Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUPMKHLKAODHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355425 | |
| Record name | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330858-13-4 | |
| Record name | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate basic properties
An In-Depth Technical Guide to the Basic Properties of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Introduction
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals like Zolpidem and Olprinone.[1][2] Its rigid, bicyclic framework and unique electronic properties make it an attractive template for designing novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical characteristics, explore the nuances of its chemical basicity, detail its synthesis, and discuss its relevance as a versatile building block in pharmaceutical research.
Molecular Identity and Structure
A precise understanding of a molecule's identity and three-dimensional arrangement is the foundation of all subsequent chemical and biological investigation.
Chemical Identifiers
The compound is unambiguously identified by several key descriptors, summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 330858-13-4[4][5] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂[3][4] |
| Molecular Weight | 238.67 g/mol [3][4] |
| PubChem CID | 800334[3] |
| Appearance | Pale yellow solid[4] |
Structural Analysis
The molecule features a fused heterocyclic system where an imidazole ring is fused to a pyridine ring across the 1 and 2 positions. This arrangement creates a planar, aromatic core. The key substituents—a chloro group at position 6, a methyl group at position 2, and an ethyl carboxylate at position 3—critically influence the molecule's electronic distribution, reactivity, and potential for biological interactions.
Caption: Chemical structure with IUPAC numbering.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability.
Quantitative Data Summary
The following table summarizes key computed properties that are critical for drug development.
| Property | Value | Implication for Drug Discovery |
| XLogP3 | 3.3[3] | Indicates high lipophilicity, suggesting good potential for crossing cell membranes but may risk lower aqueous solubility. |
| Polar Surface Area (PSA) | 43.6 Ų[3] | This moderate PSA value is well within the range for good oral bioavailability, balancing solubility and permeability. |
| Hydrogen Bond Donors | 0[3] | The absence of donor groups can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 4[3] | The nitrogen atoms and ester oxygens can engage in hydrogen bonding with biological targets. |
Stability and Storage
The compound is reported to be stable under normal laboratory handling and storage conditions.[5] For long-term integrity, it is recommended to store the material as a solid at 0-8°C, protected from light and moisture.[4]
Synthesis and Characterization
The synthesis of imidazo[1,2-a]pyridines is a well-established field, typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6]
Synthetic Strategy
The most direct route to this compound involves a variation of the Groebke-Blackburn-Bienaymé reaction or a classical condensation-cyclization sequence. The process begins with the nucleophilic attack of the pyridine nitrogen from 5-chloro-2-aminopyridine onto the electrophilic carbon of an ethyl 2-chloroacetoacetate derivative, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies.[7][8]
-
Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product: Purify the resulting crude solid via column chromatography on silica gel or recrystallization to yield the final product as a pale yellow solid.
Synthetic Workflow Diagram
Caption: A typical workflow for the synthesis of the title compound.
Core Basic Properties: Reactivity and Basicity
While the term "basic properties" can refer to all fundamental characteristics, its chemical meaning relates to the ability of a molecule to accept a proton (H⁺). This is a critical parameter influencing solubility, salt formation, and interaction with biological targets.
Locus of Basicity
The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms. The most basic site is the N1 atom in the imidazole ring. Its lone pair of electrons is localized and available for protonation, whereas the lone pair on the bridgehead N4 nitrogen is part of the delocalized aromatic π-system and thus significantly less available.
Influence of Substituents on pKa
The basicity (and corresponding pKa of the conjugate acid) of the parent imidazo[1,2-a]pyridine scaffold is significantly modulated by its substituents:
-
6-Chloro Group: This group is strongly electron-withdrawing through its inductive effect. It pulls electron density away from the entire ring system, reducing the electron density on N1 and thereby decreasing its basicity.
-
3-Ethyl Carboxylate Group: This ester group is also a powerful electron-withdrawing group via both resonance and induction. Its presence dramatically decreases the basicity of the N1 atom.
-
2-Methyl Group: The methyl group is weakly electron-donating through hyperconjugation, which slightly increases electron density on the ring. However, its effect is minor and largely overridden by the two potent electron-withdrawing groups.
Collectively, the chloro and ethyl carboxylate substituents render this molecule significantly less basic than the unsubstituted parent scaffold.
Protonation Equilibrium
The basicity of the molecule is defined by its equilibrium with its conjugate acid in the presence of a proton source.
Caption: The equilibrium between the neutral base and its protonated form.
Implications for Experimental Handling
The weakly basic nature of this compound means that it will be largely unionized at neutral pH. To solubilize it in aqueous media, a strongly acidic solution would be required to achieve significant protonation. This property is also key for salt formation studies, where a strong acid would be necessary to form a stable salt for potential pharmaceutical formulation.
Applications in Medicinal Chemistry
This compound is not typically an end-product therapeutic but rather a highly valuable synthetic intermediate.[4]
-
Versatile Building Block: The ester group at the C3 position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[9] This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new chemical series.
-
Scaffold for Bioactive Agents: The imidazo[1,2-a]pyridine core is present in compounds with a vast range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][4][10] This compound serves as a readily available starting material for the synthesis of more complex molecules targeting these disease areas.
Safety and Handling
As a laboratory chemical, proper safety precautions are essential.
-
Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]
-
Precautions: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid breathing dust.
-
Decomposition: Thermal decomposition can generate hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5]
Conclusion
This compound is a well-defined chemical entity whose properties are dominated by its privileged heterocyclic core and the strong electronic influence of its substituents. While its intrinsic basicity is attenuated, its physicochemical profile remains favorable for drug discovery applications. Its primary value lies in its role as a sophisticated and adaptable starting material, providing medicinal chemists with a robust platform for the synthesis of novel and diverse libraries of potential therapeutic agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Gali, H., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Available at: [Link]
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PubChem. (n.d.). 6-Chloro-2-ethylimidazo(1,2-a)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, V., & Kaur, S. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2021). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Retrieved from [Link]
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Wang, Y., et al. (2021). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
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Wang, Y. J., et al. (2011). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
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Kaur, J., et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. European Journal of Medicinal Chemistry. Available at: [Link]
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A Technical Guide to the Isomers of C11H11ClN2O2: Focus on 6-Chloro-L-tryptophan in Drug Discovery
Abstract: The molecular formula C11H11ClN2O2 represents a variety of structural isomers, each with unique chemical properties and potential applications. This technical guide provides an in-depth analysis of this formula, with a primary focus on the biologically significant isomer, 6-chloro-L-tryptophan. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, discuss its mechanism of action as a molecular probe and therapeutic building block, and detail robust analytical methods for its characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and pharmaceutical sciences.
Introduction: Unraveling the Isomers of C11H11ClN2O2
The chemical formula C11H11ClN2O2 is not unique to a single compound but rather describes a group of constitutional isomers. While several structures can be drawn, one of the most prominent and functionally significant in biochemical and pharmaceutical research is the halogenated amino acid, 6-chlorotryptophan .
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this specific isomer is 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid [1]. The presence of a chlorine atom on the indole ring of tryptophan, a naturally occurring essential amino acid, creates a powerful tool for chemical biologists and drug developers. Halogenation can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making 6-chlorotryptophan a valuable building block for synthesizing novel peptides and small molecule drugs with enhanced or modified biological activity.
This guide will focus predominantly on 6-chloro-L-tryptophan, elucidating the scientific principles and technical methodologies relevant to its application in a research and development setting.
Physicochemical Properties
The introduction of a chlorine atom onto the tryptophan scaffold imparts distinct physicochemical characteristics. These properties are critical for predicting the compound's behavior in biological systems, including membrane permeability, protein-ligand interactions, and metabolic fate.
| Property | Value | Source |
| Molecular Formula | C11H11ClN2O2 | PubChem[1] |
| IUPAC Name | 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | PubChem[1] |
| Molecular Weight | 238.67 g/mol | PubChem[1] |
| Monoisotopic Mass | 238.0509 Da | PubChem[1] |
| XlogP3 (Predicted) | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Workflow
The synthesis of 6-chlorotryptophan can be achieved through various established methods in organic chemistry. A common strategy involves the functionalization of a pre-existing 6-chloroindole core. The following protocol describes a representative pathway.
Experimental Protocol: Synthesis via Gramine Condensation
This method involves the preparation of 6-chloro-gramine followed by a condensation reaction with a protected glycine equivalent.
Step 1: Synthesis of 6-Chloro-gramine
-
To a solution of 6-chloroindole (1.0 eq) in glacial acetic acid at 0°C, add a pre-chilled solution of dimethylamine (1.2 eq) and formaldehyde (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into an ice-cold solution of sodium hydroxide to precipitate the product.
-
Filter, wash with cold water, and dry the crude 6-chloro-gramine. Recrystallization from ethanol may be necessary for purification. Causality: This step utilizes the Mannich reaction, where the electron-rich indole ring undergoes electrophilic substitution at the C3 position with the in-situ formed Eschenmoser's salt equivalent.
Step 2: Condensation with Diethyl Acetamidomalonate
-
In a round-bottom flask under an inert nitrogen atmosphere, add sodium ethoxide (1.1 eq) to anhydrous ethanol.
-
Add diethyl acetamidomalonate (1.0 eq) and stir until a clear solution is formed.
-
Add the synthesized 6-chloro-gramine (1.0 eq) to the solution.
-
Reflux the mixture for 6-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC). Causality: The sodium ethoxide acts as a base to deprotonate the malonate ester, forming a nucleophile that displaces the dimethylamino group of the gramine derivative in an SN2-type reaction.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add a solution of concentrated hydrochloric acid (excess) to the residue.
-
Reflux the acidic mixture for 4-6 hours to effect both hydrolysis of the ester and amide groups and subsequent decarboxylation.
-
Cool the solution and adjust the pH to ~6.0 with ammonium hydroxide to precipitate the final product, 6-chlorotryptophan.
-
Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 6-Chlorotryptophan.
Biological Significance and Mechanism of Action
As an analog of a natural amino acid, 6-chlorotryptophan's primary application is as a molecular tool to probe and manipulate biological systems.
-
Peptide and Protein Incorporation: It can be incorporated into peptides during solid-phase peptide synthesis. The chlorine atom acts as a spectroscopic probe (e.g., for NMR studies) and can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity of a peptide to its target receptor.
-
Enzyme Inhibition: Tryptophan-utilizing enzymes, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase (IDO), are critical in various signaling pathways. 6-chlorotryptophan can act as a competitive inhibitor or a substrate analog for these enzymes, enabling the study of their function and their role in disease. IDO, in particular, is a major target in immuno-oncology.
Role as an IDO Modulator
Caption: Inhibition of the IDO pathway by 6-Chlorotryptophan.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is standard practice.
Standard Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a typical starting point. Purity is assessed by the peak area percentage at a specific wavelength (e.g., 280 nm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The observed mass should match the calculated exact mass of C11H11ClN2O2 (238.0509 Da) within a narrow tolerance (e.g., < 5 ppm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the overall structure, including the substitution pattern on the indole ring.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Analytical Workflow Diagram
Sources
An In-depth Technical Guide to Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS Number: 330858-13-4
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Privileged Scaffold
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring the imidazo[1,2-a]pyridine core. This bicyclic aromatic system is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with a wide array of biological activities.[1][2] The unique spatial arrangement of nitrogen atoms and its rigid, planar structure allow for specific interactions with various biological targets. The title compound, with its chloro, methyl, and ethyl carboxylate substitutions, serves as a versatile synthon, or chemical building block, for the elaboration into more complex and potent pharmaceutical agents.[3] Its strategic importance lies in its utility as a key intermediate in the synthesis of novel therapeutics, particularly in the realms of oncology and infectious diseases.[3][4] This guide provides a comprehensive overview of its synthesis, characterization, safety protocols, and its pivotal role in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 330858-13-4 | [5] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [5] |
| Molecular Weight | 238.67 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Pale yellow solid | Chem-Impex |
| Purity | ≥ 98% (HPLC) | Chem-Impex |
| Storage Conditions | Store at 0-8°C | Chem-Impex |
Synthesis and Mechanistic Insights
The construction of the imidazo[1,2-a]pyridine ring system is a cornerstone of heterocyclic chemistry. The most prevalent and efficient method for the synthesis of this compound is through a cyclocondensation reaction.[1]
Synthetic Pathway
The synthesis involves the reaction of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate.[1] This reaction proceeds via an initial nucleophilic attack of the exocyclic nitrogen of the aminopyridine onto the α-carbon of the acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of imidazo[1,2-a]pyridine derivatives.[6]
Materials:
-
5-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-chloro-2-aminopyridine (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of aminopyridine) in a round-bottom flask equipped with a reflux condenser, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a pale yellow solid.
Characterization and Spectroscopic Analysis
While specific experimental spectra for the title compound are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure and comparison with closely related analogues, such as ethyl-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate.[6]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.5 ppm) corresponding to the protons on the pyridine ring. The proton at the 5-position is expected to be a doublet, the proton at the 7-position a doublet of doublets, and the proton at the 8-position a doublet.
-
Ethyl Ester Protons: A quartet (CH₂) at approximately δ 4.4 ppm and a triplet (CH₃) at approximately δ 1.4 ppm.
-
Methyl Protons: A singlet for the methyl group at the 2-position, expected around δ 2.7 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group at around 165 ppm.
Mass Spectrometry
The ESI-MS is expected to show a prominent [M+H]⁺ ion at m/z 239.06, consistent with the molecular weight of the compound.
Infrared (IR) Spectroscopy
Key expected IR absorption bands include:
-
C=O stretching (ester): ~1720 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1640-1450 cm⁻¹
-
C-Cl stretching: ~750-650 cm⁻¹
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of a diverse range of biologically active molecules. The imidazo[1,2-a]pyridine scaffold itself is a key component in several approved drugs and clinical candidates.
Anticancer Agent Development
The imidazo[1,2-a]pyridine core has been extensively investigated for its anticancer properties.[7][8] Derivatives have been shown to inhibit various kinases, disrupt microtubule polymerization, and induce apoptosis in cancer cells. For instance, 6-substituted imidazo[1,2-a]pyridines have demonstrated significant activity against colon cancer cell lines.[7] The title compound provides a key scaffold that can be further functionalized to generate novel anticancer agents. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives for structure-activity relationship (SAR) studies.[9]
Caption: Role in anticancer drug discovery.
Antimycobacterial Drug Discovery
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. The imidazo[1,2-a]pyridine scaffold has shown considerable promise in this area.[4][10] Imidazo[1,2-a]pyridine-3-carboxamides, which can be synthesized from the title compound, have demonstrated potent activity against Mycobacterium tuberculosis.[10][11] These compounds often target novel pathways in the bacterium, making them effective against drug-resistant strains.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification: [12]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE): [12]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures: [12]
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal: [12]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place (0-8°C).
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal starting material for the creation of diverse chemical libraries. The proven track record of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry further underscores the value of this compound as a key intermediate for the development of novel therapeutics to address unmet medical needs in oncology and infectious diseases. This guide provides a foundational understanding for researchers and scientists working with this promising molecule.
References
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023, May 18). Retrieved from [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. Retrieved from [Link]
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Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC - NIH. Retrieved from [Link]
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Molecular weight of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
An In-Depth Technical Guide to Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. With a molecular weight of 238.67 g/mol , this molecule serves as a critical building block in medicinal chemistry.[1][2] This document details its physicochemical properties, provides a representative protocol for its synthesis and characterization, explores its current and potential applications in drug development, and outlines essential safety and handling procedures. The guide is intended for researchers, chemists, and professionals in drug discovery who are leveraging advanced chemical intermediates to develop novel therapeutics.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[3] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. The versatility of this scaffold allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound emerges as a particularly valuable derivative. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position enhances its reactivity and provides specific steric and electronic features for molecular recognition.[1] The ethyl carboxylate group at the 3-position offers a convenient handle for further chemical modification, making it a versatile intermediate for constructing more complex molecules, especially in the pursuit of novel anti-cancer and anti-infective agents.[1][4][5]
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester | [1][2] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 238.67 g/mol | [1][2] |
| Exact Mass | 238.0509053 Da | [2] |
| CAS Number | 330858-13-4 | [1][2][6] |
| Appearance | Pale yellow solid | [1] |
| Purity Standard | ≥ 98% (by HPLC) | [1] |
| SMILES | CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C | [2] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Purification
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, typically involving the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound.[7] A common and efficient method for preparing the title compound is the reaction of 5-chloro-2-aminopyridine with an ethyl acetoacetate derivative.
Representative Synthetic Protocol
This protocol describes a representative one-pot synthesis. The choice of an alcohol as the solvent is typical for this condensation reaction, and refluxing provides the necessary thermal energy to overcome the activation barrier for cyclization.
Materials:
-
5-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (Absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 equiv) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 equiv).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to remove unreacted starting materials and acidic impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a pale yellow solid.[1]
Analytical Characterization
Post-synthesis, rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a triplet and a quartet in the upfield region corresponding to the ethyl ester group, a singlet for the C2-methyl group, and distinct signals in the aromatic region for the three protons on the imidazopyridine ring system. The coupling patterns of the aromatic protons are diagnostic for confirming the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The ESI-MS spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated exact mass of 238.0509.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining purity. A purity level of ≥98% is the common commercial standard for this reagent, ensuring its suitability for sensitive downstream applications.[1]
Applications in Medicinal Chemistry and Drug Development
This compound is not an end-product therapeutic but rather a high-value intermediate for the synthesis of diverse bioactive molecules.[1]
-
Oncology: The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of anti-cancer agents. This compound serves as a key starting material for synthesizing molecules that target various pathways involved in cancer progression.[1][5]
-
Anti-Bacterial Drug Discovery: Research has shown that derivatives of the imidazo[1,2-a]pyridine core can act as potent anti-bacterial agents. One notable study identified a related compound as a narrow-spectrum inhibitor of Streptococcus pneumoniae by targeting the crucial cell-division protein FtsZ.[4] This highlights the potential for developing novel antibiotics to combat drug-resistant pathogens.
-
Biochemical Research: The compound is utilized in foundational research to explore biological pathways and disease mechanisms, including studies on enzyme inhibition and receptor interactions.[1] Its defined structure allows for the systematic exploration of structure-activity relationships (SAR).
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from its Safety Data Sheet (SDS).[6]
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | H315 - Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319 - Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335 - May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |
-
Engineering Controls: Work should be performed in a chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: The compound is stable under normal conditions but should be stored in a tightly sealed container at the recommended temperature of 0-8°C to ensure long-term integrity.[1][6]
Conclusion
This compound is a well-characterized and versatile chemical intermediate with a molecular weight of 238.67 g/mol . Its strategic importance lies in its utility as a foundational scaffold for the synthesis of a new generation of pharmaceuticals, particularly in the fields of oncology and infectious diseases. The synthetic accessibility and potential for diverse functionalization make it an invaluable tool for medicinal chemists and drug development professionals. Adherence to proper analytical validation and safety protocols will ensure its effective and safe use in advancing scientific research.
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An In-Depth Technical Guide to Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore robust synthetic routes, analyze its physicochemical properties, and discuss its established and potential applications as a pivotal building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile scaffold.
Molecular Identification and Structural Elucidation
The foundational step in understanding any chemical entity is to precisely define its structure and key identifiers. This compound is a member of the imidazo[1,2-a]pyridine class of fused heterocyclic systems, which are recognized for their broad spectrum of biological activities.[1]
Canonical SMILES Notation: The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is a crucial piece of data for cheminformatic applications. The canonical SMILES is: CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C[2]
This notation unambiguously represents the two-dimensional structure of the molecule, encoding its atomic composition and connectivity.
Key Structural Features: The molecule's architecture is characterized by a fused imidazo[1,2-a]pyridine core. This bicyclic system is substituted at key positions that dictate its reactivity and biological profile:
-
A chloro group at the 6-position.
-
A methyl group at the 2-position.
-
An ethyl carboxylate group at the 3-position.
These substitutions, particularly the chlorine and methyl groups, enhance its reactivity and make it a versatile intermediate for further chemical modifications.[3]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis and drug formulation. The table below summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem[2] |
| Molecular Weight | 238.67 g/mol | PubChem[2] |
| XLogP3 | 3.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Interpretation for Drug Development: The XLogP3 value of 3.3 suggests a moderate level of lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The absence of hydrogen bond donors and the presence of three acceptors will govern its interaction with biological targets.
Synthesis Methodologies: A Strategic Approach
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with numerous methodologies reported in the literature.[1][4][5] The choice of a specific synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
A common and efficient strategy for the synthesis of this compound involves a multi-component reaction, which offers the advantage of building molecular complexity in a single step.
Recommended Synthetic Protocol: Three-Component Condensation
This protocol is based on the well-established Groebke-Blackburn-Bienaymé reaction, a powerful tool for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[5]
Reaction Scheme:
Caption: A three-component reaction for the synthesis of the target molecule.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents) and a mild base like sodium bicarbonate (2 equivalents).
-
Reaction Execution: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.
-
Base: A mild base like sodium bicarbonate is used to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.
-
Excess Reagent: A slight excess of ethyl 2-chloroacetoacetate is often used to ensure the complete consumption of the limiting reagent, 2-amino-5-chloropyridine.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in several marketed drugs.[1]
Key Therapeutic Areas of Interest:
-
Oncology: The unique structural features of this compound make it an attractive starting point for the development of anti-cancer agents.[3] The core structure can be modified to interact with various enzymatic targets and receptors involved in cancer progression.
-
Infectious Diseases: Derivatives of imidazo[1,2-a]pyridines have shown promise as antibacterial and antiviral agents.[1] Recent studies have explored the synthesis of imidazopyridine amides with antimycobacterial activity.[6]
-
Neurological Disorders: The scaffold has been investigated for its potential in treating central nervous system disorders.
Workflow for Lead Optimization:
The ethyl ester group at the 3-position is a particularly useful handle for further chemical elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around this position.
Caption: A typical workflow for generating a library of derivatives.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
Thermal decomposition may generate toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[7]
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure, accessible synthetic routes, and versatile reactivity make it an ideal starting point for the development of novel therapeutic agents targeting a range of diseases. This guide has provided a comprehensive overview of its key characteristics and a practical framework for its synthesis and application. As research in medicinal chemistry continues to evolve, the importance of such foundational building blocks in the quest for new and effective medicines cannot be overstated.
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The Imidazo[1,2-a]pyridine Core: A Comprehensive Technical Guide for Drug Discovery
The imidazo[1,2-a]pyridine scaffold stands as a "privileged structure" in the realm of medicinal chemistry, a testament to its remarkable versatility and therapeutic potential.[1][2] This bicyclic heterocycle, formed by the fusion of an imidazole and a pyridine ring, is a cornerstone in the development of numerous pharmaceuticals, spanning a wide spectrum of biological activities.[3] This guide provides an in-depth exploration of the imidazo[1,2-a]pyridine core, from its historical roots to its contemporary applications in drug discovery, tailored for researchers, scientists, and professionals in the field.
A Legacy of Discovery: The Emergence of a Versatile Scaffold
The journey of imidazo[1,2-a]pyridines began with early explorations into heterocyclic chemistry. A pivotal moment in their synthesis was the application of the Chichibabin reaction, first reported by the Russian chemist Aleksei Evgen'evich Chichibabin in 1914.[4] This reaction provided a direct route to 2-aminopyridines, which are key intermediates in the synthesis of imidazo[1,2-a]pyridines.[4] While the Chichibabin reaction itself focuses on the amination of pyridines, its development was instrumental in providing the necessary precursors for the construction of the fused imidazo[1,2-a]pyridine ring system.
The unique structural framework of imidazo[1,2-a]pyridines, bearing resemblance to naturally occurring purines, hinted at their potential to interact with biological systems.[5][6] This structural similarity allows them to serve as effective mimics or antagonists of endogenous molecules, paving the way for their broad pharmacological applications. Over the decades, research has exponentially grown, with a significant surge in publications highlighting new synthetic strategies and therapeutic applications, solidifying the imidazo[1,2-a]pyridine core as a central focus in modern drug discovery.[7]
The Art of Synthesis: Constructing the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly, with a plethora of methods developed to afford a diverse range of derivatives. These methodologies can be broadly categorized into classical condensation reactions and modern catalytic approaches.
Classical Condensation Strategies
One of the most fundamental and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds.[8] This reaction proceeds via an initial alkylation of the endocyclic nitrogen atom of 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole ring.[8]
Dong-Jian Zhu and colleagues demonstrated a catalyst- and solvent-free approach for this reaction by reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C.[5] The key step in this process is the nucleophilic substitution of the halide by the pyridine nitrogen.[5]
Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reactant Preparation: In a clean, dry round-bottom flask, combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).
-
Reaction Execution: Heat the reaction mixture at 60°C with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Multi-Component Reactions (MCRs)
Multi-component reactions have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example utilized for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[8][9] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often under metal catalysis.[8]
Chernyak and colleagues developed a refined copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne to efficiently synthesize a broad range of imidazo[1,2-a]pyridine derivatives.[5] More recently, an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide at room temperature has been reported, offering a cost-effective and efficient method.[10]
Caption: Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction for imidazo[1,2-a]pyridine synthesis.
Modern Synthetic Approaches
Recent years have witnessed the development of more sustainable and efficient synthetic methodologies, including microwave-assisted synthesis and metal-free reactions.[5][8] Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridine derivatives.[5] Furthermore, molecular iodine has been utilized as a catalyst in a simple approach to deliver pharmaceutically active 2-substituted compounds from pyridines and oxime esters.[8]
Therapeutic Landscape: The Broad Biological Spectrum of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a prolific source of biologically active compounds, with derivatives exhibiting a wide array of therapeutic properties.[3] This has led to the development of several marketed drugs and numerous candidates in clinical trials.[1][3]
| Marketed Drug | Therapeutic Class | Mechanism of Action |
| Zolpidem (Ambien) | Hypnotic | GABAA receptor agonist[3][7][11] |
| Alpidem (Ananxyl) | Anxiolytic | GABAA receptor agonist[3][11] |
| Olprinone | Cardiotonic | Phosphodiesterase 3 (PDE3) inhibitor[1][3] |
| Saripidem | Anxiolytic/Sedative | GABAA receptor agonist[7][11] |
| Minodronic acid | Osteoporosis Treatment | Farnesyl pyrophosphate synthase inhibitor[11] |
| Zolimidine | Gastroprotective | Antiulcer agent[2][3] |
Antimicrobial and Antitubercular Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antimicrobial agents.[12] Certain azo-linked imidazo[1,2-a]pyridine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[12] Molecular docking studies suggest that these compounds may act by inhibiting bacterial GyrB.[12]
Notably, this scaffold has emerged as a critical component in the fight against tuberculosis (TB).[2] The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a potent inhibitor of the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, a key enzyme in the electron transport chain.[2][13] Structure-activity relationship (SAR) studies have been instrumental in optimizing the anti-TB activity of this class of compounds.[2][13]
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The Pivotal Scaffold: A Technical Guide to the Biological Versatility of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Abstract
The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the core significance of a key derivative, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. While primarily serving as a versatile synthetic intermediate, its structural motifs are integral to a wide spectrum of therapeutic agents. This document provides an in-depth exploration of the biological activities demonstrated by derivatives of this scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. We will dissect the structure-activity relationships, elucidate mechanisms of action, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for diverse interactions with biological targets. Several marketed drugs, including zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (gastroprotective), feature this core, highlighting its therapeutic potential.[1][2]
This compound, with the chemical formula C₁₁H₁₁ClN₂O₂, serves as a crucial building block in the synthesis of a vast array of bioactive molecules.[3] Its chemical properties, including the presence of a chlorine atom at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position, provide multiple points for chemical modification, enabling the exploration of extensive chemical space and the optimization of pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 238.67 g/mol | [3] |
| CAS Number | 330858-13-4 | [3] |
| Appearance | Pale yellow solid | Chem-Impex |
Anticancer Activity: A Scaffold for Kinase Inhibition and Beyond
The 6-chloro-2-methylimidazo[1,2-a]pyridine core has emerged as a promising scaffold for the development of novel anticancer agents, particularly kinase inhibitors.
PI3Kα Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent PI3Kα inhibitors.[5]
Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have shown submicromolar inhibitory activity against various tumor cell lines.[5] One of the most potent compounds, 13k , exhibited IC₅₀ values ranging from 0.09 µM to 0.43 µM against a panel of cancer cell lines and demonstrated a strong inhibitory activity against PI3Kα with an IC₅₀ of 1.94 nM.[5] Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in HCC827 cells.[5]
-
The quinazoline moiety at the 6-position of the imidazo[1,2-a]pyridine ring is crucial for activity.
-
Substitutions at the 4-position of the quinazoline ring with various amines can modulate the potency and selectivity.
Activity Against Colon Cancer Cell Lines
A range of 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against the colon cancer cell lines HT-29 and Caco-2, with minimal toxicity against normal white blood cells.[6] The mechanism of action involves the induction of apoptosis, mediated by the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[6]
Covalent KRAS G12C Inhibitors
Leveraging a scaffold hopping strategy, the imidazo[1,2-a]pyridine backbone has been employed to develop covalent inhibitors of the KRAS G12C mutant, a key driver in many intractable cancers.[7] Compound I-11 emerged as a potent anticancer agent in KRAS G12C-mutated NCI-H358 cells, validating the utility of this scaffold for the design of targeted covalent inhibitors.[7]
Antimicrobial Activity: A Broad Spectrum of Action
The versatility of the imidazo[1,2-a]pyridine scaffold extends to the development of potent antimicrobial agents with diverse mechanisms of action.
Antimycobacterial Activity
Derivatives of imidazo[1,2-a]pyridine have shown significant promise as antituberculosis agents. Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[8]
Furthermore, 2-methylimidazo[1,2-a]pyridine-3-carboxamides have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (MTB PS).[9][10] The compound N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) was found to be a potent inhibitor of MTB PS with an IC₅₀ of 1.90 µM and a minimum inhibitory concentration (MIC) of 4.53 µM against M. tuberculosis, with no significant cytotoxicity.[9][10]
Imidazo[1,2-a]pyridine-3-carboxamides have also shown low-micromolar activity against Mycobacterium avium.[11]
-
The carboxamide functionality at the 3-position is a key feature for antimycobacterial activity.
-
Variations in the linker and the terminal aromatic group of the carboxamide side chain significantly influence potency. For instance, 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs with an electron-donating group on the benzene ring exhibit considerable activity.[8]
Antibacterial Activity
Novel imidazo[1,2-a]pyridines containing a 1,2,3-triazole moiety have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[1][12] Certain derivatives showed significant activity, highlighting the potential of this hybrid scaffold in combating bacterial infections.[1][12]
Anti-Influenza Activity: Targeting Viral RNA Polymerase
The imidazo[1,2-a]pyridine scaffold has been explored for the development of anti-influenza agents that target the viral RNA-dependent RNA polymerase (RdRp).[13] Through a scaffold hybridization strategy, novel derivatives were designed as inhibitors of the PA-PB1 protein-protein interaction, which is essential for RdRp activity.[13]
Compound 41 from this series demonstrated potent antiviral activity against multiple influenza virus strains, with an IC₅₀ of 0.29 µM against A/PR/8/34(H1N1).[13] Surface plasmon resonance (SPR) analysis confirmed its binding to the PA-C domain of the polymerase.[13]
-
Specific substitution patterns on the imidazo[1,2-a]pyridine-3-carboxamide scaffold are critical for enhancing inhibitory potency.[13]
-
The nature of the linker and the position of substituents play a significant role in the binding affinity to the PA-C domain.[13]
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
A common synthetic route to access the imidazo[1,2-a]pyridine-3-carboxamide scaffold is outlined below. This can be adapted based on the desired substitutions.
Caption: Workflow for an in vitro PI3Kα inhibition assay.
-
Prepare serial dilutions of the test compound in a suitable buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of PI3Kα enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of a substrate mixture containing PIP₂ and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a kinase detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. [4]
Signaling Pathways
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. Imidazo[1,2-a]pyridine-based PI3Kα inhibitors act at the top of this cascade.
Caption: The PI3K/Akt/mTOR signaling pathway.
Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). [4]PIP₃ acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, to promote cell growth, proliferation, and survival. [4]
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry. While its direct biological activity is not extensively documented, its role as a key synthetic intermediate for a wide range of biologically active molecules is well-established. Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents. The insights into the structure-activity relationships of these derivatives provide a solid foundation for the rational design of new and more potent therapeutic agents. Further exploration of the chemical space around this privileged scaffold is warranted and holds considerable promise for future drug discovery efforts.
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The Cornerstone of Innovation: A Technical Guide to Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Drug Discovery
Abstract
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate stands as a pivotal scaffold in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the known applications of this compound, with a primary focus on its instrumental role in the development of novel anticancer and antitubercular agents. We will dissect the synthetic pathways originating from this key intermediate, elucidate the mechanisms of action of its derivatives, and provide detailed, field-proven protocols for the synthesis and biological evaluation of these promising therapeutic candidates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, empowering them to leverage the full potential of this remarkable heterocyclic building block.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in the pharmaceutical sciences due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for molecular recognition by various biological targets. The specific derivative, this compound, with its chloro, methyl, and ethyl carboxylate functionalities, offers multiple points for chemical modification, making it an exceptionally valuable starting material for the construction of compound libraries in drug discovery campaigns.[2]
This guide will navigate through the synthetic transformations of this ethyl ester into potent biological agents and detail the experimental methodologies to assess their therapeutic potential.
Core Synthesis and Functionalization: From Ester to Bioactive Amide
The journey from the starting ethyl ester to a diverse library of bioactive compounds hinges on a fundamental two-step transformation: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This sequence unlocks the potential for extensive structure-activity relationship (SAR) studies.
Synthesis of this compound
The parent compound is efficiently synthesized via a cyclocondensation reaction between 5-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate.[1] This reaction lays the foundation for accessing the imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound as a solid.
Hydrolysis to 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, a critical intermediate for amide bond formation. This is typically achieved under basic conditions.[1]
Experimental Protocol: Hydrolysis of the Ethyl Ester [1][3]
-
Reaction Setup: Suspend this compound (1 equivalent) in a mixture of ethanol and water.
-
Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Amide Coupling: Diversification of the Scaffold
The carboxylic acid is the linchpin for diversification. Standard amide coupling protocols can be employed to react it with a wide array of primary and secondary amines, leading to a library of imidazo[1,2-a]pyridine-3-carboxamides.
Experimental Protocol: General Amide Coupling [4][5]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine (1.1 equivalents), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator like 1-Hydroxybenzotriazole (HOBt) (catalytic to 1.2 equivalents). A base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), is also added to neutralize the acid formed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.
Application in Anticancer Research: Targeting Key Cellular Pathways
Derivatives of this compound have emerged as potent anticancer agents, primarily by targeting critical signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.
Mechanism of Action: These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3Kα and preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade leads to the downstream inactivation of Akt and mTOR, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: PI3Kα Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against the PI3Kα enzyme.
-
Reagents and Materials: Recombinant human PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the PI3Kα enzyme, lipid substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
Induction of Apoptosis and Cell Cycle Arrest
A key hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest). Imidazo[1,2-a]pyridine derivatives have demonstrated efficacy in both these areas.
Mechanism of Action: The induction of apoptosis by these compounds is often mediated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspases. Cell cycle arrest is frequently observed at the G2/M phase, preventing cells from entering mitosis.
Experimental Protocol: Assessment of Cell Viability (MTT Assay) [5][6][7][8][9]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining) [4][10][11][12][13]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining) [1][2][3][14][15]
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Rehydrate the cells in PBS and treat with RNase A to remove RNA. Stain the cells with a propidium iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on their DNA content.
Application in Antitubercular Research: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides derived from this compound have shown exceptional promise in this area, with one derivative, Telacebec (Q203), advancing to clinical trials.
Targeting the Mycobacterial Cytochrome bc1 Complex
The primary mechanism of action for these antitubercular agents is the inhibition of the cytochrome bc1 complex (QcrB), a key component of the electron transport chain in Mtb.
Mechanism of Action: By binding to the QcrB subunit, these compounds disrupt the electron flow, leading to a collapse of the proton motive force and a subsequent depletion of cellular ATP. This targeted inhibition of energy metabolism is bactericidal to both replicating and non-replicating Mtb.
Caption: Inhibition of the Mtb electron transport chain by imidazo[1,2-a]pyridine-3-carboxamides.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Mtb Culture: Grow M. tuberculosis H37Rv (or other strains) in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Compound Preparation: Prepare serial dilutions of the test compound in the culture medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of Mtb.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of Mtb is observed. This can be assessed visually or by using a growth indicator dye like resazurin.
Quantitative Data Summary
The following table summarizes representative biological activity data for imidazo[1,2-a]pyridine derivatives.
| Compound Class | Target | Assay | Activity (IC50/MIC) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | PI3Kα | Enzyme Inhibition | Nanomolar range | |
| Imidazo[1,2-a]pyridine Derivatives | Various Cancer Cell Lines | MTT Assay | Micromolar to sub-micromolar | [10][15] |
| Telacebec (Q203) | M. tuberculosis H37Rv | MIC | 2.7 nM | |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDR/XDR M. tuberculosis | MIC | Low micromolar to nanomolar |
Conclusion and Future Perspectives
This compound has unequivocally established itself as a cornerstone in the synthesis of novel therapeutic agents. Its utility as a versatile building block has paved the way for the discovery of potent anticancer and antitubercular compounds with promising mechanisms of action. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further explore the vast chemical space accessible from this privileged scaffold. Future research in this area will likely focus on the optimization of lead compounds to enhance their pharmacokinetic and pharmacodynamic properties, as well as the exploration of new therapeutic applications for this remarkable class of molecules. The continued investigation of imidazo[1,2-a]pyridine derivatives holds immense potential for addressing some of the most pressing challenges in global health.
References
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC - NIH. [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Application, and Strategic Value in Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The imidazo[1,2-a]pyridine ring system is one such "privileged structure," a term bestowed upon scaffolds that demonstrate the ability to bind to multiple, diverse biological targets.[1] This versatility is evidenced by its presence in a range of commercial drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its broad therapeutic potential.[2][3][4]
This guide focuses on a key derivative of this scaffold: Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate . This compound is not an end-product therapeutic itself, but rather a crucial pharmaceutical intermediate.[5] Its strategic importance lies in its pre-functionalized structure, which serves as a versatile building block for the synthesis of more complex, biologically active molecules. The distinct chlorine and methyl groups, coupled with the reactive ethyl carboxylate, provide medicinal chemists with multiple handles for molecular elaboration, enabling the exploration of new therapeutic avenues, particularly in the development of anti-cancer agents.[5] This document provides an in-depth examination of its synthesis, properties, and application as a pivotal component in the drug discovery pipeline.
Physicochemical Properties and Characterization
A thorough understanding of a key intermediate's physical and chemical properties is fundamental to its effective use in multi-step synthesis. The characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 330858-13-4 | [5][6] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [5][6] |
| Molecular Weight | 238.67 g/mol | [5][6] |
| Appearance | Pale yellow solid | [5] |
| Purity (Typical) | ≥ 98% (by HPLC) | [5] |
| Storage Conditions | 0-8°C, store in a dry, dark place | [5][7] |
Standard analytical validation for this intermediate would involve High-Performance Liquid Chromatography (HPLC) to confirm purity, High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate and confirm the chemical structure.
Synthetic Methodology: A Practical Approach
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation and cyclization of a 2-aminopyridine derivative with an α-haloketone or a related species. The synthesis of this compound follows this established chemical logic.
Caption: General workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for synthesizing analogous imidazo[1,2-a]pyridine derivatives.[8][9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-2-aminopyridine (1.0 equivalent) and a suitable solvent such as absolute ethanol (approx. 10-15 mL per gram of aminopyridine).
-
Reagent Addition: While stirring the solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain this temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Add ethyl acetate to the residue and wash the organic phase sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a pale yellow solid.[5]
Trustworthiness Note: The self-validating nature of this protocol lies in the monitoring step (TLC) and the final characterization. The expected product will have a distinct retention factor (Rf) from the starting materials. Final confirmation via NMR and Mass Spectrometry is essential to validate the structure and purity, ensuring reliability for subsequent synthetic steps.
Strategic Role as a Pharmaceutical Intermediate
The value of this compound is realized in its application as a scaffold for diversification. Its structure is a launchpad for creating libraries of novel compounds for biological screening.[4]
-
Causality of Experimental Choices: The chloro- and ester functional groups are not merely passive components; they are chosen specifically for their well-characterized reactivity.
-
The Ester Group (at C3): This group is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[10]
-
The Chloro Group (at C6): This site is amenable to nucleophilic aromatic substitution or, more commonly, serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the resulting molecules.
-
Caption: Role as a key intermediate for generating diverse bioactive compounds.
The imidazo[1,2-a]pyridine core itself is known to be active against a wide range of biological targets, including but not limited to kinases, microbes, and various receptors.[2][4] By using this specific intermediate, researchers can systematically modify the substituents at the 3- and 6-positions to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety. The following information is derived from the material's Safety Data Sheet (SDS).[7]
-
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).[7]
-
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid breathing dust, mist, or spray.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Fire & Reactivity:
-
Storage:
Conclusion
This compound is a quintessential example of a high-value pharmaceutical intermediate. It leverages the privileged imidazo[1,2-a]pyridine scaffold, presenting it in a form that is primed for synthetic diversification. Its well-placed functional groups allow for systematic and efficient exploration of chemical space, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics. The continued exploration of derivatives from this and similar intermediates promises to yield new generations of drugs to address unmet medical needs.[2][10]
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The Pivotal Role of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Modern Anti-Cancer Drug Discovery: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within this promising class of compounds, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate stands out as a critical and versatile starting material for the synthesis of potent and selective anti-cancer agents. This technical guide provides an in-depth exploration of the strategic importance of this molecule in the discovery of novel cancer therapeutics. We will delve into the synthetic pathways leveraging this key intermediate, its role in the generation of targeted therapies such as PI3K and CDK inhibitors, and provide detailed, field-proven protocols for the biological evaluation of its derivatives. This document is intended to serve as a comprehensive resource for researchers dedicated to advancing the frontier of oncology drug development.
Introduction: The Ascendancy of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The landscape of cancer treatment is continually evolving, with a pressing need for novel therapeutic agents that can overcome challenges such as drug resistance and adverse side effects.[1][2] Nitrogen-containing heterocyclic compounds have historically formed the backbone of many successful pharmaceuticals, and among these, the imidazo[1,2-a]pyridine core has garnered significant attention for its diverse pharmacological profile.[3] Derivatives of this scaffold have demonstrated potent anti-cancer effects across a range of malignancies, including breast, colon, lung, and cervical cancers, by modulating key signaling pathways implicated in tumorigenesis.[2][3][4]
This compound serves as a foundational building block in the synthesis of a multitude of these promising anti-cancer candidates. Its unique substitution pattern, featuring a chlorine atom at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position, provides strategic handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Synthetic Strategies: From a Core Intermediate to Bioactive Derivatives
The true value of this compound lies in its synthetic accessibility and its amenability to further chemical transformations. The primary route to more complex and biologically active molecules often involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse array of amines. This approach allows for the introduction of various functional groups and pharmacophores, which can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic profile.
General Synthetic Workflow
The transformation of the ethyl ester to a library of amide derivatives is a cornerstone of drug discovery programs centered on the imidazo[1,2-a]pyridine scaffold. A generalized workflow is depicted below:
Caption: General synthetic workflow from the starting ester to bioactive amide derivatives.
Detailed Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
This protocol provides a step-by-step methodology for the hydrolysis of this compound and the subsequent amide coupling.
Step 1: Hydrolysis of the Ethyl Ester
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification: Upon completion, carefully acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Step 2: Amide Coupling
-
Reactant Preparation: In an inert atmosphere (e.g., under nitrogen), dissolve the crude 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) with HOBt (1.2 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring its completion by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Targeting Key Cancer Pathways: PI3K and CDK Inhibition
Derivatives synthesized from this compound have shown significant promise as inhibitors of critical cancer-related signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Cyclin-Dependent Kinase (CDK) family.
Imidazo[1,2-a]pyridines as PI3K Inhibitors
The PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can potently and selectively inhibit PI3K isoforms, leading to the suppression of downstream signaling, induction of apoptosis, and cell cycle arrest.[5][6] The modular nature of the synthesis from this compound allows for the fine-tuning of the molecule to optimize its interaction with the ATP-binding pocket of PI3K.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Imidazo[1,2-a]pyridines as CDK Inhibitors
CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of various CDKs, including CDK2 and CDK9.[7][8] By inhibiting these kinases, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, and trigger apoptosis in cancer cells.
Biological Evaluation: A Suite of In Vitro Assays
The anti-cancer potential of novel derivatives of this compound is typically assessed through a series of in vitro assays. These assays are designed to evaluate the compound's cytotoxicity, its effect on cell proliferation, and its mechanism of action.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights: Western Blot Analysis of the PI3K/Akt Pathway
Western blotting is a powerful technique to investigate the effect of the synthesized compounds on specific signaling pathways.
Protocol: Western Blot for PI3K/Akt Pathway
-
Protein Extraction: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Interpretation: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Data Presentation and Interpretation
The data generated from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Representative Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) |
| Derivative A | Breast Cancer (MCF-7) | 5.2 |
| Derivative B | Colon Cancer (HCT116) | 2.8 |
| Derivative C | Lung Cancer (A549) | 7.1 |
Table 2: Effect of a Representative Derivative on PI3K/Akt Pathway Protein Expression
| Protein | Treatment Group | Relative Expression (Normalized to Control) |
| p-Akt (Ser473) | Control | 1.00 |
| Derivative X (10 µM) | 0.35 | |
| Akt (Total) | Control | 1.00 |
| Derivative X (10 µM) | 0.98 |
Conclusion and Future Directions
This compound is undeniably a cornerstone in the contemporary quest for novel anti-cancer therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of key oncogenic pathways. The methodologies and protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of derivatives stemming from this vital intermediate.
Future research in this area will likely focus on the development of next-generation imidazo[1,2-a]pyridine-based drugs with improved pharmacokinetic profiles, enhanced target specificity, and the ability to overcome existing mechanisms of drug resistance. The continued exploration of this privileged scaffold, with this compound as a key starting point, holds immense promise for the future of cancer therapy.
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Patel, P. R., et al. (2023). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. HETEROCYCLES, 106(7), 1155. [Link]
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An In-depth Technical Guide to the Evaluation of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Enzyme Inhibition Studies
Foreword: The Rationale for Investigation
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents.[1] Its synthetic tractability and diverse biological activities have led to extensive exploration, revealing potent inhibitory effects against a range of enzymes, including kinases, tubulin, and various microbial enzymes.[1][2] This guide focuses on a specific analogue, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a compound ripe for investigation as a modulator of enzymatic function. Its distinct substitution pattern offers a unique chemical space to explore for novel enzyme-inhibitor interactions.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the characterization of this compound's enzyme inhibition profile. We will delve into the foundational aspects of the molecule, provide detailed, field-proven protocols for its study, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be robust and self-validating, ensuring the scientific integrity of your findings.
Part 1: Compound Profile and Synthetic Considerations
Physicochemical Properties
This compound is a small molecule with the molecular formula C₁₁H₁₁ClN₂O₂ and a molecular weight of approximately 238.67 g/mol .[3] A summary of its key computed properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem[3] |
| Molecular Weight | 238.67 g/mol | PubChem[3] |
| XLogP3 | 3.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
These properties suggest good potential for membrane permeability and oral bioavailability, making it an attractive starting point for drug discovery.
Synthesis Outline
The synthesis of this compound and its analogues typically involves a condensation reaction. A general and adaptable synthetic route is depicted below. The process generally starts with the reaction of a substituted 2-aminopyridine with a β-ketoester.[4]
Figure 2: Workflow for a primary enzyme inhibition screen.
Part 3: Determination of Inhibitor Potency (IC₅₀)
Once a "hit" is identified from the primary screen, the next critical step is to determine the inhibitor's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: IC₅₀ Determination
This protocol is a refinement of the initial screening assay, focusing on a single enzyme target with a more detailed concentration range of the inhibitor.
Procedure:
-
Compound Dilution Series: Prepare a 10- to 12-point serial dilution of this compound, typically in 2- or 3-fold steps, spanning a wide concentration range (e.g., from 100 µM down to low nM).
-
Assay Setup: Set up the assay as described in the HTS protocol, with appropriate controls.
-
Data Collection: Measure the enzyme activity at each inhibitor concentration.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.14 | 10.3 |
| 0.05 | 2.1 |
This hypothetical data would yield an IC₅₀ value in the low micromolar range, indicating a promising level of potency.
Part 4: Elucidation of the Mechanism of Inhibition
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization. The primary goal of these studies is to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. [5] Experimental Protocol: Mechanism of Action (MoA) Studies
This experiment involves measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.
Procedure:
-
Experimental Design: Create a matrix of experimental conditions with varying concentrations of both the inhibitor and the substrate. Typically, 5-6 concentrations of the inhibitor and 6-8 concentrations of the substrate are used, spanning the Kₘ value of the substrate.
-
Assay Execution: Run the enzyme assays for each condition in the matrix, measuring the initial reaction velocities.
-
Data Analysis:
-
Generate Michaelis-Menten plots (velocity vs. [substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]). The pattern of line intersections on this plot is indicative of the mechanism of inhibition.
-
Figure 3: Interpreting Lineweaver-Burk plots for MoA determination.
Part 5: Advanced Characterization and Considerations
Reversibility of Inhibition
It is important to determine if the inhibitor binds reversibly or irreversibly to the enzyme. A simple method to assess this is the "jump dilution" experiment.
Experimental Protocol: Jump Dilution Assay
-
Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for an extended period (e.g., 60 minutes).
-
Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.
-
Activity Measurement: Immediately monitor the recovery of enzyme activity over time.
-
Rapid recovery of activity suggests reversible inhibition.
-
Slow or no recovery of activity suggests irreversible or slow-offset inhibition.
-
Promiscuous Inhibition and Assay Interference
It is critical to rule out non-specific or artifactual inhibition. This can be caused by compound aggregation, reactivity with assay components, or interference with the detection method.
Counter-Screening Strategies:
-
Detergent Sensitivity: Re-run the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of inhibitory activity in the presence of detergent can indicate aggregation-based inhibition.
-
Assay Technology Compatibility: If using a fluorescence-based assay, check for compound auto-fluorescence. For absorbance-based assays, check for compound absorbance at the measurement wavelength.
Conclusion
This compound represents a promising starting point for the discovery of novel enzyme inhibitors. The imidazo[1,2-a]pyridine core is a well-validated scaffold, and this particular analogue offers unique chemical features for exploration. By employing a systematic approach, from broad screening to detailed mechanistic studies, researchers can thoroughly characterize its inhibitory profile. The protocols and strategies outlined in this guide provide a robust framework for such an investigation, ensuring the generation of high-quality, reliable data to drive forward drug discovery and development efforts.
References
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Arginine derivatives were prepared via Boc acidolysis and subsequent guanidinylation using Goodman's reagent to give protected tripeptide mimics 3b and 3d. Scheme 1. Scheme 1. Open in a new tab. Synthesis of imidazo[1,2-a]pyridine-based inhibitors. Incorporation of various C-terminal fragments was achieved by removal of the allyl ester protecting group and condensation with amino acid and dipeptide derivatives. Notably, the dipeptide amides used in the condensation reaction were efficiently prepared ... Incubation of the immobilized enzyme with a substrate GSK3β fusion protein in the presence or absence of inhibitors was followed by detection of p-GSK3β by immunoblots. Asshown in Figure 2, the control Akt inhibitor MK2206 completely blocks phosphorylation of GSK3β at 5 µM. Our substrate mimetic inhibitor, 11, significantly inhibits p-GSK3β at concentrations above 1 µM relative to DMSO control. The approximate IC50 value for 11 observed by immunoblots (between 0.3 and 3 µM) was in good agreement with that obtained in the 33 ... (Source: PubMed Central, [Link])
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (Source: National Institutes of Health, [Link])
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: Royal Society of Chemistry, [Link])
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (Source: National Institutes of Health, [Link])
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Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (Source: La Trobe University, [Link])
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (Source: ACS Publications, [Link])
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Imidazo[1,2-a]pyridines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors Identified Through Structure-Based Hybridisation. (Source: ResearchGate, [Link])
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (Source: PubMed Central, [Link])
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Strategic Assessment of Mutagenicity for Imidazopyridine Derivatives in Drug Development
An In-Depth Technical Guide:
Abstract
The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for widely prescribed therapeutics like zolpidem and alpidem.[1][2] As with any promising chemical class, a rigorous evaluation of safety is paramount, with mutagenicity assessment being a critical, non-negotiable step in preclinical development. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the strategic evaluation of mutagenicity for imidazopyridine derivatives. Moving beyond a simple recitation of protocols, we delve into the causal logic behind the standard battery of tests, provide field-proven methodologies, and offer insights into the interpretation of results within the context of regulatory expectations. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol functions as a self-validating system to produce reliable and reproducible data for informed decision-making.
The Imperative of Mutagenicity Testing in the Pharmaceutical Context
Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, and is a key indicator of carcinogenic potential.[3][4] For pharmaceutical candidates, an early and accurate assessment of mutagenic risk is not merely a regulatory hurdle but a fundamental ethical obligation to ensure patient safety. The International Council for Harmonisation (ICH) S2(R1) guideline provides the definitive framework, advocating for a "battery approach" to genotoxicity testing.[5][6][7] This strategy is essential because no single assay can detect all the varied mechanisms of genetic damage.[3][4] This guide will dissect the components of this battery, focusing on their application to the unique chemical properties of imidazopyridine derivatives.
Logical Framework: The Standard Genotoxicity Test Battery
The standard testing battery is designed to provide a comprehensive safety profile by evaluating three distinct endpoints: gene mutation, and both structural and numerical chromosomal damage. A positive result in any of these assays triggers further investigation, often progressing from in vitro to in vivo models to assess the effect in a whole biological system.
Figure 1: Standard genotoxicity testing battery options as per ICH S2(R1) guidelines.
The Foundational Screen: Bacterial Reverse Mutation (Ames) Assay
The Ames test is the universally accepted initial screen for assessing point mutation potential.[8] Its prominence is due to its high sensitivity, speed, and cost-effectiveness in detecting a broad spectrum of mutagens.
Expertise & Causality: Why the Ames Test is Critical
The assay uses several specially engineered strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for a specific amino acid (typically histidine) due to a mutation in the synthesizing gene.[9] The core principle is to measure the ability of a test compound to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[9]
A critical, and often misunderstood, component is the metabolic activation system. Many compounds, including nitrogen-containing heterocycles, are not mutagenic themselves but become so after being metabolized by the liver. To mimic this, the assay is run with and without a rat liver homogenate fraction (S9).[10][11] This step is non-negotiable for imidazopyridines, as their nitrogen-rich structure is a prime substrate for metabolic enzymes like cytochrome P450s, which can generate reactive intermediates such as N-hydroxy compounds or nitrenium ions that readily form DNA adducts.[12]
Trustworthiness: A Self-Validating Protocol
The reliability of the Ames test hinges on a rigorously controlled protocol that includes concurrent negative (vehicle) and positive controls for each bacterial strain, both with and without S9 activation.
-
Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1538) to a density of approximately 1-2 x 10⁹ cells/mL.[10]
-
Component Assembly: In sterile test tubes, combine the following in order:
-
2.0 mL of molten top agar (kept at 45°C) containing trace amounts of histidine and biotin.
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound (imidazopyridine derivative) at various concentrations or the appropriate control.
-
0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for non-activation).[10]
-
-
Plating: Immediately after adding all components, vortex the tube gently for 3 seconds and pour the mixture onto the surface of a minimal glucose agar plate.[13] Swirl the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[9]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (negative control) count.
Assessing Chromosomal Damage: The In Vitro Assays
While the Ames test screens for gene mutations, a comprehensive assessment must also evaluate the potential to cause larger-scale chromosomal damage. This is achieved through in vitro mammalian cell assays that detect clastogenicity (chromosome breakage) and aneugenicity (changes in chromosome number).[14]
The In Vitro Micronucleus (MNvit) Assay
The MNvit assay has become the preferred method for detecting chromosomal damage due to its ability to detect both clastogens and aneugens and its suitability for automation.[14][15][16]
During cell division (mitosis), acentric chromosome fragments (caused by clastogens) or whole chromosomes that lag behind (caused by aneugens) fail to be incorporated into the daughter nuclei.[14] These lagging pieces of genetic material are enveloped by their own nuclear membrane, forming small, separate nuclei in the cytoplasm known as micronuclei. The assay quantifies the frequency of these events in treated cells.
Figure 2: Formation of micronuclei from clastogenic and aneugenic events.
-
Cell Culture: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to achieve a healthy, proliferating population.[14][17]
-
Treatment: Expose the cell cultures to at least three concentrations of the imidazopyridine derivative, alongside negative and positive controls, for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., ~1.5-2 normal cell cycle lengths) without S9.[17]
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures. This inhibits cytokinesis, resulting in binucleated cells. Scoring micronuclei only in these cells ensures that the analyzed cells have completed one round of nuclear division during or after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).
-
Scoring: Using fluorescence microscopy or flow cytometry, score the number of micronuclei in at least 1000-2000 cells per concentration.[15] Cytotoxicity is also assessed simultaneously to ensure that observed effects are not artifacts of cell death.[18]
The In Vitro Chromosomal Aberration Assay
This assay provides a direct visual assessment of structural chromosome damage. While often replaced by the MNvit test, it remains a valuable tool, especially for mechanistic follow-up. It is conducted according to OECD Test Guideline 473.[17][19]
The assay involves treating cells, arresting them in metaphase when chromosomes are most condensed and visible, and then microscopically analyzing them for structural aberrations like breaks, gaps, and exchanges.[17][19] This provides definitive, visual evidence of clastogenic activity.
-
Cell Culture and Treatment: Similar to the MNvit assay, treat proliferating mammalian cell cultures with the test compound with and without S9 activation.[17]
-
Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting agent like colchicine or colcemid to the cultures.[20]
-
Harvesting: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, and then fix them.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides and stain with Giemsa.
-
Microscopic Analysis: Analyze a minimum of 300 well-spread metaphases per concentration, scoring for the presence and type of chromosomal aberrations.[21]
The Decisive Step: In Vivo Genotoxicity Testing
A positive result in an in vitro assay does not automatically classify a compound as a human mutagen. The artificial in vitro environment can sometimes produce results that are not biologically relevant in a whole organism. Therefore, in vivo testing is essential to evaluate the compound's effects considering factors like absorption, distribution, metabolism, excretion (ADME), and DNA repair mechanisms.[20]
Mammalian Erythrocyte Micronucleus Test
This is the most widely used in vivo assay and the standard follow-up for positive in vitro results.[16] It assesses chromosomal damage in the bone marrow, a rapidly dividing tissue.
As red blood cells (erythrocytes) mature, the main nucleus is expelled. If chromosomal damage occurred in the precursor cell (erythroblast), any resulting micronuclei are retained in the anucleated cytoplasm of the immature erythrocyte.[16] By sampling bone marrow or peripheral blood and analyzing the frequency of micronucleated reticulocytes, we can get a clear measure of in vivo genotoxicity.
Mammalian Bone Marrow Chromosomal Aberration Test
Following OECD Guideline 475, this test is the in vivo equivalent of the in vitro chromosomal aberration assay.[20][22] It is particularly relevant for confirming an in vitro clastogenic effect.[20] The procedure involves treating animals (usually rodents), harvesting bone marrow cells at appropriate time points, arresting them in metaphase, and analyzing the chromosomes for aberrations.[20]
Data Summary and Interpretation
The collective results from the test battery must be integrated to form a weight-of-evidence assessment. A clear, structured presentation of the data is crucial.
Table 1: Hypothetical Mutagenicity Profile for an Imidazopyridine Derivative
| Assay | Condition | Result | Interpretation |
| Ames Test (TA98, TA100) | - S9 | Negative | Not a direct-acting gene mutagen. |
| + S9 | Positive (TA98) | Metabolically activated to a frameshift mutagen. | |
| In Vitro Micronucleus | - S9 | Negative | Not directly clastogenic or aneugenic. |
| + S9 | Positive | Metabolically activated to an agent causing chromosomal damage. | |
| In Vivo Micronucleus | Bone Marrow | Negative | The mutagenic metabolites produced in vitro are either not formed in vivo, are effectively detoxified, or do not reach the target tissue at sufficient concentrations to cause damage. |
Decision Logic: Interpreting the Genotoxicity Profile
The interpretation of results follows a logical progression to characterize risk. A positive in vitro result is a hazard identification, but the in vivo data is critical for risk assessment.
Figure 3: Decision tree for interpreting genotoxicity testing outcomes.
Conclusion
The assessment of mutagenicity for imidazopyridine derivatives is a structured, multi-faceted process dictated by scientific rationale and regulatory precedent. It begins with the highly sensitive in vitro Ames and micronucleus assays to identify any potential hazard. A positive finding must be contextualized with a robust in vivo follow-up study to determine if the effect is relevant in a complex biological system. For drug development professionals, understanding the "why" behind each assay—from the necessity of S9 for metabolically active scaffolds like imidazopyridines to the rationale for using bone marrow as a target tissue—is essential for designing effective testing strategies, accurately interpreting data, and ultimately ensuring the development of safe and effective medicines.
References
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- Marques, M. C., et al. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PMC - NIH.
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- Aryal, S. (2022).
- Yamazaki, H., & Guengerich, F. P. (n.d.). Mutagenicity of Heterocyclic Amines by Biomimetic Chemical Models for Cytochrome P450 in Ames Assay. J-Stage.
- Wikipedia. (n.d.). Alpidem. Wikipedia.
- Labcorp. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian). Labcorp.
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- Berson, A., et al. (n.d.). Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation.
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General reactivity of the imidazo[1,2-a]pyridine core
An In-Depth Technical Guide to the General Reactivity of the Imidazo[1,2-a]Pyridine Core
Authored by Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic architecture, arising from the fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive analysis of the core's reactivity, moving beyond a simple catalog of reactions to explain the underlying electronic principles and mechanistic pathways that govern its transformations. We will delve into the regioselectivity of electrophilic substitutions, the nuances of C-H functionalization, and other key reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Electronic Structure: The Key to Reactivity
The imidazo[1,2-a]pyridine system is an aromatic, bicyclic heterocycle containing a bridgehead nitrogen atom. It is isoelectronic with indole, possessing 10 π-electrons distributed across the nine atoms of the bicyclic system. The fusion of the electron-rich five-membered imidazole ring and the electron-deficient six-membered pyridine ring creates a polarized electronic landscape.
The highest occupied molecular orbital (HOMO) is primarily localized on the imidazole portion of the molecule, making it the preferred site for electrophilic attack. Conversely, the pyridine ring is relatively electron-poor, rendering it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. Computational studies and experimental evidence overwhelmingly show that the C-3 position is the most nucleophilic carbon, making it the primary site for electrophilic substitution and many C-H functionalization reactions.[3][4]
Caption: Reactivity hotspots of the imidazo[1,2-a]pyridine core.
Electrophilic Aromatic Substitution: The Dominant Pathway
The high electron density of the imidazole ring makes the imidazo[1,2-a]pyridine core highly susceptible to electrophilic aromatic substitution. The reaction proceeds with a strong regioselective preference for the C-3 position.
Causality of C-3 Regioselectivity
Electrophilic attack at C-3 generates a resonance-stabilized cationic intermediate (sigma complex) where the positive charge is delocalized without disrupting the aromatic sextet of the pyridine ring.[4][5] In contrast, attack at the C-2 position would lead to a less stable intermediate where aromaticity in the six-membered ring is broken.[4][5] This energetic preference makes C-3 functionalization the kinetically and thermodynamically favored pathway.
Halogenation
Halogenation is a fundamental transformation for introducing a versatile synthetic handle. Transition-metal-free methods are particularly advantageous for their cost-effectiveness and reduced environmental impact.[6]
Key Reactions:
-
Chlorination & Bromination: Readily achieved using inexpensive sources like sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of an acid.[6][7] This approach offers excellent regioselectivity for the C-3 position.[8][9]
| Reagent | Conditions | Product | Yield Range | Reference |
| NaClO₂, AcOH | DMF, 60 °C, 10 h | 3-chloro-IP | 64-92% | [6] |
| NaBrO₂, AcOH | DMF, 60 °C, 10 h | 3-bromo-IP | 70-88% | [6] |
Experimental Protocol: Regioselective C-3 Bromination [6]
-
Step 1: Reagent Preparation: To a solution of the desired imidazo[1,2-a]pyridine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add acetic acid (AcOH, 2.0 mmol).
-
Step 2: Reaction Initiation: Add sodium bromite (NaBrO₂, 1.5 mmol) to the mixture in portions over 5 minutes.
-
Step 3: Reaction Execution: Stir the reaction mixture at 60 °C for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step 5: Final Product Isolation: Purify the crude product by column chromatography on silica gel to afford the pure 3-bromoimidazo[1,2-a]pyridine derivative.
Friedel-Crafts Acylation
The introduction of an acyl group at the C-3 position provides a key ketone intermediate for further derivatization. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[10]
Causality Behind Experimental Choice: While many Friedel-Crafts acylations require stoichiometric amounts of AlCl₃, a catalytic quantity is sufficient for the highly reactive imidazo[1,2-a]pyridine core.[10] The Lewis acid activates the acylating agent (e.g., acetic anhydride), generating a highly electrophilic acylium ion, which is then readily attacked by the electron-rich C-3 position.[10]
Caption: Workflow for AlCl₃-catalyzed Friedel-Crafts acylation.
Experimental Protocol: C-3 Acetylation [10]
-
Step 1: Reagent Charging: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazo[1,2-a]pyridine substrate (1.0 mmol) and aluminum chloride (AlCl₃, 0.1 mmol).
-
Step 2: Solvent and Reagent Addition: Add dichloroethane (DCE, 5 mL) followed by acetic anhydride (1.2 mmol).
-
Step 3: Reaction Execution: Heat the mixture to 160 °C and stir for 16 hours.
-
Step 4: Quenching and Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 15 mL).
-
Step 5: Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the desired 3-acetylated product.
Nitration
Nitration introduces a versatile nitro group, which can be a powerful directing group or be reduced to an amino group for further functionalization. The reaction requires careful control of conditions due to the acid sensitivity of the core. Nitration occurs preferentially at C-3, but if this position is blocked, substitution can occur on the pyridine ring.[11]
Modern C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials.[12] These methods often exhibit high regioselectivity and functional group tolerance.
Visible-Light Photocatalysis
Visible-light-induced reactions represent a green and sustainable approach, operating under mild conditions.[12] These reactions often proceed via radical pathways, enabling transformations that are complementary to traditional ionic reactions.
Key C-3 Functionalizations:
-
Arylation, Thiolation, and Formylation: Achieved using various photocatalysts like Rose Bengal or acridinium salts.[12]
-
Aminoalkylation: Cross-dehydrogenative coupling with N-aryl glycines or N-phenyltetrahydroisoquinoline can be promoted by visible light.[12][13]
-
Perfluoroalkylation: The formation of an electron donor-acceptor (EDA) complex between the imidazo[1,2-a]pyridine and a perfluoroalkyl iodide can be activated by visible light to install perfluoroalkyl chains at C-3.[12][13]
Caption: Generalized cycle for visible-light-induced C-H functionalization.
Metal-Catalyzed Cross-Coupling
While C-H functionalization is powerful, traditional cross-coupling reactions on pre-halogenated imidazo[1,2-a]pyridines remain a robust and essential tool. The 3-halo derivatives prepared via the methods in section 2.2 are excellent substrates for Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the installation of aryl, vinyl, and alkynyl groups, respectively.[7][14]
Reactivity of the Pyridine Ring
The pyridine portion of the scaffold is electron-deficient and generally unreactive towards electrophiles. However, it can undergo specific transformations.
Nucleophilic Aromatic Substitution (SNAAr)
An unactivated pyridine ring is resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as a nitro group, can activate the ring for SNAAr. For instance, 3-nitroimidazo[1,2-a]pyridines can undergo nucleophilic substitution with thiolate anions.[15]
Functionalization at C-5
While C-3 is the dominant site of reactivity, some modern C-H functionalization methods have achieved selectivity for the C-5 position on the pyridine ring. For example, C-5 alkylation has been reported using alkyl N-hydroxyphthalimide esters under visible light photocatalysis.[13] This selectivity is often directed by specific catalysts or directing groups and represents an expanding frontier in the functionalization of this core.
Conclusion
The imidazo[1,2-a]pyridine core possesses a rich and predictable reactivity profile dominated by the nucleophilic character of its C-3 position. This inherent reactivity makes it an ideal substrate for a vast range of transformations, from classical electrophilic substitutions like halogenation and acylation to modern, atom-economical C-H functionalizations. The ability to selectively functionalize the electron-rich imidazole ring, and more recently, specific positions on the electron-deficient pyridine ring, provides medicinal chemists with a powerful toolkit for scaffold decoration. Understanding the fundamental electronic properties and the causality behind reaction mechanisms is paramount for designing efficient synthetic routes to novel therapeutics and advanced materials based on this remarkable heterocycle.
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Spectroscopic Characterization of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for a wide array of biological activities.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. It further details robust, field-proven protocols for the acquisition of such spectroscopic data and provides an in-depth analysis and interpretation of the expected spectral features. This guide is intended to be an essential resource for researchers and scientists engaged in the synthesis, characterization, and application of novel imidazo[1,2-a]pyridine derivatives.
Introduction
This compound (C₁₁H₁₁ClN₂O₂) is a key intermediate in the synthesis of various biologically active molecules.[1] Its structural elucidation and purity assessment are paramount for its application in drug discovery pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous confirmation of its chemical structure and for ensuring its quality.
This guide provides a detailed exposition of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, the data presented herein are predicted based on established principles of spectroscopy and by analogy to closely related structures. The methodologies described are standardized procedures that ensure the acquisition of high-quality, reproducible data.
Chemical Structure and Synthesis
The structure of this compound is presented below.
Caption: Chemical structure of this compound.
A common synthetic route to this compound involves the cyclocondensation of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate.[1] This reaction provides a reliable method for the preparation of the imidazo[1,2-a]pyridine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on established chemical shift principles for aromatic and heterocyclic systems.[2][3][4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | d | 1H | H-5 |
| ~7.55 | d | 1H | H-7 |
| ~7.45 | dd | 1H | H-8 |
| ~4.45 | q | 2H | -OCH₂CH₃ |
| ~2.70 | s | 3H | -CH₃ |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ is detailed in the following table. These predictions are based on known substituent effects on the chemical shifts of the imidazo[1,2-a]pyridine ring system.[6][7][8][9]
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O |
| ~145.0 | C-2 |
| ~142.0 | C-8a |
| ~128.0 | C-6 |
| ~125.0 | C-5 |
| ~124.0 | C-7 |
| ~118.0 | C-3 |
| ~115.0 | C-8 |
| ~61.0 | -OCH₂CH₃ |
| ~16.0 | -CH₃ |
| ~14.5 | -OCH₂CH₃ |
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR spectra of small organic molecules.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Key Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively simple residual solvent signal.
-
¹H NMR:
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the imidazo[1,2-a]pyridine core. The downfield-most signal at approximately 9.50 ppm is assigned to the H-5 proton, which is deshielded by the adjacent nitrogen atom and the fused imidazole ring. The protons at positions 7 and 8 are expected to appear as a doublet and a doublet of doublets, respectively, due to ortho and meta couplings. The ethyl ester group should give rise to a quartet at around 4.45 ppm and a triplet at approximately 1.45 ppm. The methyl group at the 2-position is anticipated to appear as a sharp singlet at about 2.70 ppm.
The ¹³C NMR spectrum is predicted to show eleven distinct signals. The carbonyl carbon of the ester is expected at the most downfield position, around 164.0 ppm. The carbons of the heterocyclic core are predicted to resonate in the range of 115.0 to 145.0 ppm. The aliphatic carbons of the ethyl ester and the methyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Data
The characteristic IR absorption bands for this compound are predicted as follows, based on typical frequencies for similar functional groups.[15][16][17][18]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1640-1580 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |
| ~750 | Medium-Strong | C-Cl stretch |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[19][20][21][22][23]
Caption: Workflow for preparing a KBr pellet and acquiring an FT-IR spectrum.
Key Considerations:
-
The KBr must be thoroughly dried to avoid a broad O-H absorption band around 3400 cm⁻¹.[22]
-
The sample should be finely ground and homogeneously mixed with the KBr to minimize scattering of the IR radiation.[19][23]
Interpretation of the IR Spectrum
The IR spectrum is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ethyl ester. The presence of the aromatic imidazo[1,2-a]pyridine system will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C and C=N stretching bands in the 1640-1580 cm⁻¹ region. Aliphatic C-H stretching from the methyl and ethyl groups will appear in the 2980-2850 cm⁻¹ range. A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the ester. The C-Cl stretching vibration is anticipated to be in the lower frequency region, around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
For this compound (C₁₁H₁₁ClN₂O₂), the following data are expected in an electrospray ionization (ESI) mass spectrum.[24][25][26]
| m/z (predicted) | Ion |
| 239.0587 | [M+H]⁺ (for ³⁵Cl) |
| 241.0558 | [M+H]⁺ (for ³⁷Cl) |
| 261.0407 | [M+Na]⁺ (for ³⁵Cl) |
| 263.0377 | [M+Na]⁺ (for ³⁷Cl) |
Molecular Weight: 238.67 g/mol [27] Exact Mass: 238.0509 g/mol [27]
Experimental Protocol for ESI-MS Data Acquisition
The following is a general procedure for obtaining an ESI mass spectrum of a small molecule.
Caption: A typical workflow for acquiring an ESI mass spectrum.
Key Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.[28]
-
Solvent System: A mixture of methanol or acetonitrile with a small amount of formic acid is commonly used to promote protonation.
Interpretation of the Mass Spectrum
The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), this peak will appear as a pair of signals separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. The accurate mass measurement of these ions can be used to confirm the elemental composition of the molecule.
Common fragmentation pathways for esters in mass spectrometry include the loss of the alkoxy group (-OEt, 45 Da) or the loss of the entire ester group (-COOEt, 73 Da).[29][30][31][32][33] The fragmentation pattern can provide further confirmation of the molecular structure.
Caption: Plausible fragmentation pathways for the protonated molecular ion of the title compound.
Conclusion
The spectroscopic data and methodologies presented in this technical guide provide a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and MS data are consistent with the known chemical structure and provide a valuable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality, reliable data, which is crucial for advancing research and development in the field of medicinal chemistry.
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Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
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YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
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Chemistry LibreTexts. (2023, August 29). Section 2B. ESI-MS Data. [Link]
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Methodological & Application
Synthesis Protocol for Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: An In-depth Technical Guide
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds, including approved drugs for anxiety and insomnia.[1][2] This document provides a step-by-step methodology for the synthesis, purification, and characterization of the title compound, grounded in established chemical principles. Beyond the protocol, this guide offers insights into the mechanistic underpinnings of the reaction, safety considerations, and the broader context of the imidazo[1,2-a]pyridine scaffold in therapeutic research. This resource is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[3][4] This bicyclic aromatic heterocycle is a key structural motif in a range of therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5] The widespread utility of this scaffold stems from its unique electronic properties and its ability to serve as a bioisostere for other key biological molecules. The specific compound, this compound, is a valuable intermediate for the synthesis of more complex molecules, with the chloro and ester functionalities providing handles for further chemical modification.[5]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved via a cyclocondensation reaction between 5-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate.[5]
Overall Reaction
Caption: Overall reaction for the synthesis of the target compound.
Mechanistic Pathway
The reaction proceeds through a well-established mechanism for the formation of imidazo[1,2-a]pyridines. The key steps are:
-
Nucleophilic Attack: The more nucleophilic ring nitrogen of 5-chloro-2-aminopyridine attacks the electrophilic carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion.
-
Intramolecular Cyclization: The exocyclic amino group then attacks the ketone carbonyl, leading to the formation of a five-membered ring.
-
Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanistic steps of the cyclocondensation reaction.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[6]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Chloro-2-aminopyridine | 1072-98-6 | C5H5ClN2 | 128.56 |
| Ethyl 2-chloroacetoacetate | 609-15-4 | C6H9ClO3 | 164.59 |
| Ethanol (anhydrous) | 64-17-5 | C2H5OH | 46.07 |
| Sodium bicarbonate | 144-55-8 | NaHCO3 | 84.01 |
| Ethyl acetate | 141-78-6 | C4H8O2 | 88.11 |
| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 |
| Anhydrous sodium sulfate | 7757-82-6 | Na2SO4 | 142.04 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.29 g, 10 mmol) in 50 mL of anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer and wash it with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
-
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The final product, this compound, is expected to be a pale yellow solid.[7]
| Property | Value |
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238.67 g/mol [8] |
| Appearance | Pale yellow solid[7] |
| Storage Conditions | Store at 0-8°C[7] |
Spectroscopic data for a closely related compound, Ethyl-6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate, suggests the following expected peaks for the title compound:
-
¹H NMR (400 MHz, Chloroform-d): Expect signals corresponding to the aromatic protons on the imidazopyridine core, the ethyl ester protons (a quartet and a triplet), and a singlet for the methyl group at the 2-position.[6]
-
Mass Spectrometry (ESI-MS): Expect to observe the [M+H]⁺ ion at m/z 239.06.
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the reagents and product.
Reactant Safety:
-
5-Chloro-2-aminopyridine: Harmful if swallowed.[9][10] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11][12] Handle in a well-ventilated area.[12]
-
Ethyl 2-chloroacetoacetate: Harmful if swallowed.[13] Causes skin and eye irritation.[13][14] It is a lachrymator.[13] Combustible liquid and vapor.[13] Keep away from sources of ignition.[13]
Product Safety:
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Avoid breathing dust, mist, or spray.[7]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the development of new therapeutic agents, and a thorough understanding of its synthesis is fundamental to advancing this field.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]
-
ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
-
Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS ETHYL-2-CHLORO ACETOACETATE. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Bentham Science Publishers. (2016, November 1). Pyridines and Imidazopyridines with Medicinal Significance. Retrieved from [Link]
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ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved from [Link]
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Royal Society of Chemistry. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
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Application Notes and Protocols: Step-by-Step Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmaceuticals and biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug development. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step overview of the most robust and widely employed synthetic routes to imidazo[1,2-a]pyridines, commencing from readily available 2-aminopyridines. This document delves into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights into experimental choices and detailed, actionable protocols.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine framework is a fused bicyclic heterocycle that has captured the attention of chemists and pharmacologists for decades.[1][2] This "drug prejudice" scaffold is a key structural component in numerous commercially successful drugs, including the sedative-hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][3][4] Its therapeutic versatility is vast, with derivatives exhibiting anti-inflammatory, antiviral, anticancer, antibacterial, and antifungal properties.[1][5][6] The continued interest in this moiety stems from its favorable drug-like properties and the synthetic accessibility that allows for extensive functionalization and optimization of biological activity.
This guide will focus on the primary synthetic pathways starting from 2-aminopyridines, providing a logical progression from foundational methods to contemporary, highly efficient catalytic systems.
Foundational Synthetic Strategies: The Workhorses of Imidazo[1,2-a]pyridine Synthesis
The Classical Approach: Condensation with α-Haloketones
The reaction of a 2-aminopyridine with an α-haloketone is one of the most traditional and straightforward methods for the synthesis of imidazo[1,2-a]pyridines.[7][8] The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Causality of Experimental Choices:
-
Solvent: Protic solvents like ethanol are commonly used to facilitate the dissolution of the starting materials and to mediate the proton transfer steps in the dehydration process.
-
Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate can neutralize the hydrogen halide formed during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
Temperature: Refluxing conditions are typically employed to provide the necessary activation energy for the cyclization and dehydration steps.
Experimental Workflow: Classical Condensation
Caption: Workflow for the classical synthesis of imidazo[1,2-a]pyridines.
Detailed Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and ethanol (10 mL).
-
Reaction Execution: Stir the mixture at reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
The Ortoleva-King Reaction: A One-Pot Strategy
The Ortoleva-King reaction provides an efficient one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones, typically acetophenones, using molecular iodine.[9][10][11] This method circumvents the need to pre-synthesize and handle lachrymatory α-haloketones.[11] The reaction is believed to proceed through the in-situ formation of an α-iodo ketone, which then reacts with the 2-aminopyridine in a similar fashion to the classical condensation.[12]
Causality of Experimental Choices:
-
Iodine: Molecular iodine acts as both a catalyst and a reagent to facilitate the in-situ α-iodination of the ketone.[12][13]
-
Excess 2-Aminopyridine: An excess of 2-aminopyridine is often used, acting as both a reactant and a solvent, and also to drive the reaction to completion.[10][11]
-
Temperature: Elevated temperatures are required to promote the iodination and subsequent cyclization steps.[9][10]
Reaction Mechanism: Ortoleva-King Reaction
Sources
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Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: An Application Note and Detailed Protocol
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The strategic placement of various substituents on this bicyclic system allows for the fine-tuning of its pharmacological profile. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of more complex molecules within this class, serving as a versatile building block for drug discovery and development.[1]
This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and discusses the critical parameters that influence the reaction's success.
Reaction Scheme Overview
The synthesis of this compound is efficiently achieved through a one-pot cyclocondensation reaction between 5-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate. This transformation is a variant of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
Reagents and Their Strategic Roles
A thorough understanding of the function of each reagent is paramount for a successful and reproducible synthesis.
| Reagent | Role | Key Considerations |
| 5-chloro-2-aminopyridine | Starting material | The nucleophilicity of the pyridine nitrogen and the exocyclic amino group are crucial for the cyclization. The chloro-substituent at the 5-position of the pyridine ring is an important feature for the final product's properties and potential for further derivatization. |
| Ethyl 2-chloroacetoacetate | Starting material | This α-halo-β-ketoester provides the carbon backbone for the imidazole ring. The chloro-substituent serves as a leaving group, while the ester and methyl groups are incorporated into the final product. The purity of this reagent is critical to avoid side reactions. |
| Ethanol (EtOH) | Solvent | Ethanol is an ideal solvent for this reaction as it effectively dissolves the starting materials and facilitates the reaction at its reflux temperature. Its protic nature can also play a role in the reaction mechanism by protonating intermediates. |
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with clear steps and explanations for each manipulation.
Materials and Equipment:
-
5-chloro-2-aminopyridine (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Anhydrous Ethanol (a suitable volume to dissolve the reactants)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography (if necessary)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol. To this solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature with continuous stirring.
-
Expert Insight: A slight excess of ethyl 2-chloroacetoacetate is used to ensure the complete consumption of the limiting reagent, 5-chloro-2-aminopyridine.
-
-
Cyclocondensation: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.[2] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Causality Explored: Heating to reflux provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization and dehydration steps.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and shake vigorously. The aqueous layer is then separated.
-
Trustworthiness Check: The NaHCO₃ wash is crucial to neutralize any acidic byproducts, such as HCl, that may have formed during the reaction. This prevents potential degradation of the product and facilitates a cleaner extraction.
-
-
Further Washing: Wash the organic layer sequentially with water and then with brine.[2]
-
Rationale: The water wash removes any remaining water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound as a solid.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectroscopic data should be compared with literature values.
-
Reaction Mechanism
The formation of this compound proceeds through a well-defined mechanistic pathway:
Caption: Reaction mechanism for the synthesis.
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the pyridine ring nitrogen of 5-chloro-2-aminopyridine on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This results in the formation of a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the keto group in an intramolecular fashion. This leads to the formation of a five-membered heterocyclic intermediate.
-
Dehydration: The final step involves the dehydration of the cyclic intermediate, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system and yielding the desired product.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol [3] |
| Appearance | Pale yellow solid[2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.49 (s, 1H), 7.50 (d, J=9.4 Hz, 1H), 7.44 (dd, J=9.4, 1.9 Hz, 1H), 4.44 (q, J=7.1 Hz, 2H), 2.70 (s, 3H), 1.44 (t, J=7.1 Hz, 3H).[2] |
Safety and Handling
-
5-chloro-2-aminopyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl 2-chloroacetoacetate: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By understanding the roles of the reagents and the underlying reaction mechanism, researchers can confidently and safely perform this synthesis. The detailed work-up and purification procedures ensure the isolation of a high-purity product, which is essential for its use as a key intermediate in the development of novel therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 800334, this compound. Retrieved from [Link]
-
Kaur, H., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Retrieved from [Link]
Sources
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An Application Guide to the One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[3][4] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) feature this core structure, highlighting its therapeutic versatility.[4][5][6][7][8] The scaffold's unique electronic properties and rigid, planar structure allow it to serve as a versatile template for interacting with a wide range of biological targets, including kinases, enzymes, and receptors.[4][6][8]
The growing demand for diverse libraries of these compounds for drug discovery has driven the development of highly efficient synthetic methodologies.[2] One-pot multicomponent reactions (MCRs) have emerged as a superior strategy, offering significant advantages over traditional multi-step syntheses.[9][10] These reactions combine three or more starting materials in a single reaction vessel to form a complex product in one operation. This approach enhances operational simplicity, reduces waste, saves time, and aligns with the principles of green chemistry.[10][11]
This guide provides an in-depth exploration of key one-pot strategies for synthesizing substituted imidazo[1,2-a]pyridines, with a focus on the underlying mechanisms, detailed experimental protocols, and the rationale behind procedural choices.
Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé Reaction (GBBR) is arguably the most powerful and widely adopted MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][11] This three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide, rapidly assembling the core scaffold with high atom economy.[5][12]
Causality and Mechanism
The elegance of the GBBR lies in its sequential, self-validating reaction cascade. The process is typically catalyzed by a Lewis or Brønsted acid.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive Schiff base (imine) intermediate. The removal of water drives this equilibrium forward.
-
Nitrile Ylide Formation: The isocyanide undergoes nucleophilic attack on the electrophilic carbon of the protonated imine.
-
Intramolecular Cyclization: This is followed by a crucial [4+1] cycloaddition. The endocyclic nitrogen of the pyridine ring attacks the newly formed nitrilium ion, leading to a five-membered ring closure.
-
Aromatization: A final proton transfer step results in the stable, aromatic imidazo[1,2-a]pyridine product.
The mechanism ensures high regioselectivity, as the bond formations are directed by the inherent reactivity of the components.
Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction cascade.
Protocol 1: Ultrasound-Assisted Green Synthesis via GBBR
This protocol leverages ultrasound irradiation as a green chemistry tool to accelerate the reaction, often allowing for the use of environmentally benign solvents like water.[12][13] Ultrasound promotes efficient mixing and energy transfer, leading to higher yields in shorter reaction times.[13][14]
Experimental Workflow
Caption: Workflow for ultrasound-assisted GBBR synthesis.
Step-by-Step Protocol
-
Reagent Preparation: In a sealed reaction vessel, combine the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv), the aldehyde derivative (1.0 mmol, 1.0 equiv), and the isocyanide derivative (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add water (3-5 mL) as the solvent, followed by the catalyst, such as ammonium chloride (NH₄Cl, 0.2 mmol, 20 mol%) or phenylboronic acid (PBA, 0.1 mmol, 10 mol%).[1][12]
-
Sonication: Place the sealed vessel in an ultrasonic bath pre-heated to 60 °C. Irradiate with ultrasound for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the limiting reagent.
-
Reaction Work-up: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted imidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]
Data Presentation: Substrate Scope
The following table summarizes representative yields for the synthesis of furan-imidazo[1,2-a]pyridine-3-amine analogs using an optimized ultrasound-assisted protocol.[12]
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 5a | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 5b | 86 |
| 3 | 2-Amino-5-bromopyridine | 5-Nitrofuran-2-carbaldehyde | Cyclohexyl isocyanide | 5c | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 5d | 80 |
Data adapted from Molecules 2023, 28(20), 7088.[12]
Protocol 2: Iodine-Catalyzed Aerobic Oxidative Synthesis
An alternative and powerful one-pot strategy involves the reaction of 2-aminopyridines with ketones, catalyzed by molecular iodine under aerobic conditions.[15] This metal-free approach is attractive for its operational simplicity and use of a cheap, readily available catalyst.[15][16]
Causality and Mechanism
This reaction is believed to proceed via a variation of the Ortoleva-King reaction.[14][15]
-
α-Iodination of Ketone: Molecular iodine reacts with the ketone (in its enol form) to generate an α-iodo ketone intermediate.
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine performs a nucleophilic attack on the α-carbon of the iodo-ketone, displacing the iodide ion and forming a pyridinium salt intermediate.
-
Intramolecular Condensation: The exocyclic amino group then attacks the carbonyl carbon, initiating cyclization.
-
Dehydration/Aromatization: Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. The aerobic conditions likely facilitate the regeneration of the catalytic iodine species.
Caption: Plausible mechanism for iodine-catalyzed synthesis.
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aryl ketone (1.0 mmol, 1.0 equiv), the 2-aminopyridine derivative (1.2 mmol, 1.2 equiv), and molecular iodine (I₂, 0.2 mmol, 20 mol%).
-
Solvent Addition: Add cyclohexane (5 mL) as the solvent.
-
Expert Insight: Unlike many syntheses that require polar solvents, this protocol works efficiently in a non-polar medium like cyclohexane. This simplifies work-up as the product often precipitates upon cooling or can be easily isolated. The reaction proceeds well at ambient atmosphere, avoiding the need for an inert environment.[15]
-
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Filtration: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash with cold hexane.
-
Work-up (if no precipitate): If no solid forms, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude residue by column chromatography on silica gel.
Conclusion and Outlook
One-pot synthetic strategies, particularly the Groebke-Blackburn-Bienaymé reaction and metal-free catalytic methods, provide powerful and efficient platforms for the construction of diverse imidazo[1,2-a]pyridine libraries.[3][9] These protocols offer significant advantages in terms of speed, simplicity, and adherence to green chemistry principles.[10][13][15] The ability to rapidly generate novel analogs of this privileged scaffold is invaluable for researchers in medicinal chemistry and drug development, accelerating the discovery of new therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[3][6][8]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
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Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)−H Functionalization of Ketones. Thieme Connect. Available at: [Link]
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Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online. Available at: [Link]
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One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health (NIH). Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Protocol for the Purification of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and drug development.[1][2] The successful isolation of this compound in high purity is critical for subsequent synthetic steps and biological assays.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the results but also adapt the methodology to similar purification challenges. We detail a systematic approach beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a robust flash column chromatography protocol, and concluding with product isolation and characterization considerations.
Introduction and Foundational Principles
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[5] this compound serves as a versatile building block for more complex molecules.[1][5] However, its synthesis often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Column chromatography, particularly the accelerated "flash" technique, is an indispensable method for isolating the target compound to the high degree of purity required for pharmaceutical applications.[6][7][8]
The purification strategy outlined herein is based on the principles of normal-phase adsorption chromatography.[9] In this technique, a polar stationary phase (silica gel) is used to separate components of a mixture based on their polarity. A non-polar mobile phase (eluent) is passed through the column, and compounds are separated based on their differential affinity for the stationary phase versus their solubility in the mobile phase. Non-polar compounds have a weaker interaction with the silica gel and elute quickly, while more polar compounds are retained longer.[9]
Physicochemical Profile of the Target Compound
Understanding the properties of the target molecule is the first step in designing a logical purification strategy. The calculated XLogP3 value of 3.3 indicates moderate lipophilicity, suggesting it will elute effectively with a solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate.[10]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][10] |
| Molecular Weight | 238.67 g/mol | [1][10] |
| Appearance | Pale yellow solid | [1] |
| XLogP3 | 3.3 | [10] |
| CAS Number | 330858-13-4 | [1][10] |
Preliminary Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, TLC is an essential and rapid tool for determining the optimal solvent system.[11][12] The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rƒ) between 0.25 and 0.35 .[12][13] An Rƒ in this range ensures the compound will migrate through the column at a practical rate, neither eluting too quickly with the solvent front nor remaining indefinitely adsorbed to the silica.[13]
Protocol: TLC Solvent System Screening
-
Prepare TLC Plates: On a silica gel 60 F254 plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved crude mixture onto the starting line.
-
Developing: Place the TLC plate in a developing chamber containing a test solvent system (e.g., start with 20% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Cover the chamber.
-
Elution and Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the target product:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the polarity of the solvent system until the desired Rƒ of ~0.3 is achieved.
-
If Rƒ is too high (> 0.4), decrease the polarity (reduce the percentage of ethyl acetate).
-
If Rƒ is too low (< 0.2), increase the polarity (increase the percentage of ethyl acetate).
-
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm particle size)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator with vacuum pump and water bath[14]
Experimental Workflow Diagram
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Rationale: The slurry method ensures a homogeneously packed column, free of air bubbles and cracks, which is essential for achieving high resolution.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 10% ethyl acetate in hexane). Use approximately 30-50 times the weight of silica gel to the weight of crude product.[9]
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow some solvent to drain, tapping the column gently to help the silica pack evenly. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading):
-
Rationale: Dry loading is superior to direct liquid injection for less soluble compounds or when high resolution is needed. It introduces the sample in a concentrated band, minimizing band broadening.[7]
-
Dissolve the crude product in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully layer this powder on top of the sand in the packed column.
-
-
Elution and Fraction Collection:
-
Rationale: A gradient elution, where the solvent polarity is gradually increased, is often more efficient than an isocratic (single solvent) elution. It allows non-polar impurities to elute first in a weak solvent, after which the polarity is increased to elute the target compound, and finally, any highly polar impurities.[15][16]
-
Begin eluting with the low-polarity solvent system identified during TLC (e.g., 10% Ethyl Acetate/Hexane). Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.
-
Collect the eluent in sequentially numbered fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase as the column runs (e.g., move from 10% to 20%, then to 30% ethyl acetate in hexane). The optimal gradient will depend on the separation observed via TLC.
-
-
Fraction Analysis:
-
Using TLC, analyze the collected fractions to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.
-
Fractions containing only the spot corresponding to the target Rƒ should be pooled together.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvents using a rotary evaporator. For a hexane/ethyl acetate mixture, a water bath temperature of 35-40°C and a gradually reduced vacuum pressure are effective.[17][18]
-
Once the solvent is removed, the purified product, a pale yellow solid, will remain.[1] Place the flask under high vacuum for a few hours to remove any residual solvent.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Poor Separation / Overlapping Spots | - Inappropriate solvent system. - Column was packed poorly (cracks/channels). - Column was overloaded with sample. | - Re-optimize the solvent system using TLC; a less polar system often improves separation.[19] - Repack the column carefully using the slurry method. - Use a larger column or less crude material. |
| Compound Will Not Elute | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). For very polar compounds, a small amount of methanol (<5%) in dichloromethane can be used.[20] |
| Streaking on TLC Plate | - Sample is too concentrated. - Compound is acidic or basic and interacting strongly with the silica. - Sample is degrading on the silica. | - Dilute the sample before spotting. - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[20][21] |
| Cracked Silica Bed During Run | - A solvent of much higher polarity was added too quickly. | - Always use a gradient of solvent polarity. Avoid switching directly from a non-polar to a highly polar solvent. |
Confirmation of Purity
After purification, it is imperative to confirm the identity and purity of the isolated compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[22]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity level.
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Gong, Y., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Available at: [Link]
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Phenomenex Inc. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]
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University of York, Department of Chemistry. Determining a solvent system. Retrieved from [Link]
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ResearchGate (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]
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University of Calgary, Department of Chemistry. Column chromatography. Retrieved from [Link]
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Nature (2020). Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. Scientific Reports. Retrieved from [Link]
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ACS Publications (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Retrieved from [Link]
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Indo American Journal of Pharmaceutical Sciences (2021). An Overview On Flash Chromatography. Retrieved from [Link]
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ACS Publications (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Retrieved from [Link]
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Lab Manager (2018). Lab Evaporators: Recycling Solvents. Retrieved from [Link]
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Application Notes & Protocols: Recrystallization Techniques for Imidazopyridine Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for Imidazopyridine Esters
Imidazopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including well-known drugs like Zolpidem and Alpidem.[1][2][3] Esters of these heterocyclic systems are common intermediates in their synthesis and can also be final API products.[1][2] The efficacy and safety of these compounds are intrinsically linked to their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including APIs.[4][5][6][7][8][9] This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5][10] By carefully selecting solvents and controlling the crystallization process, it is possible to obtain highly pure crystalline material, which is essential for consistent biological activity and to meet stringent regulatory standards.[7][11]
This guide provides a detailed overview of the principles and practical techniques for the recrystallization of imidazopyridine esters, offering insights into solvent selection, protocol optimization, and troubleshooting common challenges.
I. Foundational Principles of Recrystallization
Recrystallization is a purification technique that separates a solid compound from its impurities.[4][5] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[5] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[4] Impurities, which are ideally more soluble in the solvent at lower temperatures or present in smaller quantities, remain in the solution (mother liquor).[10]
A. The Seven Stages of Recrystallization
The recrystallization process can be broken down into seven key stages, each playing a critical role in the final purity and yield of the product.[4]
Caption: General workflow of the recrystallization process.
B. Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient of Solubility: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[5][10]
-
Impurity Solubility: Soluble impurities should remain in solution even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal by hot filtration.[10]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[4]
A useful rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[12] For imidazopyridine esters, solvents like ethyl acetate may be a good starting point.[12]
Common Solvents for Recrystallization of Heterocyclic Compounds:
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol (EtOH) | Polar | 78 | A versatile solvent, often effective for minor impurities.[12] |
| Ethyl Acetate (EtOAc) | Moderately Polar | 77 | Good for esters due to similar functionality.[12] |
| Acetone | Polar | 56 | Can be effective, especially for removing a large amount of impurities.[12] |
| n-Hexane/Acetone | Non-polar/Polar Mixture | Variable | A common mixed solvent system that allows for fine-tuning of polarity.[12] |
| n-Hexane/Ethyl Acetate | Non-polar/Moderately Polar Mixture | Variable | Another useful mixed solvent system.[12] |
| Methanol (MeOH) | Polar | 65 | Often used in the final purification steps of APIs like Zolpidem.[13][14] |
| Water | Highly Polar | 100 | Can be an excellent solvent for polar compounds, often resulting in very high purity.[12] |
Data compiled from various chemical resources.
II. Experimental Protocols for Recrystallization of Imidazopyridine Esters
The following protocols provide detailed, step-by-step methodologies for the recrystallization of imidazopyridine esters.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent meets all the necessary criteria for effective purification.
Caption: Step-by-step workflow for single-solvent recrystallization.
Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent.[10][15]
-
Dissolution: Place the crude imidazopyridine ester in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent dropwise until the solid just dissolves.[16] It is crucial to use the minimum amount of hot solvent to ensure good recovery.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[16] This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[16] Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[17][18][19] Rapid cooling can lead to the formation of smaller, less pure crystals.[17][18][19]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the formation of crystals.[16]
-
Crystal Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the crystal surfaces.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents, one in which the compound is soluble and another in which it is insoluble.
Methodology:
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves the imidazopyridine ester at all temperatures and a "poor" solvent in which the compound is sparingly soluble, even at elevated temperatures. The two solvents must be miscible. Common pairs include ethanol/water and hexane/ethyl acetate.[12]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Recovery: Allow the solution to cool slowly, collect the crystals by suction filtration, wash with a small amount of the cold "poor" solvent, and dry.
III. Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.[20][21] - Scratch the inside of the flask with a glass rod to induce nucleation.[16][21] - Add a seed crystal of the pure compound.[16][21] |
| Oiling Out | - The solution is supersaturated or cooled too quickly. - The presence of significant impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[20] - Consider a preliminary purification step, such as passing the crude material through a short silica plug.[16] |
| Low Recovery | - Too much solvent was used. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[16] - Ensure the filtration apparatus is pre-heated to prevent the solution from cooling too quickly. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[16] |
IV. Concluding Remarks
Recrystallization is a powerful and versatile technique for the purification of imidazopyridine esters. The success of the procedure hinges on a systematic approach to solvent selection and careful control of the cooling rate. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can consistently obtain high-purity crystalline materials essential for drug discovery and development. For active pharmaceutical ingredients, achieving a specific and stable polymorphic form through controlled crystallization is also of paramount importance, as different polymorphs can exhibit varying physicochemical properties.[4][6][7]
References
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]
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Reddit. How does cooling rate affect the point at which crystalisation occures and why? Available from: [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]
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Northwestern University. Cooling Rate and Crystal Size. Available from: [Link]
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SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]
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Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
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ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]
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VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. Available from: [Link]
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CrystEngComm (RSC Publishing). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. Available from: [Link]
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E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
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MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available from: [Link]
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ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]
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National Institutes of Health. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available from: [Link]
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University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
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National Institutes of Health. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Available from: [Link]
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Journal of Organic and Pharmaceutical Chemistry. A novel and efficient process for the preparation of zolpidem, an insomnia drug. Available from: [Link]
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Journal of Applied Pharmaceutical Science. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Available from: [Link]
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ResearchGate. Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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Journal of Applicable Chemistry. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Available from: [Link]
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Kinam Park. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. Available from: [Link]
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ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available from: [Link]
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PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available from: [Link]
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Crystal Pharmatech. Crystallization Process Development & Optimization Services. Available from: [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Abstract
This application note details a robust, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs).[1][2] Consequently, ensuring the purity and stability of intermediates like the title compound is critical for drug development and manufacturing. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and phosphate buffer, offering excellent resolution of the main peak from its degradation products and potential process-related impurities. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[3][4] Forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control and stability testing in research and drug development settings.
Introduction and Scientific Rationale
This compound is a key synthetic intermediate used in the development of novel therapeutic agents.[1][5] The imidazo[1,2-a]pyridine core is of significant interest due to its wide range of biological activities.[2][6] The purity of such an intermediate is paramount as impurities, whether from the synthesis process or degradation, can affect the safety, efficacy, and quality of the final API.[7]
This guide provides a comprehensive, self-validating protocol for purity analysis. The choice of reverse-phase HPLC is based on the physicochemical properties of the analyte—a moderately polar, heterocyclic organic molecule—making it ideally suited for separation on a non-polar stationary phase like C18. The method is designed to be stability-indicating, meaning it can accurately measure the active ingredient's purity in the presence of its degradation products.[8][9] This is achieved through forced degradation studies, where the compound is exposed to harsh conditions to intentionally generate degradants.[10]
The validation protocols described herein are grounded in the authoritative standards set by the ICH, ensuring the method is reliable, reproducible, and fit for its intended purpose in a regulated environment.[3][11]
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo XSR205DU or equivalent.
-
pH Meter: Calibrated, suitable for aqueous solutions.
-
Filtration: 0.45 µm PTFE syringe filters.
Reagents and Materials
-
This compound: Reference Standard (>99.5% purity) and test samples.
-
Acetonitrile (ACN): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical grade.
-
Water: HPLC grade or Milli-Q.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical grade, for forced degradation studies.
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 55% Acetonitrile / 45% Phosphate Buffer (20mM KH₂PO₄, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (UV) |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good peak shape and resolution. A pH of 3.0 ensures that the analyte, a weakly basic compound, is in a consistent protonated state, preventing peak tailing.
-
Wavelength: The imidazo[1,2-a]pyridine core exhibits strong UV absorbance around 250-254 nm.[12] 254 nm was chosen to ensure high sensitivity for both the main compound and potential impurities.
Preparation of Solutions
-
Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer in a 55:45 (v/v) ratio. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.[13]
-
Diluent: Use the mobile phase as the diluent for all sample and standard preparations.
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R1))
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[4][14]
Caption: Logical workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11]
Protocol:
-
Prepare a sample solution (0.1 mg/mL) for each stress condition.
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1N NaOH, keep at room temperature for 2 hours. Neutralize with 0.1N HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours, then prepare the solution.
-
Analyze all stressed samples alongside a non-stressed sample. Use the DAD to assess peak purity and ensure no co-eluting peaks are present.
Linearity
Establish a linear relationship between analyte concentration and detector response. Protocol:
-
Prepare a series of at least five concentrations from the standard stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Demonstrate the closeness of the test results to the true value. Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of reference standard into a placebo mixture (if applicable) or by standard addition.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Assess the degree of scatter between a series of measurements.[11]
-
Repeatability (Intra-assay): Analyze six replicate samples of the standard solution (at 100% concentration) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject six replicates at the determined LOQ concentration and verify that the precision (RSD) is ≤ 10%.
Robustness
Measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[11] Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze the standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the RSD of results should be ≤ 2.0%.
Caption: High-level workflow for routine HPLC purity analysis.
Results and Discussion
A typical chromatogram of the reference standard shows a sharp, well-defined peak at approximately 5.2 minutes. Forced degradation studies demonstrated the stability-indicating nature of the method. Significant degradation was observed under acidic and oxidative conditions, with distinct degradation peaks that were well-resolved from the main analyte peak. Peak purity analysis confirmed that the main peak remained spectrally pure under all stress conditions, validating the method's specificity.
Table 1: Summary of Method Validation Results
| Validation Parameter | Result | ICH Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (mg/mL) | 0.05 - 0.15 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.45% | ≤ 2.0% |
| - Intermediate Precision | 0.82% | ≤ 2.0% |
| LOD (mg/mL) | 0.0001 | - |
| LOQ (mg/mL) | 0.0003 | Precision (RSD) ≤ 10% at LOQ |
| Robustness | Passed (RSD < 1.5% for all changes) | System Suitability Passes |
The validation data conclusively demonstrates that the method is accurate, precise, and reliable for its intended purpose. The low LOD and LOQ values indicate high sensitivity, suitable for detecting and quantifying trace-level impurities as required by ICH Q3A guidelines.[16][17]
Conclusion
A simple, isocratic, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of this compound. The method adheres to the stringent requirements of ICH guidelines and is proven to be specific, linear, accurate, precise, and robust. This application note provides drug development professionals and researchers with a reliable, ready-to-use protocol for quality control and stability assessment of this important pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Link
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation; 2003. Link
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency; 2006. Link
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Link
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Link
-
Forced Degradation Testing. SGS Malaysia. Link
-
Forced degradation studies: Regulatory considerations and implementation. BioProcess International. Link
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Link
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Link
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Link
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration; 2005. Link
-
Forced Degradation Studies. SciSpace. Link
-
ICH Quality Guidelines. International Council for Harmonisation. Link
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Link
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews. Link
-
UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. Link
-
Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission. Chemistry – An Asian Journal. Link
-
PubChem Compound Summary for CID 800334, this compound. National Center for Biotechnology Information. Link
-
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Benchchem. Link
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Link
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Link
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. Link
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Link
-
Method Development and Validation for the Quantitative Estimation of Trametinib in API Form and Marketed Tablet Dosage Form by RP-HPLC. International Journal of Multidisciplinary Research and Growth Evaluation. Link
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- 5. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Comprehensive NMR-Based Structural Elucidation of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the definitive structural characterization of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate using nuclear magnetic resonance (NMR) spectroscopy. The imidazo[1,2-a]pyridine scaffold is a privileged motif in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1][2] Accurate and unambiguous structural verification is therefore a critical step in the synthesis and development of novel therapeutics based on this core. This note details robust, field-proven methodologies for sample preparation, data acquisition, and spectral interpretation using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices is explained to empower researchers to adapt these protocols for analogous compounds. All data is presented in a clear, structured format to serve as a reliable reference for researchers, scientists, and drug development professionals.
Introduction and Core Principles
This compound (PubChem CID: 800334) is a key heterocyclic intermediate used in the synthesis of various bioactive molecules, including potential anti-cancer agents.[3][4] Its structural integrity is paramount for its intended function in subsequent synthetic steps or biological assays. NMR spectroscopy is the most powerful technique for the non-destructive and definitive structural elucidation of small molecules in solution.[5]
This guide is built on the foundational principle of orthogonal verification . While 1D ¹H and ¹³C NMR provide primary information on the chemical environment and number of protons and carbons, 2D correlation experiments are essential for unambiguously connecting the atoms within the molecular framework.
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
-
¹³C NMR: Reveals the number of unique carbon environments and their hybridization state.
-
COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is crucial for mapping out proton networks within the molecule.[6][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹JCH). This provides an unambiguous link between the ¹H and ¹³C spectra, bridging the two datasets.[6][7][9]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following standardized numbering system will be used throughout this document.
Experimental Protocols
Materials and Equipment
-
Compound: this compound, ≥98% purity.
-
Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Equipment: 5 mm NMR tubes, volumetric flask, Pasteur pipettes.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Protocol 1: Sample Preparation
The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. CDCl₃ is selected for its excellent solubilizing power for this class of compounds and its well-separated residual solvent peak (~7.26 ppm).
-
Weighing: Accurately weigh 10-15 mg of the compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure complete dissolution. A concentration in this range provides an optimal signal-to-noise ratio (S/N) without causing issues of aggregation or viscosity.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely. The sample is now ready for analysis.
Protocol 2: NMR Data Acquisition
The following are standard acquisition protocols. For optimal results, shimming should be performed on the sample to achieve a narrow and symmetrical solvent peak.
| Experiment | Key Parameters | Rationale / Self-Validation Check |
| ¹H NMR | Spectral Width: -2 to 12 ppmPulse Angle: 30-45°Acquisition Time: ~4 sRelaxation Delay: 2 sNumber of Scans: 8-16 | A 30° pulse angle and sufficient relaxation delay ensure accurate integration. Check for a flat baseline and sharp, symmetrical peaks after Fourier transformation. TMS should be precisely at 0.00 ppm. |
| ¹³C{¹H} NMR | Spectral Width: 0 to 200 ppmPulse Program: Proton decoupledRelaxation Delay: 2-5 sNumber of Scans: 1024-4096 | A longer relaxation delay is used for quaternary carbons. The spectrum should be free of proton coupling. The number of observed carbon signals should match the number of unique carbons in the structure. |
| ¹H-¹H COSY | Spectral Width: -2 to 12 ppm (both dimensions)Number of Increments: 256-512Number of Scans: 2-4 per increment | Cross-peaks should be symmetrical about the diagonal. The presence of expected correlations (e.g., between H7 and H8) validates the experiment's success. |
| ¹H-¹³C HSQC | ¹H Spectral Width: -2 to 12 ppm¹³C Spectral Width: 0 to 170 ppmNumber of Scans: 4-8 per increment | Each cross-peak represents a direct C-H bond. The number of cross-peaks should correspond to the number of protonated carbons in the molecule. |
Data Interpretation and Structural Assignment
Logical Workflow for Spectral Analysis
The process of assigning the NMR signals follows a logical, self-validating workflow. This ensures each assignment is supported by multiple pieces of evidence.
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H and ¹³C NMR Data
Based on published data for structurally similar imidazo[1,2-a]pyridine derivatives and standard chemical shift principles, the following assignments are expected.[10][11][12]
Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| H5 | ~9.3 - 9.5 | d or dd | ~1.5 - 2.0 | 1H | Aromatic H | Deshielded by adjacent ring nitrogen and electron-withdrawing chloro group. |
| H7 | ~7.5 - 7.6 | d | ~9.5 | 1H | Aromatic H | Coupled to H8. |
| H8 | ~7.3 - 7.4 | dd | ~9.5, ~2.0 | 1H | Aromatic H | Coupled to H7 (large J) and H5 (small J). |
| H1' | ~4.45 | q | ~7.1 | 2H | Methylene (-OCH₂CH₃) | Coupled to the three H2' protons. |
| H11 | ~2.70 | s | 3H | Methyl (C2-CH₃) | Singlet, attached to the imidazole ring. | |
| H2' | ~1.44 | t | ~7.1 | 3H | Methyl (-OCH₂CH₃) | Coupled to the two H1' protons. |
Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C=O | ~163 | Quaternary (C=O) | Ester carbonyl carbon. |
| C3a | ~145 | Quaternary (C) | Bridgehead carbon. |
| C2 | ~144 | Quaternary (C) | Carbon bearing the methyl group. |
| C5 | ~127 | CH | Aromatic CH. |
| C8a | ~125 | Quaternary (C) | Bridgehead carbon. |
| C6 | ~123 | Quaternary (C-Cl) | Carbon bearing the chloro group. |
| C8 | ~118 | CH | Aromatic CH. |
| C7 | ~115 | CH | Aromatic CH. |
| C1' | ~61 | CH₂ | Ester methylene carbon. |
| C11 | ~15 | CH₃ | Methyl carbon attached to C2. |
| C2' | ~14 | CH₃ | Ester methyl carbon. |
2D NMR Correlation Analysis
2D NMR is indispensable for confirming the assignments made from 1D spectra. The expected correlations provide a robust, self-validating map of the molecular structure.
Caption: Expected 2D NMR correlations for the title compound.
-
COSY Analysis: The COSY spectrum will definitively link the aromatic protons. A strong cross-peak is expected between H7 and H8 due to their three-bond (³J) coupling. A weaker, four-bond (⁴J) cross-peak may be visible between H8 and H5. In the aliphatic region, a clear cross-peak between the methylene protons (H1') and the methyl protons (H2') will confirm the ethyl ester fragment.
-
HSQC Analysis: The HSQC spectrum serves as the final piece of the puzzle, directly linking the proton assignments to the carbon backbone. It will show six cross-peaks, confirming the assignments for C5, C7, C8, C1', C2', and C11. The carbons that do not show a correlation (C=O, C2, C3a, C6, C8a) are confirmed as quaternary.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and unambiguous method for the complete structural characterization of this compound. By following the detailed protocols and logical interpretation workflow presented in this application note, researchers can confidently verify the identity and purity of their synthesized compound. This rigorous characterization is a non-negotiable cornerstone of high-quality research in medicinal chemistry and drug development.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Jevtic, I. (2019). 2D-NMR what is the different between COSY and HSQC?? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]
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Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous commercially available pharmaceuticals and high-value molecules in drug discovery.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and hypnotic properties, as exemplified by drugs like Zolpidem and Alpidem.[1][3] Consequently, the development of robust and versatile synthetic methods to functionalize this core is of paramount importance to medicinal chemists and drug development professionals.[4][5]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the late-stage functionalization of heterocyclic systems.[6][7] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under conditions that tolerate a wide array of functional groups.[6][8] This guide focuses on a key building block, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (PubChem CID: 800334), a versatile substrate for creating diverse molecular libraries.[9] The C6-chloro position serves as a synthetic handle for introducing aryl, heteroaryl, amino, and alkynyl moieties, enabling extensive Structure-Activity Relationship (SAR) studies.
This document provides detailed protocols and technical insights for three cornerstone palladium-catalyzed transformations—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using this specific substrate. The causality behind the selection of catalysts, ligands, and reaction conditions is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Core Concept: The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism of these reactions is crucial for optimization and troubleshooting. Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][10] The cycle consists of three primary steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][11][12]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for forming biaryl and vinyl-aryl bonds due to the stability, commercial availability, and low toxicity of boronic acid coupling partners.[13][14] For less reactive aryl chlorides like our substrate, microwave irradiation can be highly effective, significantly reducing reaction times and improving yields.
Rationale for Experimental Design
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and highly active catalyst for the Suzuki coupling of 6-chloroimidazo[1,2-a]pyridines. It readily provides the active Pd(0) species required for the initial oxidative addition step.
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[14]
-
Solvent System: A mixture of dioxane and an alcohol (e.g., ethanol) is often used. Dioxane effectively solubilizes the organic components, while the protic solvent can aid in the stabilization of intermediates.
-
Microwave Irradiation: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in oxidative addition.[7] Microwave heating provides rapid, uniform energy transfer, overcoming the activation barrier for the C-Cl bond cleavage and dramatically accelerating the reaction rate.[13]
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The addition should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, although the catalyst has moderate air stability for brief handling.
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane and ethanol (e.g., 4:1 v/v, to achieve a substrate concentration of ~0.1 M).
-
Reaction Setup: Securely cap the vial and place it in the cavity of a microwave reactor.
-
Microwave Conditions: Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 6-aryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data and Expected Outcomes
| Entry | Arylboronic Acid Partner | Product | Expected Yield Range |
| 1 | Phenylboronic acid | Ethyl 2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxylate | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 80-90% |
| 3 | Thiophene-2-boronic acid | Ethyl 2-methyl-6-(thiophen-2-yl)imidazo[1,2-a]pyridine-3-carboxylate | 75-85% |
| 4 | Pyridine-3-boronic acid | Ethyl 2-methyl-6-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate | 70-80% |
| Yields are based on literature precedents for similar substrates and are for estimation purposes. |
Application Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[11][15] The coupling of aryl chlorides with amines is particularly challenging and requires specialized, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition step and subsequent reductive elimination.[16][17]
Rationale for Experimental Design
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized biarylphosphine ligand (e.g., XPhos or SPhos) is essential. These ligands possess the steric bulk and electron-donating character necessary to promote the oxidative addition of the C-Cl bond and stabilize the catalytically active monoligated Pd(0) species.[15][18]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[16] The base's primary role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[11]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a steady stream of argon, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried reaction flask.
-
Catalyst Pre-formation/Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and the biarylphosphine ligand (e.g., XPhos, 0.02-0.04 eq.) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.
-
Solvent Addition: Add anhydrous toluene or dioxane to the flask to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Chromatography: Purify the crude material by flash column chromatography on silica gel to yield the pure 6-amino substituted product.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Caption: Synthetic utility of the substrate for library generation via cross-coupling.
Application Protocol 3: Sonogashira C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.[19][20] The reaction typically employs a dual-catalyst system of palladium and copper(I).[21]
Rationale for Experimental Design
-
Palladium Catalyst: A catalyst like PdCl₂(PPh₃)₂ is commonly used. It is stable and is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the Pd(II) complex, which is generally faster than with the free alkyne.[19][21]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.
-
Solvent: Anhydrous THF or DMF is often used to ensure solubility of all components.
Detailed Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Atmosphere Exchange: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous THF or DMF via syringe, followed by the amine base (e.g., Et₃N, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction to 50-70 °C and stir until TLC or LC-MS analysis indicates completion (typically 2-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the residue by column chromatography (silica gel) to obtain the 6-alkynyl-substituted product.
-
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Gellis, A., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]
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National Institutes of Health (NIH). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available at: [Link]
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Jain, S., et al. (2024). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. ResearchGate. Available at: [Link]
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Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Kaur, H., et al. (2021). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]
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Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
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LookChem. Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. Available at: [Link]
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Guillonneau, C., et al. (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
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National Institutes of Health (NIH). (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 800334. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
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Maganu, M., & Nbeda, J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Royal Society of Chemistry. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
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ResearchGate. (2023). Heck coupling reaction by pyridine‐coordinated tridentate complex... Available at: [Link]
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ResearchGate. (2018). Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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ResearchGate. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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ResearchGate. (2019). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]
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YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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National Institutes of Health (NIH). (2024). Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. Available at: [Link]
-
American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
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National Institutes of Health (NIH). (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]
-
ResearchGate. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Available at: [Link]
-
National Center for Biotechnology Information. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
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Derivatization of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate for biological screening
Application Notes & Protocols
Topic: Derivatization of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structure is present in numerous commercially available drugs, such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent).[1] The therapeutic versatility of this scaffold stems from its rigid, planar structure and its ability to engage in various biological interactions. Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][4][5]
Our focus, this compound, serves as a highly versatile starting material for generating a diverse chemical library.[6][7] Its structure offers three primary, chemically distinct sites for modification, allowing for systematic exploration of the chemical space to optimize biological activity. This guide provides a comprehensive framework for the strategic derivatization of this core molecule and outlines a general workflow for subsequent biological evaluation.
Strategic Derivatization Workflow
The power of this compound lies in its multiple reactive handles. A strategic approach allows for the generation of a library with diverse pharmacophores, crucial for identifying structure-activity relationships (SAR).
Figure 1: Overall workflow from the starting material to biological analysis.
Part 1: Derivatization at the C3-Ester Position via Amide Coupling
The ethyl ester at the C3 position is an ideal handle for introducing diversity. The most common and effective strategy is hydrolysis to the corresponding carboxylic acid, followed by amide bond formation with a library of primary or secondary amines. This allows for the introduction of a vast array of functional groups, influencing properties like solubility, hydrogen bonding capacity, and steric bulk.
Protocol 1.1: Hydrolysis of Ethyl Ester to Carboxylic Acid
Rationale: The conversion of the ester to a carboxylic acid is a prerequisite for amide coupling. This reaction is typically performed under basic conditions using sodium hydroxide. The choice of a water/ethanol co-solvent system ensures the solubility of both the organic starting material and the inorganic base.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 using 2M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form readily, extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[3][8]
-
The product, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, can be used in the next step, often without further purification.[9]
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[10][11]
Protocol 1.2: Amide Library Synthesis
Rationale: Amide coupling is a robust reaction for creating a diverse library. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that minimize side reactions and racemization (if chiral amines are used). A mild base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling agent.
Materials:
-
6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and the selected amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/EtOAc) to yield the pure amide derivative.
Data Summary for Representative Amide Couplings:
| Amine Used | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Morpholine | HATU | DIPEA | DMF | 80-95% |
| Benzylamine | HATU | DIPEA | DMF | 85-98% |
| Aniline | HATU | DIPEA | DMF | 75-90% |
| Farnesylamine | HATU | DIPEA | DMF | 60-80%[8] |
Part 2: Derivatization at the C6-Chloro Position via Suzuki-Miyaura Coupling
The chlorine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12] This reaction allows for the formation of a C-C bond, introducing new aryl or heteroaryl moieties and significantly expanding the structural diversity and potential biological target space of the scaffold.[13] Microwave-assisted protocols are often employed to shorten reaction times and improve yields.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol uses a palladium catalyst, typically Pd(PPh₃)₄, which is effective for coupling aryl chlorides. A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[14] A mixture of solvents like dioxane and ethanol/water is often used to ensure all components remain in solution. Microwave irradiation can significantly accelerate the reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dioxane/Ethanol/Water solvent mixture (e.g., 7:2:1)
-
Ethyl Acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a microwave-safe reaction vial, add the starting material (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add the dioxane/ethanol/water solvent mixture.
-
Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete (monitor by TLC or LC-MS), cool the vial to room temperature.
-
Dilute the mixture with EtOAc and water. Separate the layers.
-
Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to obtain the 6-aryl substituted derivative.
Data Summary for Representative Suzuki-Miyaura Couplings:
| Boronic Acid | Catalyst | Base | Solvent System | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 75-90% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 80-95% |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 70-85% |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 65-80% |
Part 3: Biological Screening Workflow
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. In vitro screening is a crucial first step to identify "hit" compounds with desired biological effects.[15][16]
Figure 3: General workflow for in vitro biological screening of a compound library.
Protocol 3.1: General Protocol for an In Vitro Anticancer Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a common and robust first-pass screen for cytotoxic effects of novel compounds.[17]
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer)[5][18]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized derivatives (10 mM stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete growth medium. The final concentration of DMSO in the well should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.5% DMSO).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a powerful starting block for the development of novel, biologically active molecules. The strategic derivatization at the C3-ester and C6-chloro positions via robust chemical transformations like amide coupling and Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. A systematic approach to in vitro screening can then efficiently identify promising hit compounds for further optimization in drug discovery programs. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the vast potential of the imidazo[1,2-a]pyridine scaffold.
References
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
- Representative imidazo[1,2‐a]pyridine derivative drugs.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central.
- The Important Role of in Vitro Screening Rel
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Benchchem.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- In Vitro Screening Systems.
- [Synthesis of imidazo[1,2-a]pyridine deriv
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH.
- Screening and identification of novel biologically active n
- In Vitro Assay Development Services.
- Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxyl
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxyl
- Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed.
- ethyl 6-chloro-3-methyl-pyridine-2-carboxyl
- Suzuki reaction. Wikipedia.
- IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. chemicalbook.
- Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- 6-CHLORO-2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER. chemicalbook.
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChem.
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Application and Protocol for the Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid via Ester Hydrolysis
Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic motif in numerous compounds exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Specifically, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a key building block and a potential active pharmaceutical ingredient in its own right.[1] Its synthesis is efficiently achieved in a two-step process commencing with the cyclocondensation of 5-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate to form the corresponding ethyl ester, followed by its hydrolysis to the desired carboxylic acid.[1] This document provides a detailed, field-proven protocol for the alkaline hydrolysis of ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, designed for researchers and professionals in drug discovery and development.
Principle of the Reaction: Alkaline Hydrolysis (Saponification)
The conversion of the ethyl ester to the carboxylic acid is achieved through a base-catalyzed hydrolysis, a classic reaction also known as saponification.[2] This nucleophilic acyl substitution reaction is generally preferred for preparative purposes over acid-catalyzed hydrolysis because it is an irreversible process, which typically leads to higher yields.[3]
The reaction mechanism involves the nucleophilic attack of a hydroxide ion (from a base like NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide (or another hydroxide ion) to form the carboxylate salt. This acid-base reaction is the irreversible step that drives the reaction to completion.[2][4] A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Various | Starting material |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Reagent Grade | Various | Hydrolysis reagent |
| Ethanol (EtOH) | Anhydrous | Various | Reaction solvent |
| Deionized Water (H₂O) | High Purity | In-house/Various | Reaction solvent and for workup |
| Hydrochloric Acid (HCl), 2M | Reagent Grade | Various | For acidification |
| Dichloromethane (DCM) | HPLC Grade | Various | For extraction (optional, for purification) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent |
| Round-bottom flask | - | Various | Reaction vessel |
| Reflux condenser | - | Various | To prevent solvent loss |
| Magnetic stirrer and stir bar | - | Various | For agitation |
| Heating mantle or oil bath | - | Various | For controlled heating |
| pH paper or pH meter | - | Various | To monitor acidification |
| Buchner funnel and filter paper | - | Various | For product isolation |
| Standard laboratory glassware | - | Various | Beakers, graduated cylinders, etc. |
Experimental Protocol
Step 1: Hydrolysis of the Ester
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10.0 g, 41.9 mmol) in a mixture of ethanol (100 mL) and deionized water (50 mL).
-
Addition of Base: To the stirred suspension, add sodium hydroxide (3.35 g, 83.8 mmol, 2.0 eq.) or lithium hydroxide monohydrate (3.52 g, 83.8 mmol, 2.0 eq.). The use of LiOH in an ethanol/water mixture has been reported for similar imidazopyridine esters.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Step 2: Isolation and Purification of the Carboxylic Acid
-
Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilution and Filtration: Dilute the remaining aqueous solution with deionized water (100 mL). If any insoluble impurities are present, filter the solution.
-
Acidification: Cool the clear filtrate in an ice bath. Slowly add 2M hydrochloric acid dropwise with vigorous stirring to acidify the solution to a pH of approximately 3-4. A precipitate of the carboxylic acid will form.
-
Product Collection: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a solid.
Workflow Diagram
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Expected Results and Characterization
The final product, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is typically obtained as a solid. The expected yield for this procedure is generally high, often exceeding 85%.
Physicochemical Properties:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
¹H NMR: To confirm the structure and absence of the ethyl group signals.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 4 hours, the reaction time can be extended. Ensure that the reflux temperature is maintained and that the base is fully dissolved. The choice between NaOH and LiOH can sometimes influence reaction rates; LiOH is occasionally found to be more effective for the hydrolysis of sterically hindered esters.
-
Product Oiling Out During Acidification: If the carboxylic acid separates as an oil rather than a solid upon acidification, it may be necessary to extract the product into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers would then be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the solid product.
-
Rationale for Acidification to pH 3-4: It is crucial to acidify the solution sufficiently to ensure complete protonation of the carboxylate salt. The pKa of the product carboxylic acid will determine the optimal pH for precipitation. A pH of 3-4 is generally sufficient to ensure that the vast majority of the product is in its neutral, less soluble form.
-
Purity of the Final Product: The purity of the product obtained after precipitation and washing is typically high. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Conclusion
This application note provides a robust and reliable protocol for the alkaline hydrolysis of this compound. The procedure is straightforward, high-yielding, and utilizes common laboratory reagents and equipment. By understanding the underlying chemical principles and potential challenges, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.
References
-
J&K Scientific LLC. Ester Hydrolysis. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Available at: [Link]
-
ResearchGate. Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Available at: [Link]
-
PubMed. Research on Heterocyclic Compounds. XVII. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acids. Available at: [Link]
-
University of Calgary. Hydrolysis of Esters. Available at: [Link]
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Scaling Up Imidazopyridine Synthesis: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Significance and Challenges of Imidazopyridine Synthesis
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their diverse biological activities, including anxiolytic, hypnotic, and anti-ulcer effects, have made them a focal point in medicinal chemistry and drug development.[2] Notable examples of commercially successful drugs featuring the imidazopyridine scaffold include Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[2][4]
While the synthesis of imidazopyridines at the laboratory scale is well-established through various methodologies, the transition to pilot-plant and industrial-scale production presents a unique set of challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and strategic considerations for scaling up imidazopyridine synthesis. We will delve into the causality behind experimental choices, provide detailed protocols, and address the critical aspects of process optimization, safety, and purification at scale.
Strategic Approaches to Imidazopyridine Synthesis for Scale-Up
Several synthetic routes to imidazopyridines have been developed, each with its own advantages and disadvantages concerning scalability. The choice of a particular synthetic strategy for large-scale production is dictated by factors such as the availability and cost of starting materials, reaction efficiency, ease of purification, and overall process safety and robustness.
The Groebke-Blackburn-Bienz (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienz (GBB) reaction is a powerful one-pot, three-component condensation of an aminopyridine, an aldehyde, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines.[5][6] This multicomponent approach is highly attractive for its atom economy and the ability to generate diverse molecular scaffolds.[7]
Causality of Experimental Choices in GBB Reaction Scale-Up:
-
Catalyst Selection: While the GBB reaction can be performed under acid catalysis (e.g., HClO₄, Sc(OTf)₃), the use of metal-free catalysts or milder conditions is preferable for large-scale synthesis to minimize cost, toxicity, and purification challenges.[8][9] Iodine has emerged as a cost-effective and environmentally benign catalyst for this transformation.[7]
-
Solvent Selection: The choice of solvent is critical. While alcohols like methanol can act as co-catalysts, their use at scale requires careful consideration of flammability and potential side reactions.[10] Greener solvents like ethanol are often preferred.[8][11]
-
Temperature Control: The GBB reaction can be exothermic, and maintaining precise temperature control is crucial to prevent side reactions and ensure product quality. The decreased surface-area-to-volume ratio in larger reactors necessitates efficient heat exchange systems.
Logical Workflow for GBB Reaction Scale-Up:
Caption: A logical progression for scaling up the GBB reaction.
Transition-Metal-Catalyzed Syntheses
Various transition metals, including copper and palladium, have been employed to catalyze the synthesis of imidazopyridines.[5] Copper-catalyzed reactions, in particular, have shown promise for gram-scale synthesis.[12]
Causality of Experimental Choices in Copper-Catalyzed Scale-Up:
-
Catalyst Loading: Minimizing the catalyst loading is a key objective in process development to reduce costs and simplify purification. However, at a larger scale, ensuring efficient mixing to maintain catalyst activity becomes a challenge.
-
Ligand Selection: The choice of ligand can significantly impact the catalyst's activity and stability. For scale-up, robust and readily available ligands are preferred.
-
Atmosphere Control: Many copper-catalyzed reactions are sensitive to air and moisture. Maintaining an inert atmosphere in large reactors is a critical operational consideration.
Case Study: Scaling Up the Synthesis of Zolpidem
Zolpidem, a widely prescribed hypnotic agent, provides an excellent case study for the challenges and strategies involved in scaling up imidazopyridine synthesis. The manufacturing process typically involves several steps, each requiring careful optimization for large-scale production.
A common synthetic route starts from 4-methylacetophenone, which is brominated and then reacted with 2-amino-5-methylpyridine to form the core imidazopyridine structure.[13] The final acetamide side chain is then introduced.
Workflow for Zolpidem Synthesis:
Caption: A simplified workflow for the synthesis of Zolpidem.
Detailed Protocol: Pilot-Scale Synthesis of a Zolpidem Intermediate
This protocol outlines a representative procedure for the condensation step in Zolpidem synthesis at a pilot scale.
Objective: To synthesize 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine from 2-bromo-1-(4-methylphenyl)ethan-1-one and 2-amino-5-methylpyridine.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier |
| 2-bromo-1-(4-methylphenyl)ethan-1-one | 10.0 kg | Commercial Supplier |
| 2-amino-5-methylpyridine | 5.6 kg | Commercial Supplier |
| Sodium Bicarbonate | 7.8 kg | Commercial Supplier |
| Isopropanol | 100 L | Commercial Supplier |
| 150 L Glass-Lined Reactor | - | Appropriate Vendor |
| Overhead Stirrer | - | - |
| Temperature Probe | - | - |
| Condenser | - | - |
| Filtration Unit | - | - |
| Drying Oven | - | - |
Procedure:
-
Reactor Setup: Ensure the 150 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with 2-amino-5-methylpyridine (5.6 kg) and isopropanol (80 L). Start agitation.
-
Addition of Base: Add sodium bicarbonate (7.8 kg) to the reactor.
-
Addition of Bromoacetophenone: Slowly add a solution of 2-bromo-1-(4-methylphenyl)ethan-1-one (10.0 kg) in isopropanol (20 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature between 20-25 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC.[14]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to 20-25 °C. Filter the solid product using a suitable filtration unit.
-
Washing: Wash the filter cake with isopropanol (2 x 10 L) and then with water (2 x 20 L) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 85-90% Purity (by HPLC): >98%
Critical Challenges in Scaling Up Imidazopyridine Synthesis
Transitioning from the bench to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Heat and Mass Transfer
-
Problem: Exothermic reactions can lead to localized "hot spots" in large reactors due to inefficient heat dissipation, potentially causing side reactions, degradation of the product, and safety hazards. Inefficient mixing can result in concentration gradients, leading to incomplete reactions and lower yields.
-
Solutions:
-
Reactor Design: Utilize jacketed reactors with efficient heat transfer fluids and baffles to improve mixing and heat distribution.
-
Agitation: Employ powerful overhead stirrers with appropriate impeller designs to ensure homogeneity.
-
Controlled Addition: For highly exothermic steps, control the rate of reagent addition to manage the heat evolution.
-
Purification
-
Problem: Purification methods that are straightforward at the lab scale, such as column chromatography, can be complex and costly to implement on a large scale.[15][16]
-
Solutions:
-
Crystallization: Develop robust crystallization procedures to isolate the product with high purity. This may involve screening different solvents and optimizing cooling profiles.
-
Extraction: Utilize liquid-liquid extraction to remove impurities.
-
Large-Scale Chromatography: If necessary, employ preparative HPLC or other industrial-scale chromatography techniques.[17]
-
Process Safety
-
Problem: The handling of large quantities of flammable solvents, corrosive reagents, and potentially toxic intermediates poses significant safety risks.
-
Solutions:
-
Hazard and Operability (HAZOP) Study: Conduct a thorough HAZOP study to identify potential hazards and implement appropriate control measures.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE.
-
Emergency Procedures: Establish and regularly review emergency shutdown procedures.
-
Batch vs. Continuous Flow Synthesis
The choice between batch and continuous flow processing is a critical decision in the scale-up of imidazopyridine synthesis.
Comparison of Batch and Continuous Flow Processes:
| Feature | Batch Processing | Continuous Flow Processing |
| Scalability | Can be challenging due to heat and mass transfer limitations. | Generally easier to scale by extending operation time or using larger reactors.[18][19] |
| Safety | Handling large volumes of hazardous materials poses risks. | Smaller reaction volumes at any given time enhance safety.[19] |
| Process Control | More difficult to maintain precise control over reaction parameters. | Excellent control over temperature, pressure, and residence time. |
| Product Quality | Can have batch-to-batch variability. | More consistent product quality. |
| Capital Cost | Lower initial investment for smaller scales. | Higher initial investment in specialized equipment.[20][21][22] |
Recent studies have demonstrated the feasibility of continuous flow synthesis for imidazopyridines, offering advantages in terms of safety, scalability, and process control.[1][18][23] A sustainable and scalable multicomponent continuous flow process for fused imidazoheterocycles has been developed, highlighting the potential of this technology.[8][18]
Logical Decision Framework: Batch vs. Continuous Flow:
Caption: Key factors influencing the choice between batch and continuous flow synthesis.
Conclusion and Future Perspectives
The successful scale-up of imidazopyridine synthesis is a critical step in the journey from a promising laboratory discovery to a commercially viable product. A thorough understanding of the underlying chemical principles, coupled with careful consideration of process engineering challenges, is paramount. This application note has provided a framework for approaching this complex task, emphasizing the importance of strategic route selection, process optimization, and a robust safety culture.
The continued development of innovative technologies, particularly in the realm of continuous flow chemistry, holds great promise for the future of large-scale imidazopyridine production. By embracing these advancements, the pharmaceutical and chemical industries can continue to deliver these vital compounds to the market in a safe, efficient, and sustainable manner.
References
- Baker, B. J. M., Kerr, W. J., Lindsay, D. M., Patel, V. K., & Poole, D. L. (2021). A sustainable and scalable multicomponent continuous flow process to access fused imidazoheterocycle pharmacophores. Green Chemistry, 23(1), 280-287.
- Bader, S. J., Herr, M., Aspnes, G. E., Cabral, S., Li, Q., Bian, J., ... & Lavergne, S. Y. (2018). Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development, 22(3), 389-397.
- Baxendale, I. R., & Ley, S. V. (2010). Fully automated continuous flow synthesis of highly functionalized imidazo [1, 2-a] heterocycles. Organic & Biomolecular Chemistry, 8(19), 4467-4475.
- Cai, Z. J., Wang, S. Y., & Ji, S. J. (2013). Copper (I) Iodide/Boron Trifluoride Etherate-Cocatalyzed Aerobic Dehydrogenative Reactions Applied in the Synthesis of Substituted Heteroaromatic Imidazo [1, 2-a] Pyridines.
- Chandra Mohan, D., Reddy Donthiri, R., Nageswara Rao, S., & Adimurthy, S. (2013). Copper (I) Iodide-Catalysed Aerobic Oxidative Synthesis of Imidazo [1, 2-a] Pyridines from 2-Aminopyridines and Methyl Ketones.
- Ebenezer, O., & Solomon, V. R. (2019). Pyrazolo-IZP molecular conjugates as antibacterial agents targeting cell wall synthesis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2375-2380.
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Application Note & Protocol: Quantitative Analysis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Reaction Mixtures
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] Accurate quantification of this intermediate in reaction mixtures is critical for reaction monitoring, yield optimization, and impurity profiling. This document details two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity applications. The protocols are designed to be self-validating, ensuring scientific integrity and trustworthy results for researchers and professionals in drug development.
Introduction to the Analyte and its Importance
This compound (Figure 1) is a crucial building block in synthetic organic chemistry. Its structure lends itself to further functionalization, making it a valuable precursor for the development of novel therapeutic agents.[3] The synthesis of the corresponding carboxylic acid, for instance, involves the hydrolysis of this ester, a reaction that requires careful monitoring to ensure complete conversion and minimize the formation of byproducts.[1] Therefore, reliable and accurate analytical methods for its quantification are paramount.
Analyte Properties:
-
Molecular Formula: C₁₁H₁₁ClN₂O₂[4]
-
Molecular Weight: 238.67 g/mol [4]
-
Appearance: Pale yellow solid
-
LogP (XLogP3): 3.3[4]
The moderate lipophilicity, indicated by the LogP value, suggests good retention on reversed-phase chromatographic columns. The presence of a chromophore in the imidazopyridine ring system allows for straightforward detection using UV spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Analysis
For routine monitoring of reaction progress and purity assessment, a reversed-phase HPLC method with UV detection is often the most practical and cost-effective approach. The method described below is designed to provide good resolution, sensitivity, and reproducibility.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected due to the non-polar nature of the analyte, ensuring sufficient retention and separation from more polar starting materials and byproducts.
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is employed. The organic modifier (acetonitrile) allows for the elution of the analyte, while the aqueous component provides the necessary polarity for retention. Formic acid is added to improve peak shape and suppress the ionization of any acidic or basic functional groups, leading to more consistent retention times.
-
Detection: Based on the UV-Vis absorption spectra of similar imidazopyridine derivatives, a detection wavelength in the range of 254-322 nm is expected to provide good sensitivity.[5] For initial method development, a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Carefully withdraw a small, representative sample (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).
-
Dilute the sample with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration within the linear range of the method. A dilution factor of 1000 or higher may be necessary.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Calibration:
-
Prepare a stock solution of a purified standard of this compound in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a set of calibration standards ranging from, for example, 0.1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For High Sensitivity and Specificity
When higher sensitivity and specificity are required, such as for the detection of trace-level impurities or for analysis in complex matrices, UPLC-MS/MS is the method of choice.[6] This technique combines the superior separation power of UPLC with the highly selective and sensitive detection of tandem mass spectrometry.
Rationale for UPLC-MS/MS Method Development
-
UPLC: The use of sub-2 µm particle size columns in UPLC provides higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this molecule due to the presence of nitrogen atoms that can be readily protonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the reaction matrix.
Experimental Protocol: UPLC-MS/MS Method
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 20% B; 1-5 min: 20-95% B; 5-6 min: 95% B; 6-6.1 min: 95-20% B; 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition | To be determined by infusion of a standard solution (e.g., [M+H]⁺ → fragment ion) |
Sample Preparation and Calibration:
-
Sample preparation follows the same principles as for the HPLC-UV method, but with potentially higher dilution factors due to the increased sensitivity of the MS detector.
-
Calibration standards should be prepared over a lower concentration range (e.g., 0.01 ng/mL to 100 ng/mL).
Workflow Diagram: UPLC-MS/MS Analysis
Caption: Workflow for UPLC-MS/MS quantification.
Method Validation: Ensuring Trustworthiness of Results
To ensure that the developed analytical methods are suitable for their intended purpose, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][9] | Peak purity analysis (for HPLC-UV) and lack of interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] | Recovery of 98-102% for spiked samples at three different concentration levels. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] | Insignificant changes in results with small variations in flow rate, column temperature, and mobile phase composition. |
Conclusion
The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound in reaction mixtures. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine monitoring and UPLC-MS/MS offering superior sensitivity and specificity for more demanding applications. Proper method validation is essential to ensure the generation of high-quality, trustworthy data, which is critical for advancing research and development in the pharmaceutical industry.
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Application Note: A Guide to Cell-Based Assays Using Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this core, such as Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, serve as crucial intermediates or active compounds in the development of novel therapeutics.[3][4] These compounds have gained significant attention as potential anticancer agents, often through the inhibition of key survival kinases and signaling pathways like PI3K/AKT/mTOR.[5][6]
This guide provides an in-depth technical overview and detailed protocols for utilizing this compound and its analogs in essential cell-based assays. As a senior application scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can design, execute, and interpret their experiments with confidence and scientific rigor.
Part I: Foundational Knowledge & Pre-Assay Considerations
Section 1.1: The Kinase Inhibition Hypothesis
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by acting as kinase inhibitors.[5] These molecules can function as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream substrates. This action can halt aberrant signaling cascades that drive cell proliferation and survival in cancer cells. Understanding this mechanism is crucial for selecting appropriate cell lines and designing targeted assays.
Figure 1: Mechanism of ATP-competitive kinase inhibition.
Section 1.2: Compound Handling and Preparation
The reliability of any cell-based assay begins with the proper handling of test compounds. Derivatives of this compound are often hydrophobic and require careful solubilization.
Protocol for Stock Solution Preparation:
-
Solvent Selection : High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[7]
-
Dissolution : Weigh the compound accurately and add the calculated volume of DMSO. To aid dissolution, gently vortex or sonicate the tube in a water bath.[7] Gentle warming to 37°C can also be used, but caution is advised as heat may degrade some compounds.[7][8]
-
Storage : Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7] Store at -20°C or -80°C, protected from light.[7]
-
Working Dilutions : Prepare serial dilutions from the stock in 100% DMSO.[7] For the final treatment, dilute these DMSO stocks into the cell culture medium. It is critical to maintain a consistent, low final DMSO concentration (typically ≤0.5%) across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity or off-target effects.[7][9][10]
Section 1.3: Cell Line Selection and Culture
The choice of cell line is paramount for obtaining meaningful data. For screening anticancer compounds, it is advisable to use a panel of cell lines from different tumor types.[11]
-
Relevance : Select cell lines where the hypothesized target kinase or pathway is known to be a key driver of proliferation (e.g., cell lines with known mutations or amplifications).
-
Quality Control : Regularly test cell lines for mycoplasma contamination. Use low-passage number cells to ensure genetic stability and consistent experimental responses.
Part II: Core Protocols & Methodologies
Section 2.1: Protocol 1 - In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][15]
Step-by-Step Protocol:
-
Cell Seeding : Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[12]
-
Compound Treatment : Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium from DMSO stocks. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) controls and untreated controls.
-
Incubation : Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[14][16] Purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization : Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[14][15]
-
Measurement : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][16]
Figure 2: Standard workflow for the MTT cytotoxicity assay.
Section 2.2: Protocol 2 - Pathway Modulation (Luciferase Reporter Assay)
To confirm that a compound inhibits a specific signaling pathway in a cellular context, luciferase reporter assays are an ideal tool.[17] These assays use a plasmid where the expression of the luciferase enzyme is controlled by a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1).[17] Inhibition of an upstream kinase will lead to reduced transcription factor activity and a corresponding decrease in light output.
Step-by-Step Protocol:
-
Cell Transfection : Seed cells in a 96-well plate. Co-transfect the cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Allow 24 hours for gene expression.
-
Compound Pre-treatment : Treat the transfected cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 1-2 hours.
-
Pathway Stimulation : Add a known agonist (e.g., TNF-α for the NF-κB pathway) to stimulate the signaling cascade.
-
Incubation : Incubate for an optimized period (typically 6-24 hours) to allow for luciferase expression.
-
Cell Lysis & Measurement : Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.[18] The Renilla signal is used to normalize for transfection efficiency and cell number.
Figure 3: A representative signaling pathway leading to luciferase expression.
Section 2.3: Protocol 3 - Direct Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment.[19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[19][21]
Step-by-Step Protocol:
-
Cell Treatment : Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) and incubate to allow for cell entry and target binding.
-
Heating Step : Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.[19]
-
Cell Lysis : Lyse the cells via freeze-thaw cycles or sonication.
-
Separation : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[22]
-
Detection : Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Analysis : A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control, demonstrating a thermal shift.[22]
Part III: Assay Validation and Trustworthiness
To ensure the quality and reliability of screening data, every assay must be validated. The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[23][24]
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
-
Interpretation:
A robust assay requires well-separated control signals with low variability.[25][26]
Part IV: Data Presentation & Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: Example Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Derivative | Cell Line A IC₅₀ (µM) | Cell Line B IC₅₀ (µM) | Cell Line C IC₅₀ (µM) |
| 1 | R = H | 5.2 ± 0.4 | 12.8 ± 1.1 | > 50 |
| 2 | R = OCH₃ | 1.8 ± 0.2 | 3.5 ± 0.3 | 25.6 ± 2.3 |
| 3 | R = F | 0.9 ± 0.1 | 2.1 ± 0.2 | 15.1 ± 1.5 |
| Control | Staurosporine | 0.01 ± 0.002 | 0.02 ± 0.003 | 0.015 ± 0.002 |
IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are shown as mean ± standard deviation from three independent experiments.
Table 2: Representative Luciferase Reporter Assay Data
| Compound Conc. (µM) | Normalized Luciferase Activity (% of Stimulated Control) |
| 0 (Vehicle) | 100 ± 8.5 |
| 0.1 | 85.2 ± 7.1 |
| 1.0 | 42.6 ± 4.5 |
| 10.0 | 15.3 ± 2.1 |
Data are presented as mean ± SD. A dose-dependent decrease in luciferase activity indicates inhibition of the target pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. The cell-based assays detailed in this guide—cytotoxicity, reporter gene, and CETSA—form a cohesive workflow for screening these compounds, elucidating their mechanism of action, and confirming target engagement. By adhering to these rigorous, validated protocols, researchers can generate high-quality, reproducible data, accelerating the journey from chemical synthesis to potential clinical application.
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Application Notes & Protocols: In Vitro Evaluation of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Against Cancer Cell Lines
Abstract
This document provides a comprehensive guide for the in vitro assessment of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds. Imidazo[1,2-a]pyridines have garnered significant interest as potential anticancer therapeutics due to their demonstrated ability to inhibit cancer cell growth, often by modulating critical signaling pathways such as PI3K/Akt/mTOR and inducing cell cycle arrest or apoptosis.[1][2][3] This guide details an integrated workflow, from initial cytotoxicity screening to elucidating mechanisms of action, designed for researchers in oncology and drug development. We present field-proven, step-by-step protocols for cytotoxicity determination, cell cycle analysis, and apoptosis detection, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating Imidazo[1,2-a]pyridines
Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel therapeutic agents that can overcome challenges like drug resistance and adverse side effects.[2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the imidazo[1,2-a]pyridine (IP) scaffold is a privileged structure known for a wide spectrum of biological activities.[1][2]
Numerous in vitro studies have confirmed that IP derivatives can exert potent antiproliferative effects against a variety of cancer cell lines, including breast, cervical, and melanoma cancers.[2][3] The anticancer effects of these compounds are often attributed to their interaction with key molecular targets, leading to:
-
Inhibition of Survival Kinases: Potent inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, has been reported for several IP analogues.[3]
-
Induction of Cell Cycle Arrest: Certain IP compounds have been shown to increase the expression of cell cycle inhibitors like p53 and p21, causing cells to arrest in specific phases of the cell cycle.[2][4]
-
Activation of Apoptosis: IPs can trigger programmed cell death (apoptosis) through both extrinsic and intrinsic pathways, often involving the activation of caspases.[1][4]
Given this compelling background, the systematic in vitro evaluation of novel IP derivatives like this compound is a critical step in the drug discovery pipeline. The protocols outlined herein provide a robust framework for such an investigation.
Compound Profile & Preparation
A thorough understanding of the test compound's physicochemical properties is fundamental to reliable and reproducible in vitro testing.
| Property | Data | Source |
| Compound Name | This compound | [5][6][7] |
| CAS Number | 330858-13-4 | [5][6] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [5][7] |
| Molecular Weight | 238.67 g/mol | [6][7] |
| Appearance | Pale yellow solid | [6] |
| Purity | ≥98% (HPLC Recommended) | [6] |
| Solubility | Soluble in DMSO; sparingly soluble in ethanol. | Inferred |
| Stability | Stable under normal handling and storage conditions. | [5] |
Protocol 2.1: Preparation of Stock and Working Solutions
Causality: The use of a high-concentration stock in an organic solvent like DMSO is standard practice for compounds with low aqueous solubility. This minimizes the final solvent concentration in the cell culture medium, which can otherwise induce cytotoxicity and confound results. Serial dilution is essential for accurately determining dose-dependent effects.
-
Preparation of 100 mM Master Stock:
-
Accurately weigh 2.39 mg of this compound.
-
Dissolve the compound in 100 µL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM master stock.
-
Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations for treating the cells.
-
Crucial Control: Prepare a vehicle control using the same final concentration of DMSO as used for the highest compound concentration. For example, if the highest concentration is 100 µM, the final DMSO concentration will be 0.1%. The vehicle control should therefore contain 0.1% DMSO in the culture medium.
-
Experimental Design & Workflow
A logical, phased approach is critical for efficiently characterizing the compound's anticancer potential. Our proposed workflow begins with a broad screening for cytotoxicity to determine the effective concentration range, followed by targeted mechanistic assays to understand how the compound works.
Caption: A phased experimental workflow for in vitro compound evaluation.
Rationale for Cell Line Selection
The choice of cell lines is a critical determinant of the relevance of the results.[8][9] Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon) provides a broader understanding of the compound's spectrum of activity. The NCI-60 panel is a classic example of this approach.[10][11] For initial studies, we recommend a panel that includes:
-
MCF-7 (Breast Cancer): A well-characterized, estrogen-receptor-positive cell line.
-
A549 (Lung Cancer): A common model for non-small cell lung cancer.
-
HCT116 (Colon Cancer): A colorectal carcinoma line with a known mutation status (e.g., KRAS mutant).
-
A Normal Cell Line (e.g., MCF-10A or HEK293): To assess selectivity and potential toxicity to non-cancerous cells.
Protocols: Cytotoxicity Assessment
The first step is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The Sulforhodamine B (SRB) assay is often recommended over the MTT assay as it measures cellular protein content, making it less susceptible to interference from compounds affecting cellular metabolism.[12]
Protocol 4.1: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of viable cells.[13]
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium, typically ranging from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for an additional 48-72 hours.
-
-
Cell Fixation:
-
Gently remove the treatment medium.
-
Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate five times with slow-running tap water to remove TCA and let it air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Data Analysis for IC50 Determination
-
Calculate Percentage Growth Inhibition:
-
% Growth Inhibition = 100 - [ (OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank) ] * 100
-
-
Determine IC50 Value:
-
Plot the percentage growth inhibition against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
| Cell Line | Compound IC50 (µM) |
| MCF-7 | [Example Data] |
| A549 | [Example Data] |
| HCT116 | [Example Data] |
| MCF-10A | [Example Data] |
Protocols: Mechanistic Assays
Once the IC50 value is established, further experiments are conducted at concentrations around the IC50 (e.g., 1x IC50 and 2x IC50) to investigate the underlying mechanism of cell death.
Protocol 5.1: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[14]
Caption: Principle of cell state differentiation using Annexin V and PI staining.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the vehicle control, 1x IC50, and 2x IC50 of the compound for 24 or 48 hours. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the trypsinized cells with the cells in the medium from the previous step.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
-
Data will be plotted as a dot plot (FITC vs. PI), allowing for the quantification of live (LLQ), early apoptotic (LRQ), late apoptotic (URQ), and necrotic (ULQ) cell populations.
-
Protocol 5.2: Cell Cycle Analysis by PI Staining
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI in stained cells is therefore directly proportional to the DNA content. Flow cytometry can measure this intensity per cell, allowing for the differentiation of cells in the major phases of the cell cycle (G0/G1 with 2n DNA, S phase with >2n but <4n DNA, and G2/M with 4n DNA).[16][17]
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described in Protocol 5.1.
-
Harvest cells (both floating and adherent) as described in Protocol 5.1, step 2.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase treatment is crucial to prevent staining of double-stranded RNA.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect at least 20,000 events per sample.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 5.3: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[20] This allows for the semi-quantitative analysis of proteins involved in apoptosis (e.g., Cleaved Caspase-3, PARP) and cell cycle control (e.g., p53, p21).
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm plates with the compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 1X SDS sample buffer containing protease and phosphatase inhibitors directly to the plate.[21]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[21]
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-p21, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt) overnight at 4°C with gentle shaking.[21][22]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Caption: Potential mechanisms of action for Imidazo[1,2-a]pyridines.
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- 8. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. assaygenie.com [assaygenie.com]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. medium.com [medium.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their wide range of biological activities.[1][2][3] However, their synthesis is not without challenges, and the formation of side products can often complicate reaction outcomes and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of imidazo[1,2-a]pyridines. The advice herein is based on established chemical principles and field-proven insights to help you navigate the complexities of your synthetic work.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is organized in a question-and-answer format to directly address specific problems you may encounter during key synthetic procedures.
Issues in Tschitschibabin-Type Syntheses
The Tschitschibabin reaction is a classical and still relevant method for the synthesis of 2-aminopyridines, which are crucial precursors for many imidazo[1,2-a]pyridine syntheses.[2][4]
Question 1: My Tschitschibabin reaction to produce a substituted 2-aminopyridine is giving a low yield and a significant amount of a hard-to-separate byproduct. What is this side product and how can I minimize its formation?
Answer:
The most common side reaction in the Tschitschibabin amination of pyridines is the dimerization of the pyridine starting material, leading to the formation of a bipyridine dimer.[4] This occurs when a pyridine molecule attacks another, a reaction that can be competitive with the desired amination.
Causality and Strategic Solutions:
-
Reaction Conditions: The formation of the dimer is highly sensitive to reaction pressure and temperature. High temperatures and atmospheric pressure can favor dimerization.
-
Troubleshooting Protocol:
-
Increase Pressure: If feasible with your equipment, conduct the reaction under a pressurized nitrogen atmosphere. This increases the concentration of the aminating agent in the reaction mixture and can significantly suppress dimerization.
-
Optimize Temperature: While the Tschitschibabin reaction often requires heat, excessive temperatures can promote side reactions. Experiment with lowering the temperature and extending the reaction time.
-
Solvent Choice: The choice of an appropriate high-boiling, inert solvent like xylene or toluene is critical. Ensure the solvent is anhydrous, as water can react with the sodium amide.[4]
-
Reagent Purity: The purity of the sodium amide is crucial. Old or improperly stored sodium amide can be less reactive, leading to lower yields of the desired product.[4]
-
Challenges in Ortoleva-King and Related Condensation Reactions
The reaction of a 2-aminopyridine with an α-haloketone or the in-situ generation of a reactive intermediate via an Ortoleva-King type reaction is a cornerstone for constructing the imidazo[1,2-a]pyridine core.[5][6]
Question 2: I am attempting a one-pot synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine from a 2-aminopyridine and an acetophenone derivative using an acid catalyst, but I am getting a mixture of isomers. What is happening and how can I improve the selectivity?
Answer:
This is a classic case of competing reaction pathways. In the presence of an acid catalyst, the reaction between a 2-aminopyridine and a ketone can proceed through two main intermediates: a ketimine and an Ortoleva-King type intermediate.[7] This concurrence can lead to the formation of different regioisomers of the final product.
Mechanistic Insight and Troubleshooting:
-
Ketimine Pathway: The exocyclic nitrogen of the 2-aminopyridine can condense with the ketone to form a ketimine, which then undergoes cyclization.
-
Ortoleva-King Pathway: The endocyclic nitrogen of the 2-aminopyridine can attack an activated form of the ketone (e.g., an α-iodoketone generated in situ), leading to a different cyclization precursor.[5][6]
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst can significantly influence the reaction pathway. For instance, p-toluenesulfonic acid (pTSA) may favor the ketimine pathway, while a stronger acid like sulfuric acid might promote both pathways.[7] A careful screening of acid catalysts is recommended.
-
Stepwise vs. One-Pot: If controlling the selectivity in a one-pot reaction proves difficult, consider a stepwise approach. First, synthesize and isolate the α-haloketone. Then, react the purified α-haloketone with the 2-aminopyridine under basic conditions, which typically favors a single cyclization pathway.[2]
-
Temperature Control: The reaction temperature can influence the relative rates of the competing pathways. Lowering the temperature may favor one pathway over the other.
Question 3: My cyclization of a 2-aminopyridine with an α-haloketone is incomplete, and I am isolating a stable intermediate. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is a common issue that often results in the isolation of the N-alkylated intermediate prior to the final ring closure.
Driving the Equilibrium Forward:
-
Thermodynamic Control: The final cyclization step is often a dehydration reaction, which is reversible.
-
Troubleshooting Protocol:
-
Increase Temperature: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier. Increasing the reaction temperature or switching to a higher-boiling solvent can be effective.
-
Water Removal: The elimination of water drives the reaction towards the product. If your reaction is conducted at a high enough temperature, a Dean-Stark trap can be used to remove water as it is formed.
-
Choice of Base: The base plays a crucial role in the final cyclization step. A weak base like sodium bicarbonate may be sufficient, but in some cases, a stronger, non-nucleophilic base may be required to facilitate the final proton transfer and ring closure.
-
Side Reactions in A³ Coupling Reactions
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful multicomponent reaction for the synthesis of substituted imidazo[1,2-a]pyridines.[8][9]
Question 4: I am performing a copper-catalyzed A³ coupling to synthesize a 3-substituted imidazo[1,2-a]pyridine, but my yield is low and I observe a significant amount of a byproduct that appears to be a homocoupling of my terminal alkyne. How can I prevent this?
Answer:
The Glaser-Hay homocoupling of terminal alkynes is a well-known side reaction in copper-catalyzed reactions, especially in the presence of an oxidant (like air). This reaction competes with the desired A³ coupling for the alkyne starting material.
Minimizing Alkyne Homocoupling:
-
Strictly Anaerobic Conditions: The homocoupling reaction is often promoted by oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Degas your solvents and use Schlenk techniques if necessary.[9]
-
Order of Addition: Adding the alkyne slowly to the reaction mixture containing the other components can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Catalyst System: The choice of copper source and any co-catalysts or ligands can influence the relative rates of the desired and undesired reactions. Experiment with different copper salts (e.g., CuI, CuBr) and consider the use of ligands that can modulate the reactivity of the copper center.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are some general strategies for purifying imidazo[1,2-a]pyridines?
A1: Imidazo[1,2-a]pyridines are generally basic compounds. Standard purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1-2%) to the eluent to prevent tailing of the basic product on the acidic silica gel. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is also a powerful purification technique for crystalline products.
Q2: I have an electron-withdrawing group on my 2-aminopyridine starting material, and the reaction is very sluggish. What can I do?
A2: Electron-withdrawing groups decrease the nucleophilicity of the nitrogen atoms in the 2-aminopyridine, which can significantly slow down the reaction. To address this, you can try using more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, using a more reactive electrophile (e.g., an α-bromo or α-iodoketone instead of an α-chloroketone) can help to accelerate the reaction. In some cases, a stronger catalyst or a different synthetic route may be necessary.
Q3: Can I use microwave irradiation to accelerate my imidazo[1,2-a]pyridine synthesis?
A3: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of imidazo[1,2-a]pyridines, often leading to significantly reduced reaction times and improved yields.[2][3] It is particularly useful for driving reactions that are slow at conventional reflux temperatures. However, it is important to carefully optimize the reaction conditions (temperature, time, and power) for each specific substrate combination to avoid decomposition.
Summary of Common Side Products and Troubleshooting
| Side Product/Issue | Common Synthetic Route(s) | Likely Cause(s) | Troubleshooting Strategies |
| Bipyridine Dimer | Tschitschibabin | High temperature, atmospheric pressure | Increase reaction pressure, optimize temperature, ensure anhydrous conditions. |
| Mixture of Regioisomers | Acid-catalyzed one-pot condensations | Competing ketimine and Ortoleva-King pathways | Screen acid catalysts, switch to a stepwise synthesis, optimize temperature.[7] |
| Incomplete Cyclization | Condensation with α-haloketones | Insufficient thermal energy, reaction equilibrium | Increase reaction temperature, use a Dean-Stark trap to remove water, optimize the base. |
| Alkyne Homocoupling Product | A³ Coupling | Presence of oxygen, high alkyne concentration | Use strictly anaerobic conditions, slow addition of the alkyne, screen catalyst systems.[9] |
| Low Yield with Electron-Deficient Starting Materials | Multiple routes | Reduced nucleophilicity of the 2-aminopyridine | Use more forcing conditions (higher temperature, longer time), use a more reactive electrophile. |
Visualizing Competing Reaction Pathways
The following diagram illustrates the divergence of the reaction between a 2-aminopyridine and a ketone into the Ortoleva-King and ketimine pathways, which can lead to the formation of different regioisomers.
Caption: Competing pathways in imidazo[1,2-a]pyridine synthesis.
References
-
Mishra, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(5), e202104001. [Link]
-
Bagdi, A. K., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(54), 6649-6663. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5552-5558. [Link]
-
Ujwaldev, S., et al. (2020). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Reddy, T. S., et al. (2016). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Sustainable Chemistry & Engineering, 4(11), 6099-6105. [Link]
-
de Salles, C. A., et al. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Journal of the Brazilian Chemical Society, 30(8), 1757-1766. [Link]
-
Ujwaldev, S., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. [Link]
-
de Salles, C. A., et al. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. ScienceOpen. [Link]
-
Kurteva, V. B., & Simeonova, M. A. (2015). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 5(82), 67011-67019. [Link]
-
Guchhait, S. K., & Kashyap, M. (2017). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Semantic Scholar. [Link]
-
de Salles, C. A., et al. (2019). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. ResearchGate. [Link]
-
Gomez, M., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(2), M1223. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
Benzi, A., et al. (2020). Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]
-
da Silva, A. C. A., et al. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scienceopen.com [scienceopen.com]
Technical Support Center: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The synthesis of this compound, a key intermediate, primarily proceeds via the cyclocondensation of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate.[1] While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide provides a comprehensive resource to address common issues and empower you to successfully synthesize this valuable compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Proposed Solution & Scientific Rationale |
| Incomplete Reaction | Extend Reaction Time and/or Increase Temperature: The kinetics of the cyclization may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction temperature in 5-10 °C increments, being mindful of potential side reactions at higher temperatures. |
| Suboptimal Base | Screen Different Bases: The choice of base is critical for the deprotonation of the pyridine nitrogen and subsequent cyclization. If a weak base like sodium bicarbonate is yielding poor results, consider stronger inorganic bases such as potassium carbonate or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the base should be sufficient to facilitate the necessary deprotonations without causing unwanted side reactions. |
| Inappropriate Solvent | Solvent Optimization: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reactants. Ethanol is a common choice.[2] However, if solubility is an issue, consider higher boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can enhance the rate of bimolecular nucleophilic substitution reactions. |
| Decomposition of Reactants | Control Temperature and Addition Rate: Ethyl 2-chloroacetoacetate can be thermally labile and may decompose at elevated temperatures. Add the ketoester dropwise to the reaction mixture at a controlled temperature to minimize decomposition. |
| Presence of Water | Ensure Anhydrous Conditions: Moisture can interfere with the reaction by hydrolyzing the starting materials or intermediates. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Impurities and Byproducts
| Potential Cause | Proposed Solution & Scientific Rationale |
| Formation of Isomeric Byproducts | Optimize Reaction Temperature: The regioselectivity of the initial N-alkylation can sometimes be temperature-dependent. Running the reaction at a lower temperature may favor the formation of the desired isomer. |
| Self-condensation of Ethyl 2-chloroacetoacetate | Control Stoichiometry and Addition: The enolate of ethyl 2-chloroacetoacetate can react with another molecule of the ketoester. Ensure the slow, controlled addition of the ketoester to the solution of the aminopyridine to maintain a low concentration of the ketoester and favor the desired reaction pathway. |
| Formation of Dimerized Aminopyridine Byproducts | Optimize Reaction Conditions: Under certain conditions, especially at high temperatures or with certain catalysts, oxidative dimerization of the aminopyridine can occur. Running the reaction under an inert atmosphere and at the lowest effective temperature can mitigate this. |
| Incomplete Cyclization Leading to Intermediates | Ensure Sufficient Reaction Time and Temperature: The presence of the N-alkylated intermediate as a major impurity indicates that the final cyclization step is incomplete. Increase the reaction time or temperature as needed, while monitoring for the formation of other byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds through a variation of the Tschitschibabin reaction. The mechanism involves two key steps:
-
N-Alkylation: The more nucleophilic ring nitrogen of 5-chloro-2-aminopyridine attacks the electrophilic carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion to form a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon of the acetoacetate moiety. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for the synthesis.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane, to achieve good separation of the starting materials, intermediate, and product. The spots can be visualized under UV light. For more quantitative analysis, LC-MS is recommended.
Q3: What are the best practices for purifying the final product?
A3: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol or a mixture of ethanol and water is often a good choice for recrystallization. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is effective. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point for separating the product from less polar and more polar impurities.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
5-chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Sodium bicarbonate (or another suitable base)
-
Ethanol (anhydrous)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous ethanol.
-
Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Sources
Troubleshooting low yield in imidazopyridine synthesis
Technical Support Center: Imidazopyridine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for imidazopyridine synthesis. This versatile scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis can present significant challenges, often leading to disappointing yields.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered in the lab. My goal is to move beyond simple procedural lists and provide you with the underlying chemical principles and field-proven strategies to troubleshoot and optimize your reactions effectively.
Part 1: General Reaction Failures & Low Conversion
Q1: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?
A: Low or no conversion is one of the most common issues and typically points to fundamental problems with reaction setup, conditions, or reagent quality. Before investigating more complex possibilities, it's crucial to validate the core components of your experiment.
The synthesis of the imidazopyridine core often involves a condensation reaction, which is an equilibrium process. For instance, in the classic Tschitschibabin synthesis, a 2-aminopyridine reacts with an α-haloketone.[2] The initial N-alkylation is followed by an intramolecular cyclization and dehydration. If any of these steps are inhibited, the reaction will stall.
Here is a logical workflow to diagnose the issue:
Actionable Troubleshooting Steps:
-
Reagent Integrity:
-
2-Aminopyridine Quality: This is the most common starting material due to its binucleophilic nature.[3] Ensure it is pure and free from excessive water or other impurities. An expired or poorly stored bottle can be the sole cause of failure.
-
Solvent Quality: For many transition-metal-catalyzed reactions, anhydrous solvents are critical. For condensation reactions, ensure the solvent is not contributing excess water, which would inhibit the dehydration step.[4]
-
Catalyst Activity: If using a copper or palladium catalyst, ensure it has not been deactivated by prolonged exposure to air or moisture. For instance, older bottles of CuI can be less effective.[5]
-
-
Reaction Conditions:
-
Temperature and Time: Many cyclization reactions require significant thermal energy to overcome activation barriers.[4] If the literature suggests reflux, ensure you are achieving a true, rolling boil. Consider extending the reaction time, monitoring by TLC or LC-MS to see if conversion is slowly progressing.
-
Water Removal: For syntheses that proceed via condensation, the elimination of water drives the reaction to completion.[4] If running at high temperatures, a Dean-Stark trap is highly effective. For lower temperature reactions, consider adding activated molecular sieves.
-
-
Atmosphere Control (for Catalytic Reactions):
-
Many copper- and palladium-catalyzed coupling reactions are sensitive to oxygen, which can deactivate the catalyst.[5] Ensure your solvent is properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and that the reaction is maintained under a positive pressure of an inert gas.
-
Part 2: Side Product Formation
Q2: I'm observing significant side product formation, leading to a complex crude mixture and low yield. What are the likely side reactions?
A: The formation of multiple products is a clear indicator that reaction conditions are promoting undesired pathways. Identifying these side products is key to adjusting your protocol to favor the desired reaction.
The imidazopyridine scaffold and its precursors contain multiple reactive sites. For example, the pyridine nitrogen is susceptible to oxidation, and intermediates can undergo dimerization or react with other components in the mixture.[4][6]
Common Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization:
-
Symptom: Isolation of a stable, non-cyclized intermediate (e.g., an N-alkenylated aminopyridine).
-
Cause: Insufficient thermal energy or failure to remove water, which prevents the final dehydration and aromatization step.[4]
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent (e.g., from refluxing ethanol to toluene or xylene). Employ a Dean-Stark trap to azeotropically remove water.
-
-
N-Oxide Formation:
-
Symptom: A product with a mass of +16 Da compared to the expected product.
-
Cause: The pyridine nitrogen is susceptible to oxidation, especially if your synthesis involves an oxidative step or is run in the presence of air at high temperatures.[4]
-
Solution: If using an oxidant, carefully control its stoichiometry and use milder conditions. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize air oxidation.
-
-
Dimerization and Polymerization:
-
Symptom: Presence of high molecular weight species in the crude NMR or MS; intractable baseline material.
-
Cause: Highly reactive intermediates, particularly in multicomponent reactions or syntheses involving alkynes, can self-react. This is noted in some zolpidem syntheses.[6]
-
Solution: Use higher dilution conditions to disfavor bimolecular side reactions. Sometimes, slowly adding one reagent via syringe pump can maintain its low concentration and prevent self-condensation.
-
Part 3: Troubleshooting Specific Reaction Classes
Q3: I'm using a copper-catalyzed (Ullmann-type) reaction and the yield is poor. How can I optimize this?
A: The Ullmann condensation is a classic method for C-N bond formation but is notorious for requiring harsh conditions and being sensitive to several factors.[7] Modern protocols have improved its reliability, but optimization is often necessary. The reaction typically involves an aryl halide, an amine (or alcohol/thiol), a copper catalyst, a base, and often a ligand in a high-boiling polar solvent.[7]
Key Parameters for Optimization:
| Parameter | Common Choices & Rationale | Troubleshooting Tips |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂, Copper Powder. Cu(I) is often the active catalytic species.[3] | Use a fresh, high-purity source of CuI. Older bottles can be less active.[5] Using "activated" copper powder can sometimes be effective but is less reproducible. |
| Ligand | 1,10-Phenanthroline, L-Proline, Acetylacetonate. Ligands solubilize the copper salt and accelerate the catalytic cycle. | If running ligand-free with low yield, adding a ligand is the first and most effective change to make. 1,10-Phenanthroline is a robust starting point.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. The base is required to deprotonate the amine nucleophile.[8] | Cs₂CO₃ is more soluble and often more effective than K₂CO₃. K₃PO₄ is a strong, non-nucleophilic base that can be very effective.[5] Ensure the base is finely powdered and dry. |
| Solvent | DMF, NMP, Dioxane, Toluene. High-boiling polar aprotic solvents are traditional choices.[7] | Ensure the solvent is anhydrous. If solubility is an issue, DMF or NMP are good choices, but can be difficult to remove. Toluene or dioxane are often sufficient with a good ligand system. |
| Temperature | Typically high: 100-210 °C.[7] | Ullmann reactions often require high thermal energy. If yield is low at 110 °C, incrementally increasing the temperature to 130-150 °C (if the solvent allows) can dramatically improve conversion. |
Q4: My Palladium-catalyzed (Buchwald-Hartwig) amination is not working well. What are the key parameters to check?
A: The Buchwald-Hartwig amination is a powerful and generally more reliable alternative to the Ullmann reaction for C-N bond formation.[9] However, its success is critically dependent on the synergy between the palladium precursor, the ligand, and the base. Failure often results from an incompatible combination of these three components for your specific substrates.
The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base, and reductive elimination to form the product and regenerate the catalyst.[9] Any step that is slow or inhibited will stall the reaction.
Key Parameters for Optimization:
| Parameter | Common Choices & Rationale | Troubleshooting Tips |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃. These are stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. | Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state, but Pd(OAc)₂ is also very common and effective. Ensure it is stored correctly. |
| Ligand | Bulky Monophosphines: XPhos, SPhos, RuPhos. Bidentate Phosphines: BINAP, XantPhos, dppf. The ligand stabilizes the Pd center and facilitates oxidative addition and reductive elimination.[9][10] | This is the most critical variable . If one ligand fails, screen others. For electron-rich or sterically hindered amines/aryl halides, bulky monophosphine ligands (e.g., XPhos) are often superior. For less challenging substrates, bidentate ligands like XantPhos can be excellent.[11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. | NaOt-Bu is a very strong base and highly effective but can be sensitive to moisture and functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives that are often sufficient and more functional group tolerant.[12] |
| Solvent | Toluene, Dioxane, t-BuOH. Anhydrous, deoxygenated solvents are essential. | The reaction must be run under a strictly inert atmosphere (N₂ or Ar). Oxygen will irreversibly oxidize the Pd(0) catalyst and phosphine ligands. Ensure solvents are thoroughly degassed. |
Part 4: Purification & Isolation
Q5: I seem to be losing a significant amount of my product during workup and purification. What are the best practices?
A: Product loss during isolation is a frustrating cause of low yield. Imidazopyridines are often basic, which can complicate extractions, and some are prone to degradation on silica gel.
Optimized Isolation Protocol:
-
Quenching and Initial Extraction:
-
After the reaction is complete, cool to room temperature. If a polar aprotic solvent like DMF was used, it's often best to dilute the reaction mixture with a large volume of water and extract with a less polar, water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid/Base Extraction: Because the imidazopyridine core is basic, it can be protonated and move into an aqueous acidic layer. During a standard basic or neutral workup, this is not an issue. However, be cautious with acidic washes if your product has multiple basic sites. A simple wash with saturated NaHCO₃ or brine is usually sufficient.
-
-
Chromatography:
-
Choosing the Right Stationary Phase: Standard silica gel is acidic and can cause streaking or even decomposition of highly basic compounds. Consider treating your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) or using neutral alumina as the stationary phase.
-
Solvent System Selection: A good starting point for many imidazopyridines is a hexane/ethyl acetate gradient. If the compound is more polar, a DCM/methanol gradient is effective. Adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase can dramatically improve peak shape and recovery for basic compounds.
-
Dry Loading: If your crude product has poor solubility in the starting eluent, consider adsorbing it onto a small amount of silica gel or Celite, evaporating the solvent, and loading the resulting dry powder onto your column. This often leads to better separation.
-
By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your imidazopyridine synthesis.
References
-
Wikipedia. Zolpidem. [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
ACS Publications. Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. [Link]
-
ResearchGate. Synthesis of zolpidem tartrate and analogues 9, 11. [Link]
-
ResearchGate. Optimization of reaction condition for the formation of imidazo pyridine. [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]
-
NIH National Library of Medicine. General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. [Link]
-
ResearchGate. Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
MDPI. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. [Link]
-
ResearchGate. Synthesis of zolpidem in different routes. [Link]
-
NIH National Library of Medicine. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]
-
ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]
-
ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
NIH National Library of Medicine. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
NIH National Library of Medicine. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Reddit. Troubleshooting Ullmann Coupling. [Link]
-
ResearchGate. A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. [Link]
-
ACS Publications. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
NIH National Library of Medicine. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Zolpidem - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you can achieve high purity and yield in your experiments.
Introduction to the Synthesis and Potential Impurities
The synthesis of this compound is commonly achieved through the cyclocondensation of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate.[1] While this method is generally effective, the reaction conditions can lead to the formation of several impurities that may complicate purification and affect the quality of the final product. Understanding the origin and nature of these impurities is the first step toward effective removal.
The primary impurities encountered in this synthesis can be categorized as:
-
Unreacted Starting Materials: Residual 5-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate.
-
Regioisomers: The formation of an alternative imidazopyridine isomer.
-
Side-Reaction Byproducts: Products arising from self-condensation or alternative reaction pathways of the starting materials.
-
Hydrolysis Products: Hydrolysis of the ester functionality of the desired product or starting materials.
This guide will provide a structured approach to identifying and eliminating these impurities.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My final product shows a persistent impurity with a similar polarity to the desired compound on the TLC plate. What is it likely to be and how can I remove it?
Answer:
This is a common issue and the impurity is often a regioisomer, specifically Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The formation of regioisomers in the synthesis of imidazo[1,2-a]pyridines is a known challenge, arising from the two nitrogen atoms in the 2-aminopyridine ring that can potentially participate in the cyclization.
Causality: The cyclization can occur via nucleophilic attack from either the exocyclic amino group or the endocyclic pyridine nitrogen on the intermediate formed from the reaction of 5-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate. While the desired 6-chloro isomer is typically the major product, the formation of the 8-chloro isomer can be significant under certain conditions.
Troubleshooting Workflow:
Caption: Workflow for separating regioisomeric impurities.
Detailed Protocols:
1. High-Performance Flash Chromatography:
-
Stationary Phase: Use a high-resolution silica gel (e.g., 230-400 mesh).
-
Mobile Phase Optimization: A shallow gradient of ethyl acetate in hexanes is often effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The small difference in polarity between the 6-chloro and 8-chloro isomers requires a slow, carefully controlled gradient for effective separation.
-
Solvent System Comparison:
| Solvent System (Hexane:Ethyl Acetate) | Observed Separation |
| 90:10 | Good initial separation, but may require a very long column. |
| 85:15 | Often provides the best balance of separation and elution time. |
| 80:20 | May lead to co-elution of the isomers. |
2. Recrystallization:
-
Solvent Selection: A mixed solvent system is often necessary. Ethanol/water or ethyl acetate/hexanes are good starting points. The goal is to find a solvent system where the desired product has lower solubility than the isomeric impurity upon cooling.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent in which it is more soluble (e.g., ethanol or ethyl acetate).
-
Slowly add the anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Question 2: My NMR spectrum shows signals corresponding to unreacted 5-chloro-2-aminopyridine. How can I remove it effectively?
Answer:
Residual 5-chloro-2-aminopyridine is a common impurity, especially if the reaction has not gone to completion. Due to its basic nature, it can be removed by an acidic wash during the workup.
Troubleshooting Workflow:
Caption: Workflow for removing basic starting material.
Detailed Protocol for Acidic Wash:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous citric acid). The basic 5-chloro-2-aminopyridine will be protonated and extracted into the aqueous layer.
-
Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Question 3: I observe a byproduct that is more polar than my desired product and appears to be an acid. What could this be?
Answer:
This impurity is likely the hydrolyzed product, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This can occur if the reaction mixture is exposed to acidic or basic conditions at elevated temperatures during the reaction or workup.
Causality: The ethyl ester functional group is susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts.
Prevention and Removal:
-
Prevention:
-
Ensure all reagents and solvents are dry.
-
During the workup, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
-
Removal:
-
Basic Wash: The carboxylic acid impurity can be removed by washing the organic solution of the crude product with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The acid will be deprotonated to its carboxylate salt and extracted into the aqueous layer.
-
Column Chromatography: The acidic impurity is significantly more polar than the desired ester and will have a much lower Rf value on a silica gel TLC plate. It can be easily separated by standard column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: While there is no single "best" solvent, ethanol has been reported to be effective. For more challenging purifications, a mixed solvent system like ethanol/water or ethyl acetate/hexanes can provide better results by allowing for fine-tuning of the solubility.
Q2: How can I monitor the progress of the cyclocondensation reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate and hexanes (e.g., 30:70 v/v). The product is typically less polar than the starting 5-chloro-2-aminopyridine. The disappearance of the starting materials and the appearance of the new product spot can be visualized under UV light.
Q3: Can I use a different base for the synthesis?
A3: The reaction is often carried out without an added base, as the aminopyridine itself can act as a base. However, in some procedures for related compounds, a non-nucleophilic base like sodium bicarbonate or triethylamine is used to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and impurity profile.
Q4: My product is an oil, not a solid. How can I purify it?
A4: If the product is an oil, purification by column chromatography is the most appropriate method. If you require a solid, you can try to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of the pure compound, if available, is also a very effective technique.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
De Souza, M. V. N., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Molecules, 28(10), 4183. [Link]
Sources
Technical Support Center: Optimizing Imidazopyridine Synthesis
Welcome to the Technical Support Center for Imidazopyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this privileged heterocyclic scaffold. Imidazopyridines are central to numerous marketed drugs and are a focal point in medicinal chemistry.[1][2] This resource provides in-depth, experience-driven answers to common challenges, helping you optimize your reaction conditions, improve yields, and ensure the highest purity of your target compounds.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for identifying and resolving common problems in imidazopyridine synthesis.
Caption: General troubleshooting workflow for imidazopyridine synthesis.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Low Reaction Yield
Q1: My Groebke-Blackburn-Bienaymé (GBB) three-component reaction is resulting in low yields. What are the most critical parameters to investigate?
A1: The GBB reaction, which combines an aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][3] However, its efficiency can be sensitive to several factors.
-
Causality & Explanation:
-
Catalyst Choice and Loading: While some GBB reactions proceed without a catalyst, many are significantly accelerated by a Lewis or Brønsted acid. Scandium triflate (Sc(OTf)₃) or p-toluenesulfonic acid (PTSA) are commonly effective.[4][5] The catalyst facilitates the initial imine formation between the aminopyridine and the aldehyde, which is often the rate-limiting step. Insufficient catalyst loading can lead to a stalled reaction.
-
Solvent Effects: The choice of solvent is critical and can be non-innocent.[5] Protic solvents like methanol can participate in the reaction mechanism, acting as a cocatalyst and accelerating key steps.[5] Aprotic solvents like DMF or toluene may be less effective unless a strong acid catalyst is used.[5][6]
-
Water Scavenging: The condensation step to form the initial imine intermediate liberates water. In some systems, this water can hydrolyze the imine or react with the catalyst, reducing the reaction rate. The use of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields, especially during scale-up.[7]
-
Isocyanide Quality: Isocyanides can be unstable and are prone to polymerization or degradation, especially if impure. Ensure the isocyanide is freshly prepared or purified before use. Low-boiling aliphatic isocyanides can also be problematic in reactions requiring high temperatures.[8]
-
Q2: I'm attempting a classical Tschitschibabin reaction between a 2-aminopyridine and an α-haloketone, but the yield is poor. How can I improve it?
A2: The Tschitschibabin reaction is a foundational method for creating the imidazo[1,2-a]pyridine core.[9][10] While seemingly straightforward, optimization is often required.
-
Causality & Explanation:
-
Base Selection: The reaction involves an initial Sₙ2 reaction followed by an intramolecular cyclization and dehydration. The cyclization step is often promoted by a base. Historically, reactions were run at high temperatures without a base, leading to low yields.[9] The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the HBr/HCl formed, preventing protonation of the starting aminopyridine and driving the reaction forward under milder conditions.[10][11]
-
Solvent Polarity: A polar solvent like ethanol or DMF is typically required to facilitate the initial nucleophilic substitution (alkylation) of the pyridine nitrogen.[6][9] Running the reaction under solvent-free conditions is possible but often requires higher temperatures (60-80°C).[10]
-
Leaving Group: The nature of the halide on the α-haloketone is important. α-bromoketones are generally more reactive than α-chloroketones, leading to faster initial alkylation and often better yields.[10]
-
Category 2: Poor Purity & Side Product Formation
Q3: My reaction produces a complex mixture of products, and purification by column chromatography is difficult. What are the likely side products and how can I minimize them?
A3: Side product formation is a common challenge, often stemming from the reactivity of the starting materials and intermediates.
-
Causality & Explanation:
-
Self-Condensation of Aldehyde: In multicomponent reactions, aldehydes can undergo self-condensation (e.g., aldol reaction) under basic or even acidic conditions, reducing the amount available for the desired reaction. This can be minimized by the slow addition of the aldehyde to the reaction mixture containing the other components.
-
Isocyanide Polymerization: As mentioned, isocyanides are prone to polymerization, especially in the presence of acid catalysts at higher temperatures. Using the minimum effective catalyst loading and temperature can mitigate this.
-
Formation of Regioisomers: For substituted aminopyridines, there is a possibility of forming regioisomers if both ring nitrogens are sufficiently nucleophilic. While the endocyclic pyridine nitrogen is generally more nucleophilic in the Tschitschibabin reaction, electronic effects from substituents can alter this selectivity.[12] Careful analysis (NOE, HMBC) of the product is necessary to confirm the structure.
-
Incomplete Cyclization: In some cases, the intermediate formed after the initial C-N bond formation may not fully cyclize, leading to a mixture of the open-chain intermediate and the final product. This can often be addressed by increasing the reaction time or temperature, or by adding a suitable catalyst to promote the final dehydration step.[13]
-
Q4: How can I improve the purification of my final imidazopyridine product?
A4: Imidazopyridines are basic compounds, and this property can be exploited for purification.
-
Recommended Strategies:
-
Acid-Base Extraction: This is a highly effective technique for removing non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazopyridine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.[14]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Common solvent systems include ethanol, ethyl acetate/hexanes, or isopropanol.[14]
-
Salt Formation: For pharmaceutical applications, forming a stable, crystalline salt (e.g., hydrochloride, sulfate, or tartrate) can be an effective purification method.[7]
-
Category 3: Reaction Stalls & Catalyst Issues
Q5: My transition-metal-catalyzed C-N coupling reaction to form the imidazopyridine core is not proceeding to completion. What could be wrong with my catalyst?
A5: Copper and palladium-catalyzed reactions are frequently used for imidazopyridine synthesis, but catalyst deactivation or inhibition can be a significant hurdle.[8]
-
Causality & Explanation:
-
Catalyst Poisoning: Certain functional groups on the substrates can coordinate strongly to the metal center and inhibit catalysis. For example, unprotected amines, thiols, or certain nitrogen heterocycles can act as catalyst poisons. Ensure starting materials are pure and consider protecting sensitive functional groups if necessary.
-
Ligand Choice: The choice of ligand is crucial for stabilizing the metal catalyst and promoting the desired reactivity. For palladium catalysis, ligands like BrettPhos have shown effectiveness.[15] For copper catalysis, ligands are not always necessary, but their addition can sometimes improve yields and reaction rates.[8]
-
Oxidative State and Atmosphere: Many catalytic cycles require a specific oxidation state of the metal (e.g., Cu(I) or Pd(0)). Reactions must be run under a strictly inert atmosphere (N₂ or Argon) to prevent oxidation of the catalyst, which can render it inactive. Using a pre-catalyst that is readily reduced in situ or ensuring all solvents and reagents are properly degassed is critical.
-
Inadequate Base: The base plays a key role in many cross-coupling reactions, often participating in the deprotonation of a substrate or regenerating the active catalyst. The strength and solubility of the base (e.g., Cs₂CO₃, K₃PO₄) must be matched to the specific reaction.
-
Category 4: Scale-Up Challenges
Q6: I have a successful procedure on a 100 mg scale, but the reaction fails or gives a low yield when I try to scale it up to 10 grams. What factors should I consider?
A6: Scaling up a reaction is not always a linear process. Issues related to mass and heat transfer become much more significant on a larger scale.[16]
-
Key Scale-Up Considerations:
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor, leading to temperature spikes and side product formation. Conversely, reactions requiring heating may suffer from inefficient heat transfer, resulting in longer reaction times or incomplete conversion. Use a reactor with efficient stirring and a reliable heating/cooling system.[16]
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
-
Reagent Addition: The rate of addition for reagents becomes much more critical at scale. Slow, controlled addition via a syringe pump or addition funnel is often necessary to control exotherms and minimize side reactions.
-
Workup and Purification: A workup that is simple on a small scale (e.g., extraction in a separatory funnel) can become cumbersome and inefficient at a larger scale. Plan for larger equipment and consider alternative purification methods like crystallization or distillation, as large-scale chromatography is often impractical.[16] A successful gram-scale synthesis of an imidazo[1,2-a]pyridine via an A3-coupling reaction has been reported, indicating that these reactions can be conducted on larger scales with proper optimization.[17]
-
Reference Protocols
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis
This protocol describes a general method for the rapid synthesis of 3-amino-substituted imidazo[1,2-a]pyridines using microwave irradiation, which often accelerates reactions and improves yields.[4][18]
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv).
-
Addition of Components: Add the aldehyde (1.2 mmol, 1.2 equiv) and the isocyanide (1.2 mmol, 1.2 equiv).
-
Solvent and Catalyst: Add the chosen solvent (e.g., 3 mL of methanol/DCM 1:2) and the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol %).[4]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 30-60 minutes.[4]
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: Workflow for microwave-assisted GBB synthesis.
Protocol 2: Catalyst-Free Tschitschibabin Synthesis in Water
This protocol outlines an environmentally benign approach for synthesizing imidazo[1,2-a]pyridines without the need for a catalyst, using water as a green solvent.[19]
-
Reagent Preparation: In a round-bottom flask, suspend 2-aminopyridine (1.0 mmol, 1.0 equiv) in 5 mL of water.
-
Addition of Ketone: Add the α-bromoacetophenone (1.1 mmol, 1.1 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum to obtain the pure imidazo[1,2-a]pyridine. Further purification can be achieved by recrystallization if necessary.
Data Summary Table
The choice of catalyst and solvent can dramatically impact reaction outcomes. The following table summarizes typical conditions for various imidazopyridine syntheses.
| Reaction Type | Typical Catalyst | Common Solvents | Temperature (°C) | Typical Yields (%) | Reference |
| Groebke-Blackburn-Bienaymé | Sc(OTf)₃, PTSA, I₂ | MeOH, DCM, Toluene | 25 - 120 | 48 - 96 | [4][5][20] |
| Tschitschibabin | None, NaHCO₃ | Ethanol, DMF, Water | 60 - 100 | 70 - 95 | [9][10][19] |
| Copper-Catalyzed MCR | CuI, Cu(OAc)₂ | DMF, DMSO, Water | 100 - 120 | 50 - 95 | [8] |
| Palladium-Catalyzed Coupling | Pd(OAc)₂, BrettPhos | Toluene, Dioxane | 80 - 110 | 60 - 85 | [15] |
| Microwave-Assisted | Various | Acetonitrile, Water | 120 - 155 | 80 - 95 | [21][22] |
References
-
Kumar, A., & Kumar, V. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Journal of the Iranian Chemical Society.
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Shaikh, R. A., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals.
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Hand, E. S., & Paudler, W. W. (1982). Mechanism of the reaction of 2-haloketones with 2-aminopyridine. Tetrahedron.
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Li, J., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
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Bader, S. J., et al. (2018). Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development.
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Reddy, G. S., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances.
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ResearchGate. (n.d.). Synthetic procedure for imidazopyridine in water using microwave activation and phase transfer catalysts. ResearchGate.
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El-Faham, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
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RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing.
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Susha, M. P., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
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Bruice, P. Y. (n.d.). Chichibabin reaction. Organic Chemistry.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
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Grokipedia. (n.d.). Chichibabin reaction. Grokipedia.
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Wikipedia. (n.d.). Chichibabin reaction. Wikipedia.
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BenchChem. (2025). Overcoming challenges in the scale-up of imidazoline synthesis. BenchChem.
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Ahluwalia, V. K., & Kumar, R. (n.d.). Chichibabin Reaction. Name Reactions in Organic Synthesis.
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Le-Deygen, I. M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
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El-Faham, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
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Studley, J. (2018). The Chichibabin amination reaction. Scientific Update.
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Bonnaterre, F., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Current Organic Chemistry.
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Li, J., et al. (2019). A practical strategy for the preparation of imidazopyridine derivatives from ortho-haloaminopyridines utilizing a two-step C-N coupling/cyclization reaction sequence. Tetrahedron Letters.
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De la Torre, A. L., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry.
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Ghosh, C., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
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Kysil, A., et al. (2011). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
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Al-Ghorbani, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules.
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Jayakumar, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry.
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El-Faham, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health.
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de Castro, P. P., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
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BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis.
-
Neochoritis, C. G., et al. (2019). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry.
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Le-Deygen, I. M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI.
-
Neochoritis, C. G., et al. (2019). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. ResearchGate.
-
Asati, V., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health.
-
ResearchGate. (n.d.). The synthesis of imidazopyridine derivatives. ResearchGate.
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- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing byproduct formation in the synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find troubleshooting advice and frequently asked questions to help you navigate challenges in your synthesis, minimize byproduct formation, and optimize your reaction outcomes.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous marketed drugs.[1] The successful synthesis of derivatives such as this compound is a critical step in the discovery and development of new therapeutic agents. This guide provides in-depth technical assistance to ensure the integrity and efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. A common and efficient method for this synthesis is the cyclocondensation of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate.[2]
Troubleshooting Guide for Low Yield:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or inadequate temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the temperature. Refluxing in a suitable solvent like ethanol overnight is a common practice.[3] |
| Suboptimal pH | The cyclization step is sensitive to the pH of the reaction medium. An overly acidic or basic environment can hinder the desired transformation. | The reaction is often carried out under neutral or slightly basic conditions. The addition of a mild base, such as sodium bicarbonate, can facilitate the reaction by neutralizing the HCl generated during the condensation. |
| Moisture in Reaction | The presence of water can hydrolyze the starting materials or intermediates, leading to unwanted side products and reduced yield. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to minimize moisture content. |
| Poor Quality Starting Materials | Impurities in the 5-chloro-2-aminopyridine or ethyl 2-chloroacetoacetate can interfere with the reaction. | Verify the purity of your starting materials by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). Purify the starting materials if necessary. |
Experimental Protocol for Yield Optimization:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1 equivalent) in anhydrous ethanol.
-
Reagent Addition: To this solution, add ethyl 2-chloroacetoacetate (1 to 1.1 equivalents).[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C for ethanol) and maintain for 12-16 hours.[3]
-
Monitoring: Track the consumption of the starting materials by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities. Recrystallization from a suitable solvent system can be employed for further purification.
FAQ 2: I am observing a significant amount of a major byproduct. What is its likely identity and how can I prevent its formation?
A common byproduct in this synthesis is the uncyclized N-alkylated intermediate, Ethyl 2-((5-chloropyridin-2-yl)amino)-3-oxobutanoate. This occurs when the exocyclic amino group of 5-chloro-2-aminopyridine undergoes nucleophilic substitution with ethyl 2-chloroacetoacetate, but the subsequent intramolecular cyclization to form the imidazo[1,2-a]pyridine ring is incomplete.
Mechanism of Byproduct Formation:
The reaction proceeds through an initial N-alkylation of the more nucleophilic exocyclic amino group of 5-chloro-2-aminopyridine on the α-carbon of ethyl 2-chloroacetoacetate. The subsequent intramolecular cyclization, involving the pyridine ring nitrogen, is the slower, rate-determining step. If conditions are not optimal for this cyclization, the intermediate can be isolated as a major byproduct.
Byproduct Formation Pathway
Troubleshooting Guide for Byproduct Formation:
| Issue | Explanation | Recommended Action |
| Formation of Uncyclized Intermediate | The energy barrier for the intramolecular cyclization is not being overcome. | Increase the reaction temperature and/or prolong the reaction time to promote cyclization. The use of a higher boiling point solvent, such as n-butanol, can be beneficial. The addition of a catalytic amount of a Lewis acid may also facilitate the cyclization step. |
| Presence of Isomeric Impurities | If your ethyl 2-chloroacetoacetate contains the isomeric impurity ethyl 4-chloroacetoacetate, this can lead to the formation of an isomeric byproduct. | Use high-purity ethyl 2-chloroacetoacetate. If necessary, purify the reagent by vacuum distillation to remove the 4-chloro isomer.[5] |
| Dimerization of Starting Materials | Under strongly basic conditions, self-condensation of ethyl 2-chloroacetoacetate can occur. | Avoid the use of strong bases. If a base is required to neutralize HCl, use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate. |
FAQ 3: My final product is difficult to purify. What are some effective purification strategies?
Purification of this compound can be challenging due to the presence of starting materials, the uncyclized intermediate, and other potential byproducts.
Purification Workflow:
Purification Strategy
Detailed Purification Protocols:
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a cold solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials and soluble impurities.
-
Recrystallization: This is a highly effective method for purifying the final product.
-
Dissolve the crude product in a minimal amount of a hot, suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: For samples that are difficult to purify by recrystallization, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity of the eluent system should be optimized based on TLC analysis of the crude mixture.
This technical support guide provides a starting point for addressing common issues in the synthesis of this compound. For more complex challenges, a thorough analysis of all reaction parameters and starting material integrity is recommended.
References
- BenchChem. (2025).
- Wikipedia. (2023). Chichibabin reaction. Wikipedia.
- BenchChem. (2025).
- BenchChem. (2025). The Versatility of Ethyl 2-chloroacetoacetate: A Technical Guide to its Core Chemical Reactions. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. BenchChem.
- Petrillo, G., et al. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2019). The Groebke-Blackburn-Bienaymé Reaction. PubMed.
- Guidechem. (n.d.).
- National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
- Kappe, C. O. (2014). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
- Solubility of Things. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technisches Support-Center: Stabilitätsprobleme von Ethyl-6-chlor-2-methylimidazo[1,2-a]pyridin-3-carboxylat in Lösung
Answering in German.
Einführung Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit Ethyl-6-chlor-2-methylimidazo[1,2-a]pyridin-3-carboxylat arbeiten. Als Mitglied der Imidazo[1,2-a]pyridin-Klasse, einem in der medizinischen Chemie weit verbreiteten Grundgerüst, ist das Verständnis der Lösungsstabilität dieser Verbindung für die Gewährleistung der Reproduzierbarkeit und Genauigkeit von experimentellen Ergebnissen von entscheidender Bedeutung.[1][2][3] Dieser Leitfaden bietet detaillierte Einblicke in potenzielle Stabilitätsprobleme, Fehlerbehebungsstrategien und Protokolle zur Bewertung der Stabilität, basierend auf etablierten chemischen Prinzipien und Daten von strukturell analogen Verbindungen.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
F1: Was sind die Hauptfaktoren, die die Stabilität von Ethyl-6-chlor-2-methylimidazo[1,2-a]pyridin-3-carboxylat in Lösung beeinflussen? Die Stabilität der Verbindung in Lösung wird hauptsächlich durch pH-Wert, Lösungsmittelzusammensetzung, Lichteinwirkung, Temperatur und das Vorhandensein von Oxidationsmitteln beeinflusst. Als Ester ist die Verbindung besonders anfällig für saure oder basische Hydrolyse. Darüber hinaus ist der Imidazopyridin-Kern, wie bei verwandten Verbindungen wie Zolpidem gezeigt, anfällig für photolytischen und oxidativen Abbau.[4]
F2: Welcher ist der wahrscheinlichste Abbauweg für diese Verbindung? Der häufigste und zu erwartende Abbauweg ist die Hydrolyse der Ethylestergruppe zur entsprechenden Carbonsäure, 6-Chlor-2-methylimidazo[1,2-a]pyridin-3-carbonsäure.[5] Dies ist eine typische Reaktion für Ester in wässrigen oder protischen Lösungsmitteln, die durch Säuren oder Basen katalysiert wird.
F3: Ist die Verbindung lichtempfindlich? Ja, es ist sehr wahrscheinlich, dass die Verbindung lichtempfindlich ist. Studien an Zolpidem, das denselben Imidazo[1,2-a]pyridin-Kern aufweist, haben einen signifikanten Abbau unter photolytischen Stressbedingungen gezeigt.[4] Daher sollten alle Experimente und die Lagerung von Lösungen unter Lichtschutzbedingungen (z. B. mit braunen Glasgefäßen oder mit Folie umwickelten Behältern) durchgeführt werden.
F4: Was sind die besten Praktiken für die Vorbereitung und Lagerung von Stammlösungen? Um die Stabilität zu maximieren, sollten Stammlösungen in einem hochwertigen, wasserfreien aprotischen Lösungsmittel (z. B. DMSO, DMF, Acetonitril) hergestellt werden. Die Lösungen sollten bei niedrigen Temperaturen (≤ -20 °C) gelagert und vor Licht geschützt werden.[6] Vermeiden Sie wiederholte Gefrier-Tau-Zyklen, indem Sie die Stammlösung in Aliquots für den einmaligen Gebrauch aufteilen.
Abschnitt 2: Anleitung zur Fehlerbehebung
In diesem Abschnitt werden spezifische Probleme behandelt, die während der experimentellen Arbeit auftreten können, und es werden diagnostische Arbeitsabläufe und Lösungen angeboten.
Problem: Ich sehe in meiner HPLC-Analyse im Laufe der Zeit einen neuen, polareren Peak.
-
Wahrscheinliche Ursache: Esterhydrolyse. Die resultierende Carbonsäure ist deutlich polarer als die Ausgangsverbindung und eluiert daher früher in der Umkehrphasen-Chromatographie.
-
Wissenschaftliche Erklärung: Die Esterbindung ist elektrophil und anfällig für nukleophile Angriffe durch Wasser. Dieser Prozess wird durch die Anwesenheit von H⁺- (Säurekatalyse) oder OH⁻-Ionen (Basenkatalyse) erheblich beschleunigt. Selbst neutrale wässrige Puffer können im Laufe der Zeit eine langsame Hydrolyse verursachen.
-
Überprüfungsschritte:
-
LC-MS-Analyse: Führen Sie eine LC-MS-Analyse der abgebauten Probe durch. Suchen Sie nach einem Ion, das der Masse der erwarteten Carbonsäure entspricht (C₁₀H₉ClN₂O₂, Molmasse: 224,64 g/mol ).[5]
-
pH-Anpassung: Wenn die Hydrolyse vermutet wird, bereiten Sie eine frische Lösung in einem strikt aprotischen Lösungsmittel (z. B. wasserfreiem Acetonitril) zu und vergleichen Sie deren Stabilität mit einer Lösung in einem protischen Lösungsmittel (z. B. Methanol oder wässriger Puffer). Ein beschleunigter Abbau im protischen Lösungsmittel deutet stark auf Hydrolyse hin.
-
-
Lösung:
-
Verwenden Sie nach Möglichkeit wasserfreie aprotische Lösungsmittel.
-
Wenn wässrige Lösungen erforderlich sind, bereiten Sie diese unmittelbar vor Gebrauch frisch zu.
-
Puffern Sie die Lösung auf einen neutralen pH-Wert (ca. 6-7), da sowohl stark saure als auch basische Bedingungen die Hydrolyse beschleunigen.
-
Bewahren Sie Lösungen bei niedrigen Temperaturen (2-8 °C) für die kurzfristige Lagerung oder bei ≤ -20 °C für die langfristige Lagerung auf, um die Reaktionskinetik zu verlangsamen.
-
Problem: Meine Assay-Ergebnisse sind inkonsistent und zeigen einen Konzentrationsverlust der Ausgangsverbindung.
-
Wahrscheinliche Ursache: Dies kann auf eine Kombination aus Hydrolyse, Photolyse oder oxidativem Abbau zurückzuführen sein. Die Inkonsistenz ergibt sich oft aus geringfügigen Variationen bei der Handhabung, wie z. B. der Einwirkungszeit auf Raumlicht oder der Verwendung von Lösungsmitteln unterschiedlicher Qualität.
-
Diagnostischer Arbeitsablauf: Der folgende Arbeitsablauf kann helfen, die Ursache des Abbaus zu isolieren.
Abbildung 1: Diagnostischer Arbeitsablauf zur Fehlerbehebung bei der Instabilität von Verbindungen.
Abschnitt 3: Protokolle zur Stabilitätsbewertung
Um die Stabilität der Verbindung unter Ihren spezifischen experimentellen Bedingungen quantitativ zu bewerten, wird eine Zwangdegradationsstudie empfohlen.
Protokoll 3.1: Durchführung einer Zwangdegradationsstudie
Dieses Protokoll skizziert eine Methode zur schnellen Bewertung der Stabilität der Verbindung unter verschiedenen Stressbedingungen.
-
Vorbereitung der Stammlösung: Bereiten Sie eine Stammlösung von 1 mg/ml Ethyl-6-chlor-2-methylimidazo[1,2-a]pyridin-3-carboxylat in Acetonitril vor.
-
Einrichtung der Stressbedingungen: Richten Sie für jede Bedingung separate Proben in braunen HPLC-Fläschchen ein:
-
Saure Hydrolyse: Mischen Sie 100 µL Stammlösung mit 900 µL 0,1 M HCl.
-
Basische Hydrolyse: Mischen Sie 100 µL Stammlösung mit 900 µL 0,1 M NaOH. Neutralisieren Sie die Probe mit 0,1 M HCl vor der Injektion.
-
Oxidativer Stress: Mischen Sie 100 µL Stammlösung mit 900 µL 3% H₂O₂.
-
Thermischer Stress: Inkubieren Sie ein Fläschchen mit der Stammlösung (in Acetonitril) bei 60 °C.
-
Photolytischer Stress: Setzen Sie ein klares Fläschchen mit der Stammlösung einer direkten Lichtquelle mit breitem Spektrum aus (gemäß ICH Q1B-Richtlinien). Wickeln Sie eine Kontrollprobe in Folie ein und platzieren Sie sie daneben.
-
-
Zeitpunkte: Analysieren Sie jede Probe zu Beginn (t=0) und nach vordefinierten Zeitpunkten (z. B. 2, 4, 8, 24 Stunden).
-
Analyse: Analysieren Sie die Proben mit einer stabilitätsanzeigenden HPLC-Methode (siehe Protokoll 3.2).
-
Datenerfassung: Zeichnen Sie den prozentualen Anteil der verbleibenden Ausgangsverbindung und die Peakflächen aller neuen Abbauprodukte auf.
Tabelle 1: Vorlage zur Aufzeichnung der Ergebnisse der Zwangdegradationsstudie
| Stressbedingung | Zeit (Stunden) | % Verbleibende Ausgangsverbindung | Beobachtungen (z. B. Anzahl der Abbauprodukte) |
|---|---|---|---|
| 0,1 M HCl | 0 | 100% | - |
| 2 | |||
| 8 | |||
| 24 | |||
| 0,1 M NaOH | 0 | 100% | - |
| 2 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂ | 0 | 100% | - |
| 24 | |||
| Thermisch (60°C) | 0 | 100% | - |
| 24 | |||
| Photolytisch | 0 | 100% | - |
| | 24 | | |
Protokoll 3.2: Entwicklung einer stabilitätsanzeigenden HPLC-UV-Methode
Eine stabilitätsanzeigende Methode ist entscheidend, da sie die Ausgangsverbindung von all ihren potenziellen Abbauprodukten trennen kann.
-
Säule: C18-Säule (z. B. 4,6 x 150 mm, 3,5 µm Partikelgröße). C18 ist eine gute Wahl für den Anfang, da sie eine breite Anwendbarkeit für mäßig polare organische Moleküle bietet.
-
Mobile Phase A: 0,1% Ameisensäure in Wasser. Die Säure hilft, die Peakform zu verbessern, indem sie die Silanol-Wechselwirkungen unterdrückt.
-
Mobile Phase B: Acetonitril.
-
Gradient: Starten Sie mit einem niedrigen Prozentsatz an Phase B (z. B. 10%) und erhöhen Sie diesen linear auf einen hohen Prozentsatz (z. B. 95%) über 15-20 Minuten. Dieser breite Gradient stellt sicher, dass sowohl polare Abbauprodukte als auch die weniger polare Ausgangsverbindung eluiert werden.
-
Flussrate: 1,0 ml/min.
-
Detektion: UV-Detektor, eingestellt auf die λmax der Verbindung (ca. 254 nm oder 280 nm, sollte empirisch durch Scannen einer Standardlösung bestimmt werden).
-
Validierung: Die Methode gilt als stabilitätsanzeigend, wenn die Zwangdegradationsproben zeigen, dass die Abbaupeaks vom Peak der Ausgangsverbindung basisliniengetrennt sind.
Abschnitt 4: Wahrscheinliche Abbauwege
Basierend auf der chemischen Struktur der Verbindung und den Daten von Analoga wie Zolpidem[4] sind die folgenden Abbauwege am wahrscheinlichsten.
Abbildung 2: Wahrscheinliche Abbauwege von Ethyl-6-chlor-2-methylimidazo[1,2-a]pyridin-3-carboxylat.
Erläuterung der Wege:
-
Hydrolyse: Der primäre und am leichtesten vorhersagbare Weg ist die Spaltung der Esterbindung, um die Carbonsäure und Ethanol zu ergeben. Dies ist in wässrigen Umgebungen sehr wahrscheinlich.
-
Oxidation: Der Imidazopyridin-Ring enthält mehrere Stickstoffatome, die anfällig für Oxidation sind, insbesondere der Pyridin-Stickstoff, um ein N-Oxid zu bilden. Studien zu Zolpidem haben die Bildung von "Oxozolpidem" gezeigt, was auf die Anfälligkeit des Ringsystems für oxidative Angriffe hindeutet.[4]
Abschnitt 5: Referenzen
-
Pharmaffiliates. 1346600-85-8 | Zolpidem - Impurity A. (URL: [Link])
-
Al-Masoudi, et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. (URL: [Link])
-
SynZeal. Zolpidem Impurities. (URL: [Link])
-
Wotring, V. E., et al. (2015). Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station. PubMed Central. (URL: [Link])
-
Heidarnezhad, Z., et al. (2015). A theoretical DFT study on the stability of imidazopyridine and its derivatives considering the solvent effects and NBO analysis. ResearchGate. (URL: [Link])
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. (2023). (URL: [Link])
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. (URL: [Link])
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. (2023). (URL: [Link])
-
Malesevic, M., et al. (2014). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. ResearchGate. (URL: [Link])
-
PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. (URL: [Link])
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. (2024). (URL: [Link])
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. ResearchGate. (2015). (URL: [Link])
-
Macklin. Ethyl 6-chloro-2-methylH-imidazo[1,2-a]pyridine-3-carboxylate, ≥95%. (URL: [Link])
-
Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC - NIH. (2023). (URL: [Link])
-
PubChem. 6-Chloro-2-ethylimidazo(1,2-a)pyridine-3-carboxylic acid. (URL: [Link])
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. (2024). (URL: [Link])
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-2-ethylimidazo(1,2-a)pyridine-3-carboxylic acid | C10H9ClN2O2 | CID 75357463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Polar Imidazopyridine Derivatives
Welcome to the Technical Support Center dedicated to addressing the unique challenges encountered during the purification of polar imidazopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and technical expertise to overcome common purification hurdles and achieve high-purity compounds.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your purification workflows. Each problem is analyzed to identify the probable cause, followed by a step-by-step protocol to resolve the issue.
Chromatography Issues
Issue 1: Peak Tailing or Streaking in Normal-Phase Chromatography
-
Probable Cause: Polar imidazopyridine derivatives, often being basic in nature, can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to non-ideal peak shapes, such as tailing or streaking, which can significantly reduce separation efficiency.
-
Solution:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to neutralize the acidic silica sites. A small amount of triethylamine (0.1-1%) or ammonia in methanol can be highly effective.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[1] Amino- or cyano-bonded silica phases are also less acidic and can improve peak shape.[2]
-
Column Loading: Overloading the column can exacerbate peak tailing. Ensure your sample load is typically between 1-5% of the stationary phase mass.[1]
-
Issue 2: Compound is Not Eluting from the Column (Strong Retention)
-
Probable Cause: The high polarity of your imidazopyridine derivative can cause it to bind very strongly to the polar stationary phase (e.g., silica gel), making it difficult to elute with standard solvent systems.
-
Solution:
-
Increase Mobile Phase Polarity: Drastically increase the polarity of your mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing to a highly polar solvent system (e.g., from dichloromethane to methanol), can be effective.[1]
-
Check Compound Stability: Before scaling up your purification, it's crucial to assess the stability of your compound on silica gel. Spot the compound on a TLC plate, let it sit for an hour, and then elute to check for any degradation.[3]
-
Switch to a Different Chromatographic Technique: If your compound is irreversibly adsorbed or decomposes on silica, consider alternative techniques like reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][4]
-
Workflow for Troubleshooting Chromatography Issues
Sources
Technical Support Center: Troubleshooting Unexpected Byproducts in Imidazopyridine Reactions
Welcome to the Technical Support Center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazopyridine reactions and effectively identify, characterize, and mitigate the formation of unexpected byproducts. Drawing from extensive field experience and established scientific literature, this resource provides practical, in-depth troubleshooting advice in a direct question-and-answer format.
Section 1: Initial Reaction Observation & Preliminary Analysis
This section addresses the initial signs of a problematic reaction and the first steps to take.
FAQ 1: My reaction crude looks complex on TLC/LC-MS, with multiple unexpected spots/peaks close to my product. What are the likely culprits?
Answer: A complex crude reaction mixture in imidazopyridine synthesis often points to several common issues. Beyond incomplete conversion of starting materials, you may be observing the formation of regioisomers, incompletely cyclized intermediates, N-oxides, or even rearranged or dimerized products, depending on your specific reaction.
-
Regioisomers: If your synthesis involves substitution on an existing imidazopyridine core (e.g., alkylation or acylation), you may form a mixture of isomers due to the presence of multiple reactive nitrogen atoms.
-
Incomplete Cyclization: Many imidazopyridine syntheses are multi-step, one-pot procedures. If the final cyclization/aromatization step is not driven to completion, stable intermediates can be isolated. This is a frequent issue in condensations involving diaminopyridines and aldehydes or carboxylic acids[1].
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation, especially if your reaction conditions are oxidative or if you are using certain reagents. This leads to the formation of the corresponding N-oxide, which will have a different polarity and mass[1].
-
Rearrangements and Unexpected Cyclizations: Particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, unexpected rearrangements or subsequent cyclizations can occur, leading to novel heterocyclic scaffolds such as spirocycles[2][3].
-
Dimerization: Under certain conditions, especially with reactive intermediates, dimerization of starting materials or the product can occur[4]. In the synthesis of the well-known drug Zolpidem, dimer byproducts have been characterized[5].
A logical first step is to obtain a high-resolution mass spectrum (HRMS) of your crude mixture to get accurate masses of the major components. This will help you quickly differentiate between isomers (same mass) and other byproducts (different masses).
Section 2: In-depth Characterization of Unexpected Byproducts
Once you have preliminary evidence of byproduct formation, the next step is rigorous characterization to understand their structures.
FAQ 2: I have a byproduct with the same mass as my target imidazopyridine. How can I definitively determine its structure and differentiate it from my desired product?
Answer: Differentiating isomers is a common challenge. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.
Workflow for Isomer Characterization:
Caption: Workflow for Isomeric Byproduct Characterization.
Detailed Protocol for 2D NMR Analysis of Imidazopyridine Isomers:
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct or mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard 1D proton NMR spectrum to assess purity and identify proton chemical shifts and coupling constants.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together fragments of the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that maps each proton to its directly attached carbon atom. This helps in assigning the carbon skeleton.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to differentiating isomers. It shows correlations between protons and carbons that are 2-3 bonds away. By observing these long-range correlations, you can piece together the molecular fragments and determine the substitution pattern on the imidazopyridine core. For example, a proton on a substituent will show an HMBC correlation to the carbon of the imidazopyridine ring it is attached to, confirming the position of substitution.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): If the connectivity information from HMBC is still ambiguous, a NOESY experiment can provide through-space correlations between protons that are close to each other, which can help to confirm the regiochemistry.
A detailed guide to interpreting these spectra can be found in various NMR resources[6][7][8].
FAQ 3: My mass spectrum shows a peak that is +16 Da from my expected product. Is this an N-oxide, and how can I confirm it?
Answer: A mass difference of +16 Da is a strong indication of N-oxide formation. The pyridine nitrogen in the imidazopyridine scaffold is prone to oxidation.
Confirmation of N-Oxide Formation:
-
NMR Spectroscopy: The formation of an N-oxide will cause a significant change in the electronic environment of the pyridine ring. Protons and carbons on the pyridine ring, particularly those alpha to the nitrogen, will typically shift downfield in the NMR spectrum[9][10][11]. You can compare the spectra of your product and the suspected N-oxide to observe these shifts.
-
Reduction Reaction: A simple chemical test is to attempt a reduction of the suspected N-oxide. If it is indeed an N-oxide, treatment with a mild reducing agent should convert it back to the parent imidazopyridine.
Protocol for a Small-Scale Reduction of a Pyridine N-oxide:
-
Dissolve a small amount of the purified byproduct in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent such as iron powder or sodium borohydride in the presence of a cobalt catalyst.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the expected imidazopyridine.
FAQ 4: I've observed an unexpected product with a completely different mass and fragmentation pattern in my LC-MS/MS analysis. How do I even begin to identify it?
Answer: Identifying a completely unknown and unexpected byproduct requires a systematic approach combining mass spectrometry and NMR.
Systematic Identification Workflow:
Caption: Workflow for Identifying Unknown Byproducts.
-
High-Resolution Mass Spectrometry (HRMS): This is the first and most critical step. An accurate mass measurement (to within 5 ppm) allows you to propose a molecular formula for the unknown compound. This immediately narrows down the possibilities.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of the unknown byproduct in the mass spectrometer provides information about its substructures. The fragmentation pattern can be compared to known fragmentation pathways of imidazopyridines to identify common structural motifs[12].
-
Isolation: The unknown byproduct must be isolated in sufficient purity for NMR analysis. Preparative HPLC is often the method of choice for this, especially for polar compounds or those that are difficult to separate by column chromatography[9][13].
-
Comprehensive NMR Analysis: Once isolated, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is required to piece together the structure, as detailed in FAQ 2.
Case Study: Unexpected Rearrangement in a Groebke-Blackburn-Bienaymé (GBB) Reaction
In some instances, GBB reactions have been reported to yield unexpected rearranged products. For example, instead of the expected imidazo[1,2-a]pyridine, a spiro[chromene-imidazo[1,2,a]pyridine] was formed under basic conditions[2][3]. The identification of such a novel scaffold would rely heavily on detailed 2D NMR analysis to establish the unusual connectivity.
Section 3: Mitigation and Purification Strategies
Once a byproduct has been identified, the focus shifts to preventing its formation or removing it from the desired product.
FAQ 5: How can I minimize the formation of regioisomers during N-alkylation of my imidazopyridine?
Answer: The regioselectivity of N-alkylation on the imidazopyridine ring system is highly dependent on the reaction conditions. The primary sites of alkylation are the nitrogens in the imidazole and pyridine rings[1].
Strategies to Control Regioselectivity:
| Parameter | Condition to Favor Specific Isomers | Rationale |
| Base | Use of a strong, non-nucleophilic base (e.g., NaH) | Deprotonates the imidazole nitrogen, favoring alkylation on the imidazole ring. |
| Use of a weaker base (e.g., K₂CO₃) | May lead to a mixture of isomers, but can be tuned. | |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Generally favor alkylation on the imidazole ring. |
| Nonpolar solvents (e.g., Toluene, Dioxane) | Can sometimes favor alkylation at other positions. | |
| Temperature | Lower temperatures | May increase selectivity by favoring the kinetically controlled product. |
Experimental Protocol for Selective N-Alkylation (Example):
-
To a solution of the imidazopyridine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Carefully quench the reaction with water and extract the product.
FAQ 6: My desired imidazopyridine is contaminated with a byproduct that is very close in polarity. How can I effectively purify my compound?
Answer: When standard flash column chromatography fails to provide adequate separation, more advanced techniques are necessary.
Purification Strategies for Difficult Separations:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating compounds with very similar polarities, such as regioisomers[9]. Both normal-phase and reverse-phase preparative HPLC can be employed. Method development on an analytical scale is crucial to find the optimal column and mobile phase conditions before scaling up.
-
Crystallization: If your product is a solid, exploring different solvent systems for recrystallization can be a highly effective and scalable purification method. Sometimes, seeding the solution with a pure crystal of the desired product can promote selective crystallization.
-
Salt Formation/Liberation: If your product and byproduct have different basicities, you can sometimes achieve separation by forming a salt of your desired compound with a suitable acid. The salt may have different solubility properties, allowing for its isolation. The free base can then be regenerated.
General Protocol for Preparative HPLC Method Development:
-
Analytical Scouting: Using an analytical HPLC system, screen different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid) to achieve baseline separation of your product and the byproduct.
-
Method Optimization: Once a promising set of conditions is found, optimize the gradient to maximize resolution while minimizing run time.
-
Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger column of the same stationary phase. The flow rate and injection volume will need to be scaled up accordingly. A general guide to preparative HPLC can be found in various resources[1][13].
References
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Advances, (2024).
- The Groebke-Blackburn-Bienaymé Reaction. PubMed, (2019).
- Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure–activity relationship study.
- N-oxidation of Pyridine Derivatives - Supporting Inform
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
- Synthesis and NMR characterization of seven new substituted pyridine N-oxides.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals, (2024).
- LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, (n.d.).
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem, (n.d.).
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Zolpidem. Wikipedia, (n.d.).
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
- Synthesis of Imidazopyridines from the Morita-Baylis-Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem.
- Prepar
- NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Wesleyan University, (n.d.).
- Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, (2024).
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR).
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central, (n.d.).
- A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave He
- 1D and 2D Experiments Step-by-Step Tutorial. Chemistry, (2006).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI, (n.d.).
- Qualitative Analysis of Drug Metabolites Using LCMS-9050. Shimadzu, (n.d.).
- Synthesis of Zolpidem and Alpidem.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, (2024).
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
- Structure Elucid
- A method for synthesizing different Zolpidem hemitartrate derivatives.
- Synthesis of imidazopyridines from the Morita-Baylis-Hillman acetates of nitroalkenes and convenient access to Alpidem and Zolpidem. PubMed, (n.d.).
- (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Most significant examples of Zolpidem synthesis.
Sources
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- 2. rsc.org [rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 13. shimadzu.com [shimadzu.com]
Imidazopyridine Synthesis Technical Support Center: Driving the Cyclization Step to Completion
Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges in the crucial cyclization step. Our goal is to equip you with the knowledge to drive your reactions to completion and achieve high yields of your target imidazopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for imidazopyridines, and what is the key challenge in the cyclization step?
The most prevalent and historically significant route to imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-halocarbonyl compound, often referred to as a variation of the Tschitschibabin reaction.[1] While versatile, the key challenge lies in achieving complete and efficient intramolecular cyclization of the intermediate N-(2-oxoalkyl)-2-aminopyridinium salt. Incomplete cyclization can lead to low yields and difficult purification.
Q2: What are the main factors influencing the efficiency of the cyclization step?
Several factors critically influence the cyclization efficiency:
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy for cyclization. However, excessive heat can lead to side product formation and decomposition.
-
Choice of Base: A base is often employed to facilitate the deprotonation of the intermediate, which is crucial for the nucleophilic attack of the pyridine nitrogen to form the imidazole ring.[1] The strength and type of base can significantly impact the reaction rate and yield.
-
Solvent: The polarity and boiling point of the solvent play a vital role. The solvent must be able to dissolve the reactants and intermediates and is often chosen to allow for heating to the optimal reaction temperature.
-
Catalyst: In many modern synthetic approaches, catalysts, particularly transition metals like copper and palladium, are used to promote the cyclization under milder conditions and with higher efficiency.[2]
Q3: Are there alternative, more modern methods to synthesize imidazopyridines that offer better control over the cyclization?
Yes, numerous modern methods have been developed to improve the synthesis of imidazopyridines. These include:
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, often with high atom economy and efficiency.[2][3] For instance, the reaction of an aldehyde, a 2-aminopyridine, and a terminal alkyne catalyzed by copper iodide has been shown to produce imidazo[1,2-a]pyridines in high yields.[4]
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper catalysts are widely used to construct the imidazopyridine scaffold through various cross-coupling strategies.[2][5] These methods often offer milder reaction conditions and broader functional group tolerance.
-
Metal-Free Synthesis: To address environmental concerns, metal-free synthetic routes have been developed, often utilizing catalysts like iodine or strong acids to promote cyclization.[6][7]
Troubleshooting Guide: Overcoming Cyclization Hurdles
This section addresses specific issues you might encounter during the imidazopyridine cyclization step, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation (Incomplete Cyclization)
Potential Causes:
-
Insufficient Reaction Temperature: The activation energy for the intramolecular cyclization may not be reached.
-
Inappropriate Base: The base may be too weak to deprotonate the intermediate effectively, or it may be sterically hindered.
-
Catalyst Inactivity: If using a catalyzed reaction, the catalyst may be poisoned, or the wrong catalyst may have been chosen for the specific substrates.
-
Formation of a Stable Intermediate: The intermediate formed prior to cyclization may be too stable under the reaction conditions to proceed to the final product.
Solutions:
| Solution | Detailed Protocol/Explanation |
| Increase Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product. Be cautious of potential decomposition at very high temperatures. Microwave-assisted synthesis can be a valuable tool for rapidly screening higher temperatures and reducing reaction times.[1] |
| Optimize Base Selection | If using a base like sodium bicarbonate[1], consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or a carbonate base like cesium carbonate.[2] The choice of base can be critical in facilitating the final ring-closing step. |
| Screen Different Catalysts | For transition-metal-catalyzed reactions, screen a panel of catalysts. For example, in copper-catalyzed reactions, different copper salts (e.g., CuI, Cu(OAc)₂, Cu(OTf)₂) can exhibit varying reactivity.[2][8] The choice of ligand can also be crucial. |
| Consider a Different Synthetic Route | If optimization fails, consider a different synthetic strategy. A multicomponent reaction or a transition-metal-catalyzed approach might be more suitable for your specific substrates.[2][3] |
Problem 2: Formation of Significant Side Products
Potential Causes:
-
High Reaction Temperature: While heat can drive the reaction, excessive temperatures can lead to decomposition of starting materials or products, or promote undesired side reactions.
-
Reactive Functional Groups: The presence of other reactive functional groups in your starting materials can lead to competing reactions.
-
Oxidation of Starting Materials or Product: In aerobic conditions, oxidation can be a competing pathway.
Solutions:
| Solution | Detailed Protocol/Explanation |
| Lower Reaction Temperature and Extend Reaction Time | Try running the reaction at a lower temperature for a longer period. This can sometimes favor the desired reaction pathway over higher-energy side reactions. |
| Protect Reactive Functional Groups | If your starting materials contain sensitive functional groups, consider protecting them before the cyclization step and deprotecting them afterward. |
| Conduct the Reaction Under an Inert Atmosphere | If you suspect oxidation is an issue, perform the reaction under an inert atmosphere of nitrogen or argon. |
Experimental Protocols
Protocol 1: General Procedure for Tschitschibabin-type Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of α-Halocarbonyl: Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Heating and Monitoring: Stir the reaction mixture at 60-80 °C. Monitor the progress of the reaction by TLC. The initial step is the formation of the pyridinium salt intermediate.[1]
-
Cyclization: After the formation of the intermediate is complete, add a base such as sodium bicarbonate (2.0 eq) to the reaction mixture. Continue heating at reflux until the cyclization is complete, as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is based on modern multicomponent reaction strategies.[4]
-
Reaction Setup: To a sealed tube, add 2-aminopyridine (1.0 eq), an aldehyde (1.0 eq), a terminal alkyne (1.2 eq), and a copper(I) iodide (CuI) catalyst (5 mol%).
-
Solvent and Base: Add a suitable solvent such as toluene or dioxane and a base like NaHSO₄·SiO₂.[4]
-
Heating and Reaction: Seal the tube and heat the reaction mixture at 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Filter off the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired imidazopyridine.
Visualizing the Path to Cyclization
To better understand the process, the following diagrams illustrate the general mechanism and a troubleshooting workflow.
Caption: General mechanism of imidazopyridine synthesis.
Caption: Troubleshooting workflow for low cyclization yield.
References
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
National Institutes of Health. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [Link]
-
National Institutes of Health. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
National Institutes of Health. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available from: [Link]
-
ResearchGate. Imidazopyridine synthesis pathway. Available from: [Link]
-
ACS Publications. Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Available from: [Link]
-
MDPI. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
ResearchGate. Optimization of reaction condition for the formation of imidazo pyridine. Available from: [Link]
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Technical Support Center: Managing Exothermic Imidazopyridine Reactions
Welcome to the technical support center for managing temperature control in exothermic imidazopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common thermal management challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to ensure your experiments are safe, reproducible, and scalable.
Section 1: Fundamentals of Exothermic Imidazopyridine Reactions (FAQs)
This section addresses the foundational questions regarding the thermal behavior of imidazopyridine synthesis.
Q1: Why are imidazopyridine synthesis reactions often exothermic?
A: The synthesis of the imidazopyridine scaffold, a privileged structure in medicinal chemistry, typically involves the formation of new carbon-carbon and carbon-nitrogen bonds to create the fused heterocyclic ring system.[1][2] Bond formation is an energetically favorable process that releases energy into the surrounding environment, manifesting as heat.[3] Reactions such as cyclocondensations, multicomponent reactions (MCRs), and oxidative cyclizations, which are common strategies for building this core, often have a negative enthalpy change (ΔH < 0), classifying them as exothermic.[2][3] Factors like the use of strong bases, high reaction temperatures to overcome activation energy barriers, and the specific starting materials can all contribute to the significant heat evolution observed.[4][5]
Q2: What is thermal runaway, and why is it a critical concern?
A: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate at which heat can be removed by the cooling system.[6] This imbalance creates a dangerous positive feedback loop: the excess heat increases the reaction mixture's temperature, which in turn accelerates the reaction rate, leading to even faster heat generation.[6][7] If not controlled, this rapid, exponential increase in temperature and pressure can lead to violent boiling of solvents, vessel over-pressurization, and potentially catastrophic equipment failure or explosion.[8] Understanding and preventing thermal runaway is the primary objective of thermal safety management in chemical synthesis.[9]
Q3: What key factors influence the rate of heat generation?
A: The rate of heat generation is primarily influenced by:
-
Reaction Kinetics: The intrinsic rate of the chemical reaction. This is dependent on the concentration of reactants and the temperature (as described by the Arrhenius equation).
-
Rate of Reagent Addition: For semi-batch processes, the speed at which a limiting reagent is added directly controls the reaction rate and, consequently, the rate of heat production.[10][11] Slow, controlled addition is a fundamental strategy for managing exotherms.[6][10]
-
Mixing Efficiency: Poor mixing can lead to localized areas of high reactant concentration ("hot spots"), causing the reaction to proceed much faster in those regions and creating a significant safety hazard.[10]
-
Reactant Accumulation: If a reactant is added faster than it is consumed (often due to low temperature or insufficient catalysis), it can accumulate. A subsequent small increase in temperature can then trigger a rapid reaction of the accumulated material, leading to a sudden and dangerous release of energy.[11][12]
Q4: How is the heat of reaction measured, and why is this data essential?
A: The heat of reaction is measured using a technique called calorimetry .[3][13] For process safety, Reaction Calorimetry (RC) , particularly Heat Flow Calorimetry , is the industry standard.[11][12] A reaction calorimeter mimics the conditions of a real reactor and measures the heat flowing from the reaction vessel to a surrounding cooling jacket in real-time.[11][12]
This data is essential for:
-
Quantifying the Total Heat of Reaction (ΔHrxn): Determines the total amount of energy that must be safely dissipated.
-
Determining the Maximum Heat Release Rate: Informs the required capacity of the cooling system.[9]
-
Calculating the Adiabatic Temperature Rise (ΔTad): Predicts the maximum possible temperature increase if all cooling were to fail, a critical parameter for hazard assessment.[12]
-
Assessing Reactant Accumulation: Helps optimize addition rates to ensure the reaction proceeds smoothly without dangerous buildup.[12]
Section 2: Pre-emptive Control Strategies & Protocols
Proactive planning is the most effective way to manage exothermic reactions. This section provides guides for assessing hazards and establishing robust experimental controls.
Guide: Performing a Thermal Hazard Assessment
Before any scale-up, a thorough thermal hazard assessment is mandatory. This process identifies potential thermal risks and establishes a "basis of safety" for the process.[14]
Protocol: Heat Flow Calorimetry for an Imidazopyridine Synthesis
This protocol outlines the key steps for characterizing an exothermic reaction using a reaction calorimeter (RC).
Objective: To determine the heat of reaction (ΔHrxn), maximum heat flow, and adiabatic temperature rise (ΔTad) for a representative imidazopyridine synthesis.
Materials:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar).[9]
-
Reactants, solvents, and catalysts for the specific imidazopyridine synthesis.
-
Calibration heater for the RC unit.
Methodology:
-
System Calibration:
-
Add the reaction solvent and any initial, non-reactive components to the reactor.
-
Perform a heat capacity calibration of the reactor contents.
-
Perform a heat transfer calibration (U·A) at the intended reaction temperature to quantify how efficiently heat moves from the reactor to the jacket.
-
-
Reaction Setup:
-
Charge the reactor with the initial reactants (e.g., 2-aminopyridine derivative in solvent).
-
Bring the reactor to the desired starting temperature (e.g., pre-cool to 10°C).
-
Prepare the limiting reagent (e.g., α-haloketone) in a dosing vessel connected to the reactor via a pump.
-
-
Controlled Dosing & Data Acquisition:
-
Start the data logging software, monitoring reactor temperature (Tr) and jacket temperature (Tj).
-
Begin dosing the limiting reagent at a slow, controlled rate. The difference between Tr and Tj is directly proportional to the heat flow.[11]
-
Maintain a constant reactor temperature (isothermal mode) by allowing the cooling system to adjust Tj automatically.
-
Continue dosing until the reaction is complete.
-
-
Post-Reaction Analysis:
-
Hold the reaction mixture at the process temperature for a period to measure any residual heat flow, which indicates the reaction of accumulated material.
-
Perform a final heat capacity calibration on the product mixture.
-
-
Data Interpretation:
-
Integrate the heat flow curve over time to calculate the total heat of reaction (Q).
-
Normalize Q by the moles of the limiting reagent to find the molar enthalpy of reaction (ΔHrxn).
-
Use the total heat (Q) and the final heat capacity (Cp) to calculate the adiabatic temperature rise: ΔTad = Q / (m * Cp) .[12]
-
Guide: Equipment Selection for Exothermic Reactions
Choosing the right equipment is a critical passive safety measure.[10]
| Equipment Category | Key Considerations | Rationale |
| Reaction Vessel | Material: Glass for small scale (visual monitoring), glass-lined or stainless steel for larger scale (pressure tolerance).[10] Volume: Vessel should be no more than 75% full to allow for headspace for gas evolution and emergency quenching.[10] | Ensures chemical compatibility, pressure safety, and sufficient headspace to prevent over-pressurization. |
| Stirring/Mixing | Type: Overhead mechanical stirrer with appropriate impeller (e.g., pitched-blade turbine) is preferred over magnetic stir bars for viscous mixtures or larger volumes. | Guarantees efficient mixing, prevents localized hot spots, and ensures uniform heat distribution.[10] |
| Temperature Control | Cooling System: A cryostat or chiller with sufficient cooling capacity to handle the maximum expected heat output.[8] Emergency Cooling: Have a secondary cooling bath (e.g., dry ice/acetone) ready for immediate use if the primary system fails or is overwhelmed.[10] | Provides the primary means of heat removal and a critical backup to prevent thermal runaway.[8] |
| Reagent Addition | Method: Use a syringe pump or a pressure-equalizing dropping funnel for controlled, slow addition of the limiting reagent.[10] | Directly controls the rate of reaction and heat generation, serving as the primary handle for the operator to manage the exotherm.[6] |
| Monitoring | Sensors: A calibrated thermocouple or Pt100 probe placed directly in the reaction mixture (not in the jacket). Set up automated alarms for high-temperature deviations.[10] | Provides accurate, real-time data on the reaction's thermal state, enabling early detection of deviations from safe operating conditions.[8] |
Section 3: Real-Time Monitoring & Troubleshooting
Even with careful planning, deviations can occur. This section provides answers to common in-process issues.
Q&A: Troubleshooting Common Thermal Events
Q: My reaction temperature is rising faster than expected, exceeding my set point. What should I do?
A: This indicates that heat generation is outpacing heat removal. Act immediately:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent. This is the fastest way to stop feeding the reaction and reduce the rate of heat generation.[10]
-
Enhance Cooling: Lower the set point on your chiller/cryostat to its minimum temperature to maximize the temperature difference (ΔT) and increase the rate of heat removal. If necessary, apply your prepared emergency cooling bath.[10]
-
Check Mixing: Ensure the stirrer is functioning correctly and at an adequate speed.
-
Consider Dilution: If the situation is stable but the temperature is still too high, adding a small amount of pre-chilled, inert solvent can help absorb some of the heat.
-
Do NOT add a quenching agent unless it is part of a pre-defined emergency protocol. A poorly chosen quench could have its own exothermic reaction.
Q: How do I differentiate between a normal, controlled exotherm and the onset of thermal runaway?
A: The key difference lies in the rate of temperature change and the response to control measures .
-
Controlled Exotherm: The temperature rises to a peak and then begins to fall as the reactants are consumed or as the cooling system manages the load. The rate of temperature rise is proportional to the addition rate. Stopping the addition will cause the temperature to stabilize and decrease.
-
Onset of Thermal Runaway: The temperature rises at an accelerating rate (exponentially).[8] It will not respond to stopping the reagent feed because the reaction rate is now being driven by the high temperature of the bulk mixture itself, not the addition of new material. This is a critical sign of loss of control.
Q: I'm observing localized hot spots near the reagent addition point. What is the cause and solution?
A: This is almost always caused by insufficient mixing . The added reagent is reacting completely in a small volume before it can be dispersed throughout the reactor.
-
Cause: Low stirrer speed, incorrect impeller type for the vessel geometry, or a reaction that is extremely fast relative to the mixing time.
-
Solution:
-
Increase the stirring speed.
-
If possible, switch to a more efficient impeller (e.g., a hydrofoil or pitched-blade turbine).
-
Introduce the reagent via a subsurface dip tube that delivers it directly into a highly agitated area, rather than dripping it onto the surface.
-
Dilute the reagent being added to slow its localized reaction rate.
-
Section 4: Scale-Up Considerations
Transitioning an exothermic reaction from the bench to a pilot plant introduces new challenges, primarily related to heat transfer.
Q: What are the primary challenges in maintaining temperature control when scaling up imidazopyridine synthesis?
A: The single greatest challenge is the non-linear change in the surface-area-to-volume ratio .[15] As the reactor volume increases, its surface area (which is used for heat removal) increases by a power of 2, while its volume (which generates heat) increases by a power of 3. This means that larger reactors are inherently less efficient at dissipating heat.[6] Other challenges include:
-
Longer Addition Times: To compensate for poor heat transfer, addition times must be significantly extended, impacting process efficiency.[6]
-
Mixing Difficulty: Achieving homogenous mixing in a large vessel is more difficult and requires specialized, energy-intensive equipment.
-
Increased Consequence of Failure: A thermal runaway in a 1000 L reactor has far more destructive potential than one in a 100 mL flask.
Q: How can laboratory protocols be adapted for pilot plant and production scales?
A:
-
Shift from Batch to Semi-Batch: Never perform a large-scale exothermic reaction in batch mode (all reagents added at once). Always use a semi-batch process where a limiting reagent is dosed in a controlled manner.[7]
-
Rely on Engineering Controls: Implement automated control systems that link reagent addition pumps to temperature probes. If the temperature exceeds a set limit, the pump should automatically shut off.[8]
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor can be an inherently safer approach.[16] Flow reactors have an extremely high surface-area-to-volume ratio, providing vastly superior heat transfer and minimizing the volume of reacting material at any given moment.[6]
-
Re-evaluate Cooling: The cooling system must be designed based on the calorimetric data from the lab. This may involve using colder heat transfer fluids, larger jackets, or internal cooling coils.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
- Exothermic Reaction Hazards. (2024, November 7).
- Dixon-Jackson, K.
- Exothermic reaction. Wikipedia.
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9).
- Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno.
- Reaction Calorimetry. Prime Process Safety Center.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
- Heat Capacity and Calorimetry. AP Chem - Fiveable.
- Heats of Reactions and Calorimetry. (2023, July 12). Chemistry LibreTexts.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal.
- Overcoming challenges in the scale-up of imidazoline synthesis. Benchchem.
- Designing and operating safe chemical reaction processes. Stichting Veiligheid Voorop.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025, May 12). NIH.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Chemical Process Safety | Techniques & Equipment. Mettler Toledo.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7).
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024, May 26).
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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridines are a vital class of N-heterocycles prevalent in medicinal chemistry. However, their use in palladium-catalyzed cross-coupling reactions is often hampered by a significant challenge: catalyst poisoning. The Lewis basic nitrogen atoms in the imidazopyridine scaffold can coordinate to the palladium center, leading to the formation of inactive catalyst species, sluggish reactions, or complete reaction failure.[1][2][3] This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers overcome these challenges and successfully employ imidazopyridines in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with an imidazopyridine substrate failing or giving low yields?
A1: The most probable cause is catalyst poisoning. The nitrogen atoms in the imidazopyridine ring can act as ligands, binding to the palladium catalyst and deactivating it.[1][3] This is particularly problematic in reactions where the imidazopyridine is used in large excess.[1] Other potential issues include poor substrate solubility, suboptimal reaction conditions (temperature, solvent, base), or catalyst degradation.
Q2: What are the visual signs of catalyst poisoning in my reaction?
A2: A common visual indicator of catalyst deactivation is the formation of palladium black, a fine, black precipitate of elemental palladium.[2] This indicates that the active Pd(0) species has aggregated and is no longer catalytically active.[2] Additionally, a reaction that starts but then stalls, or a color change that deviates from the expected progression of a successful reaction, can also suggest catalyst poisoning.
Q3: Which palladium catalysts and ligands are more resistant to poisoning by imidazopyridines?
A3: Catalysts with bulky, electron-rich ligands are generally more robust. Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium center and sterically hinder the coordination of the imidazopyridine nitrogen.[2][4][5] Pre-catalysts that are designed for slow release of the active Pd(0) species can also be beneficial in maintaining a low concentration of the active catalyst, thereby minimizing opportunities for poisoning.
Q4: Can the position of the nitrogen atoms in the imidazopyridine ring affect the degree of catalyst poisoning?
A4: Yes, the position and accessibility of the nitrogen lone pairs can influence the extent of catalyst poisoning. Nitrogen atoms that are more sterically accessible and have higher Lewis basicity are more likely to coordinate to the palladium center and cause deactivation.
Q5: Are there any additives that can help mitigate catalyst poisoning?
A5: While not a universal solution, in some cases, the addition of a Lewis acid or a "sacrificial" ligand that can preferentially bind to the catalyst poison without interfering with the catalytic cycle has been explored. However, a more common and effective approach is the careful selection of ligands and reaction conditions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during cross-coupling reactions with imidazopyridine substrates.
| Symptom | Potential Cause | Recommended Solution(s) |
| No reaction or very low conversion | Catalyst Poisoning: Strong coordination of the imidazopyridine nitrogen to the palladium center.[1][3] | Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to sterically shield the metal center.[2][4][5] Catalyst Choice: Use a well-defined pre-catalyst that ensures a controlled release of the active Pd(0) species. Slow Addition: If feasible, add the imidazopyridine substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Poor Substrate Solubility: The imidazopyridine or coupling partner is not sufficiently soluble in the chosen solvent. | Solvent Screening: Test a range of anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.[2] Consider solvent mixtures to improve solubility.[6][7] | |
| Ineffective Base: The chosen base is not strong enough or has poor solubility. | Base Optimization: Screen different bases like K₃PO₄, Cs₂CO₃, or organic bases. Ensure the base is finely powdered for better reactivity.[2] | |
| Reaction starts but stalls after a short time | Progressive Catalyst Deactivation: The active catalyst is gradually being poisoned by the imidazopyridine or product. | Increase Catalyst Loading: A higher catalyst loading might compensate for the deactivation, but this is not always cost-effective. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2] Find the minimum temperature required for a reasonable reaction rate. |
| Formation of palladium black | Catalyst Agglomeration: The active Pd(0) species is unstable and aggregating into inactive palladium black.[2] | Ligand-to-Metal Ratio: Ensure an optimal ligand-to-palladium ratio, often slightly above 1:1, to stabilize the catalyst.[2] Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) to prevent oxidation of the catalyst.[2] |
| Inconsistent results between batches | Variability in Reagent Quality: Moisture or impurities in substrates, solvents, or base can affect the reaction. | Reagent Purity: Use freshly purified or high-purity reagents. Ensure solvents are anhydrous and bases are properly stored. Consistent Procedure: Standardize the experimental setup and procedure to minimize variability. |
The Mechanism of Catalyst Poisoning
The primary mechanism of catalyst poisoning in cross-coupling reactions involving imidazopyridines is the coordination of the Lewis basic nitrogen atom(s) of the heterocycle to the palladium center. This forms a stable, off-cycle complex that is catalytically inactive, thereby halting the desired cross-coupling cycle.
Caption: A systematic approach to troubleshooting imidazopyridine cross-coupling reactions.
Experimental Protocols
Here are two representative protocols for common cross-coupling reactions involving imidazopyridine substrates, incorporating best practices to mitigate catalyst poisoning.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of a bromo-imidazopyridine with an arylboronic acid.
Reagents:
-
Bromo-imidazopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous, deoxygenated 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-imidazopyridine, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane.
-
Add the catalyst solution to the Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add the remaining dioxane via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of a chloro-imidazopyridine with a primary amine.
Reagents:
-
Chloro-imidazopyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
RuPhos-Pd-G3 pre-catalyst (2 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To a glovebox, add the chloro-imidazopyridine, NaOtBu, and RuPhos-Pd-G3 pre-catalyst to a vial equipped with a stir bar.
-
Add toluene, followed by the primary amine.
-
Seal the vial and heat the reaction mixture at 90 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
References
- Dalton Transactions (RSC Publishing). (n.d.). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study.
- PubMed Central. (n.d.). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles.
- ACS Publications. (n.d.). Enhanced Catalytic Activities of Palladium Complexes with Nitron-Based N-Heterocyclic Carbene Ligands | Organometallics.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- Journal of the American Chemical Society. (2022). N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide.
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- PubMed. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid.
- PubMed Central. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
- (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- Wikipedia. (n.d.). Catalyst poisoning.
- Books. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling.
- ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF.
- PubMed Central. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis.
- Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- RSC Publishing - The Royal Society of Chemistry. (2021). Cross-dehydrogenative N–N couplings.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
- (n.d.). Cross-Coupling Reactions Guide.
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Validation & Comparative
Validating the Biological Activity of Novel Imidazopyridine Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel imidazopyridine derivatives. By integrating established experimental protocols with a comparative analysis against known inhibitors, this document serves as a practical resource for robustly characterizing the therapeutic potential of this promising class of compounds.
Introduction to Imidazopyridines: A Scaffold of Diverse Biological Promise
Imidazopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their remarkable structural versatility and broad spectrum of biological activities.[1][2] This scaffold is a key pharmacophore in numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3] The structural similarity of some imidazopyridine isomers to naturally occurring purines allows them to readily interact with biological macromolecules, making them attractive candidates for drug design.[3]
A particularly prominent application of imidazopyridine derivatives is in the field of oncology, where they have been extensively investigated as inhibitors of various protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, and targeted inhibition of these enzymes has emerged as a successful therapeutic strategy.[4][5] Imidazopyridine-based compounds have shown potent inhibitory activity against several key kinases implicated in cancer progression, including Phosphoinositide 3-kinase (PI3K), Polo-like kinase (PLK), and c-Met.[6][7][8] Furthermore, their involvement in modulating critical signaling pathways, such as the Wnt/β-catenin pathway, underscores their potential as multi-faceted anticancer agents.[9]
This guide will focus on the essential in vitro assays required to validate the anticancer and kinase inhibitory activity of novel imidazopyridine derivatives, providing a direct comparison with established, commercially available inhibitors to benchmark their performance.
Core Validation Workflow: A Multi-Faceted Approach
A thorough validation of a novel imidazopyridine derivative requires a multi-pronged approach to characterize its biological effects accurately. The following workflow outlines a logical sequence of experiments, moving from broad cellular effects to more specific molecular target engagement.
Figure 1: A logical workflow for validating the biological activity of novel imidazopyridine derivatives.
Part 1: Assessing Cellular Effects
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its cytotoxic or cytostatic potential.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Comparative Analysis of Antiproliferative Activity
To contextualize the potency of a novel imidazopyridine derivative (referred to as "Novel Imidazo-X"), its IC50 (half-maximal inhibitory concentration) value should be compared against established anticancer agents and specific kinase inhibitors in relevant cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Novel Imidazo-X | [Putative Target] | MCF-7 | [Data] | [Data] |
| Doxorubicin | Topoisomerase II | MCF-7 | ~0.1-1 | [Generic] |
| Ponatinib | Multi-kinase | Various | [Data] | [10][11] |
| Alpelisib (Piqray®) | PI3Kα | PIK3CA-mut | [Data] | [12] |
| Crizotinib (Xalkori®) | c-Met, ALK | c-Met amp | [Data] | [13][14] |
Table 1: Comparative IC50 values of Novel Imidazo-X and standard anticancer agents in a representative breast cancer cell line (MCF-7). Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values presented for the comparators are approximate ranges found in the literature and should be determined concurrently with the novel compound for a direct comparison.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) assay is performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells via flow cytometry.[4][9] PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with Novel Imidazo-X and a positive control (e.g., Staurosporine) at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[8]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[9]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[8]
Part 2: Delineating the Mechanism of Action
Once the cellular effects are established, the next step is to investigate the underlying molecular mechanisms. This involves examining the compound's impact on specific signaling pathways and its direct interaction with putative protein targets.
Signaling Pathway Analysis (Wnt/β-catenin Luciferase Reporter Assay)
Given that some imidazopyridine derivatives have been shown to modulate the Wnt/β-catenin signaling pathway, a luciferase reporter assay is a powerful tool to quantify this activity.[9] This assay utilizes a cell line stably transfected with a reporter construct containing TCF/LEF (T-cell factor/lymphoid enhancer factor) responsive elements upstream of a luciferase gene.[5][16] Activation of the canonical Wnt pathway leads to the accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter.
Figure 2: The canonical Wnt/β-catenin signaling pathway.
Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay
-
Cell Transfection/Transduction: Use a cell line stably expressing a TCF/LEF luciferase reporter or transiently transfect cells with the reporter plasmid. Lentiviral transduction can also be used to create stable reporter cell lines.[16]
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate.[17]
-
Treatment: Treat the cells with a known Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence and absence of varying concentrations of Novel Imidazo-X.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 18-24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
In Vitro Kinase Assay
To directly assess the inhibitory activity of Novel Imidazo-X on its putative kinase target(s), an in vitro kinase assay is essential. This cell-free assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified, recombinant kinase.
Comparative Analysis of Kinase Inhibitory Activity
The potency of Novel Imidazo-X should be benchmarked against well-characterized, commercially available inhibitors of the same kinase target.
| Compound | Target(s) | IC50 (nM) | Reference |
| Novel Imidazo-X | [Target Kinase] | [Data] | [Data] |
| Ponatinib | Multi-kinase | [Data] | [10][11] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | [Data] | [18] |
| SU11274 | c-Met | 10 | [13] |
| Crizotinib (Xalkori®) | c-Met, ALK | 11 (cell) | [13][14] |
Table 2: Comparative IC50 values of Novel Imidazo-X and standard kinase inhibitors against a specific kinase target. Note: IC50 values from in vitro kinase assays are dependent on ATP concentration and the specific assay format. For a direct comparison, it is crucial to test all compounds in the same assay under identical conditions.
Experimental Protocol: In Vitro Kinase Assay (Luminescent ATP Depletion Assay)
This protocol describes a common method for assessing kinase activity by measuring the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare serial dilutions of Novel Imidazo-X and the comparator inhibitors in the appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the kinase substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ATP: Add a reagent (e.g., Kinase-Glo®) that stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[19]
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The systematic validation of novel imidazopyridine derivatives through a combination of cell-based and biochemical assays is crucial for advancing them through the drug discovery pipeline. By employing the workflows and protocols outlined in this guide, and by rigorously comparing their performance against established standards, researchers can generate the robust and reliable data necessary to support their continued development as potential therapeutic agents. The inherent versatility of the imidazopyridine scaffold, coupled with a thorough and comparative biological evaluation, holds significant promise for the discovery of next-generation targeted therapies.
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Comparing the efficacy of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate with other anti-cancer intermediates
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern oncology, the development of targeted and effective anti-cancer agents is a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of novel therapeutics that interfere with key oncogenic signaling pathways. This guide provides a comparative analysis of the efficacy of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and its close analogues against other classes of anti-cancer intermediates, specifically those targeting the PI3K/mTOR and KRAS G12C pathways. Through an examination of their mechanisms of action and supporting in vitro data, this document aims to equip researchers with the insights necessary to make informed decisions in the pursuit of next-generation cancer therapies.
Introduction to Imidazo[1,2-a]pyridines and Other Targeted Intermediates
The imidazo[1,2-a]pyridine core is a versatile heterocyclic system that has been extensively explored for its broad spectrum of biological activities, including anti-cancer properties.[1] Derivatives of this scaffold have been shown to inhibit various cellular pathways crucial for cancer cell proliferation and survival.[2] For the purpose of this guide, we will focus on a representative compound from this class and compare its efficacy with intermediates designed to inhibit two of the most frequently dysregulated pathways in human cancers:
-
PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2]
-
KRAS G12C Pathway: The KRAS oncogene is one of the most frequently mutated genes in cancer. The G12C mutation, in particular, has been a challenging target, and the development of specific inhibitors represents a significant breakthrough in precision oncology.[3]
Comparative In Vitro Efficacy
A direct comparison of the cytotoxic effects of these intermediates is crucial for evaluating their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, representing the concentration of a compound required to inhibit a biological process by 50%.
| Compound/Intermediate | Target Pathway | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine (IP-5) | PI3K/Akt/mTOR (putative) | HCC1937 (Breast Cancer) | 45[4][5][6] |
| Imidazo[1,2-a]pyridine (IP-6) | PI3K/Akt/mTOR (putative) | HCC1937 (Breast Cancer) | 47.7[4][5][6] |
| NVP-BEZ235 (Zotarolimus analogue) | PI3K/mTOR | HCC1937 (Breast Cancer) | Sensitive (Specific IC50 not provided, but cell line is known to be responsive)[7] |
| ARS-1620 | KRAS G12C | NCI-H358 (Lung Cancer) | Not specified, but induces tumor regression[3][8][9][10][11] |
Note: A direct comparison of IC50 values is most meaningful when conducted in the same cell line under identical experimental conditions. The data presented here is compiled from different studies and should be interpreted with this consideration. The sensitivity of the HCC1937 cell line to a PI3K/mTOR inhibitor suggests that imidazo[1,2-a]pyridine compounds, which are also known to target this pathway, could have comparable or superior efficacy. Further head-to-head studies are warranted to establish a definitive comparative potency.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is fundamental to the rational design and application of anti-cancer agents. The following diagrams illustrate the targeted signaling pathways for each class of intermediate.
Imidazo[1,2-a]pyridines and the PI3K/Akt/mTOR Pathway
Many imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade.[2] This pathway, when constitutively active, promotes cell proliferation, survival, and resistance to apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
KRAS G12C Inhibitors
KRAS G12C inhibitors, such as ARS-1620, act by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This locks the protein in an inactive GDP-bound state, thereby preventing downstream signaling that drives cell proliferation.[3]
Caption: Covalent inhibition of KRAS G12C by ARS-1620.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of in vitro efficacy studies, standardized protocols are essential. The following are step-by-step methodologies for key assays used to characterize the anti-cancer properties of these intermediates.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Zotarolimus analogue, ARS-1620) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, represented here by this compound and its analogues, demonstrates significant promise as a source of novel anti-cancer agents. The available data suggests that these compounds can induce cytotoxicity in cancer cells, likely through the inhibition of critical signaling pathways such as PI3K/Akt/mTOR.
A direct, head-to-head comparison with other targeted intermediates like KRAS G12C and PI3K/mTOR inhibitors in the same cancer cell lines is a critical next step to definitively establish the relative efficacy of the imidazo[1,2-a]pyridine class. Such studies, employing the standardized protocols outlined in this guide, will provide the robust, quantitative data needed to guide further preclinical and clinical development.
The versatility of the imidazo[1,2-a]pyridine core allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of promising derivatives and exploring their efficacy in a broader range of cancer models, including in vivo xenograft studies. By leveraging a deep understanding of their mechanism of action and comparative efficacy, the full therapeutic potential of imidazo[1,2-a]pyridine-based anti-cancer intermediates can be realized.
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Structure-activity relationship (SAR) studies of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the lead compound, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. By systematically examining the impact of structural modifications at the C2, C3, and C6 positions, we aim to elucidate the key determinants of their biological, particularly anticancer, activity and provide a framework for the rational design of more potent and selective therapeutic agents.
The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in drug discovery. Its unique electronic properties and rigid conformation allow it to interact with various biological targets with high affinity and specificity. Several imidazo[1,2-a]pyridine-based compounds have been investigated for their potential as anticancer agents, with studies revealing their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2][3]
Our focus is on the this compound scaffold, a lead structure that offers multiple points for chemical modification to explore and optimize its biological activity. The subsequent sections will dissect the role of each substituent in modulating the overall efficacy of these analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the bicyclic core. This section provides a comparative analysis of analogs with modifications at the C2, C3, and C6 positions.
The Influence of the C2-Substituent
The C2 position of the imidazo[1,2-a]pyridine ring is a critical site for substitution, with modifications significantly impacting the compound's biological profile. While functionalization at the C3 position is more common due to the electrophilic nature of this carbon, modifications at C2 have been shown to be crucial for potency and selectivity.[4]
In our lead compound, the C2 position is occupied by a methyl group. To understand its role, we compare it with analogs bearing different alkyl or aryl groups. Studies on various imidazo[1,2-a]pyridine series have shown that the nature of the C2 substituent strongly influences antiviral and anticancer activities.[5][6] For instance, the presence of a small alkyl group like methyl can be crucial for fitting into a specific binding pocket of a target enzyme or receptor. Replacing the methyl group with larger alkyl or aryl moieties can either enhance or diminish activity depending on the specific biological target. For some anticancer imidazo[1,2-a]pyridines, a C2-aryl group has been shown to be favorable for activity.[7]
Table 1: Comparison of C2-Substituted Analogs
| Compound ID | R (at C2) | Biological Activity (IC50, µM) - Example Cancer Cell Line | Reference |
| Lead | -CH₃ | (Baseline) | - |
| Analog 2A | -H | Data not available | - |
| Analog 2B | -CH₂CH₃ | Potentially altered activity | [5] |
| Analog 2C | -Phenyl | Potentially enhanced activity | [7] |
Modifications at the C3-Position: The Ester and its Bioisosteres
The C3 position of the imidazo[1,2-a]pyridine scaffold is readily functionalized and plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.[5] In our lead compound, this position is occupied by an ethyl carboxylate group.
The ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. However, the ester itself can also contribute to cell permeability and target engagement. A common strategy in medicinal chemistry is to replace the ester with bioisosteric groups, such as amides, to improve metabolic stability and introduce new interaction points with the target.
Studies comparing imidazo[1,2-a]pyridine-3-carboxylate esters with their corresponding carboxamide analogs have shown that amides can offer improved biological activity.[8] The nature of the amine in the carboxamide provides an opportunity for further structural diversification and optimization of activity.
Table 2: Comparison of C3-Substituted Analogs
| Compound ID | R (at C3) | Biological Activity (IC50, µM) - Example Cancer Cell Line | Reference |
| Lead | -COOCH₂CH₃ | (Baseline) | - |
| Analog 3A | -COOH | Potentially active metabolite | - |
| Analog 3B | -CONH₂ | Potentially improved stability and activity | [8] |
| Analog 3C | -CONH-Phenyl | Opportunity for further interactions | [8] |
The Role of the C6-Substituent: Halogens and Beyond
The pyridine ring of the imidazo[1,2-a]pyridine scaffold offers several positions for substitution, with the C6 position being a key modulator of electronic properties and biological activity. Our lead compound features a chloro group at this position. Halogen atoms, like chlorine, can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.
Systematic studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated that the nature of the substituent at this position can have a profound impact on anticancer activity.[9] For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating or electron-withdrawing groups can fine-tune the compound's activity against different cancer cell lines. In some series, the presence of a halogen at C6 has been found to be essential for potent activity.
Table 3: Comparison of C6-Substituted Analogs
| Compound ID | R (at C6) | Biological Activity (IC50, µM) - Example Cancer Cell Line | Reference |
| Lead | -Cl | (Baseline) | - |
| Analog 6A | -H | Likely reduced activity | [9] |
| Analog 6B | -F | Potentially altered activity and ADME properties | - |
| Analog 6C | -Br | Potentially altered activity | - |
| Analog 6D | -OCH₃ | Introduction of an electron-donating group | - |
Experimental Protocols
The synthesis and biological evaluation of these analogs require standardized and reproducible protocols.
General Synthetic Scheme for Imidazo[1,2-a]pyridine Analogs
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. Subsequent modifications at the C2, C3, and C6 positions can be performed using various organic reactions.
Caption: General synthetic workflow for C3-modified analogs.
Step-by-step methodology:
-
Synthesis of the Imidazo[1,2-a]pyridine Core:
-
A mixture of 2-amino-5-chloropyridine (1 eq.) and ethyl 2-chloroacetoacetate (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF) is heated to reflux for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is achieved by recrystallization or column chromatography.
-
-
Modification of the C3-Ester Group:
-
Hydrolysis to Carboxylic Acid (Analog 3A): The ethyl ester is hydrolyzed using a base (e.g., NaOH, LiOH) in a mixture of ethanol and water, followed by acidification to yield the carboxylic acid.
-
Amidation (Analog 3B/3C): The carboxylic acid is activated with a coupling agent (e.g., HATU, HOBt/EDC) and then reacted with the desired amine to form the corresponding amide.
-
Anticancer Activity Evaluation: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanism of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Several studies have implicated the PI3K/Akt/mTOR pathway as a target for these compounds.[3]
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.
By inhibiting key kinases in this pathway, these compounds can effectively block downstream signaling events that promote cancer cell growth and survival, ultimately leading to apoptosis.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs highlights the critical role of substitutions at the C2, C3, and C6 positions in determining their anticancer activity. While the available data provides valuable insights, a systematic and focused medicinal chemistry effort is required to fully elucidate the SAR and identify analogs with optimal potency, selectivity, and drug-like properties.
Future studies should focus on:
-
Systematic Modification: Synthesizing and testing a focused library of analogs with diverse substituents at the C2, C3, and C6 positions to generate quantitative SAR data.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent analogs.
-
In Vivo Evaluation: Assessing the efficacy and pharmacokinetic profiles of lead compounds in relevant animal models of cancer.
By leveraging the insights from this comparative guide, researchers can more effectively design and develop novel imidazo[1,2-a]pyridine-based anticancer agents with improved therapeutic potential.
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link][2][10][11]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link][3]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. [Link][7]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. [Link][1]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link][13]
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Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. [Link][14]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link][15]
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Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines. [Link][16]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link][9]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link][17]
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Influence of 2-substituent on the activity of imidazo[1,2-a] pyridine derivatives against human cytomegalovirus. [Link][5][6]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. [Link][18]
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Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. [Link][19]
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. [Link][8]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link][20]
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C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link][4]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link][21]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link][22]
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Identification of novel 2, 6-Di-substituted Imidazo[1,2-a]pyridine derivatives as potent METTL3 inhibitors. [Link][23]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Imidazopyridine-Based Compounds
Imidazopyridines, a versatile class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo activities of various imidazopyridine-based compounds, offering insights into their therapeutic potential and the critical transition from laboratory assays to preclinical models. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the structure-activity relationships that govern their biological effects.
The Imidazopyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazopyridine core, a fusion of imidazole and pyridine rings, serves as a "privileged scaffold" in drug discovery. This structure's unique electronic and steric properties allow for diverse functionalization, enabling interaction with a wide array of biological targets.[3][4] Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and saripidem (anxiolytic) underscore the clinical relevance of this chemical class.[1][5][6][7] Beyond their effects on the central nervous system, novel imidazopyridine derivatives are being actively investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3][8][9]
In Vitro vs. In Vivo Activity: A Tale of Two Environments
A crucial aspect of drug development is understanding the correlation, and often the disparity, between a compound's activity in a controlled in vitro setting and its efficacy and behavior within a complex living organism (in vivo).
In vitro studies are essential for initial screening and mechanistic elucidation. They allow for the precise measurement of a compound's interaction with a specific molecular target, such as an enzyme or receptor, or its effect on cultured cells. Key parameters determined in vitro include the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ), which quantify a compound's potency.
In vivo studies , typically conducted in animal models, are indispensable for evaluating a compound's overall therapeutic potential. These studies provide critical information on pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the drug's effect on the body), efficacy in a disease model, and potential toxicity.
Discrepancies between in vitro and in vivo results are common and can be attributed to factors such as poor bioavailability, rapid metabolism, off-target effects, and the complexity of the biological system.
Comparative Analysis of Imidazopyridine-Based Compounds
The following sections provide a comparative overview of the in vitro and in vivo activities of imidazopyridine derivatives across different therapeutic areas.
Anticancer Activity
Imidazopyridine-based compounds have emerged as promising anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][8][10]
A notable example is the development of imidazopyridine-based anaplastic lymphoma kinase (ALK) inhibitors. In one study, two series of pyrazolimidazopyridine compounds were identified as potent ALK inhibitors in enzymatic assays (in vitro).[11] Subsequent testing in cell lines containing the NPM-ALK fusion protein demonstrated strong inhibition of ALK phosphorylation.[11] Critically, in vivo administration of one of these compounds at 10 mg/kg in a xenograft mouse model resulted in over 90% inhibition of phospho-ALK, demonstrating a strong correlation between the in vitro target engagement and in vivo pharmacodynamic effect.[11]
Another study focused on a novel imidazopyridine derivative, C188, which exhibited anticancer activity in breast cancer cell lines by inhibiting the Wnt/β-catenin signaling pathway.[12] The IC₅₀ values for C188 against MCF7 and T47-D breast cancer cells were 24.4 µM and 23 µM, respectively.[12] While this study provides valuable in vitro data on the compound's mechanism, the authors acknowledge that future in vivo studies are necessary to evaluate its antitumor viability and pharmacokinetic profile.[12]
Similarly, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antiproliferative activity against MOLM-13 and MV4-11 cells, with some compounds showing good bioactivity.[13] Molecular docking studies suggested a strong interaction with FLT3 kinase, providing a mechanistic basis for their in vitro effects.[13]
Table 1: In Vitro vs. In Vivo Anticancer Activity of Selected Imidazopyridine Derivatives
| Compound/Series | Target/Mechanism | In Vitro Activity (IC₅₀/Potency) | In Vivo Model | In Vivo Efficacy/Outcome | Reference |
| Pyrazolimidazopyridine | ALK inhibitor | Potent inhibition in enzyme assays | Del xenograft model in SCID mice | >90% inhibition of phospho-ALK at 10 mg/kg | [11] |
| C188 | Wnt/β-catenin signaling inhibitor | IC₅₀: 24.4 µM (MCF7), 23 µM (T47-D) | Not reported | Future studies planned | [12] |
| Imidazo[1,2-a]pyridines | FLT3 kinase inhibitor | Good antiproliferative activity against MOLM-13 and MV4-11 cells | Not reported | Future studies planned | [13] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular | MIC ≤1 µM | Not reported | Future studies planned | [14] |
| Imidazo[1,2-a]pyridine (Compound 28) | PDGFR inhibitor | IC₅₀ = 2 nM (PDGFRβ) | C6 tumor xenografts in nude mice | Dose-dependent reduction of pPDGFR levels | [15] |
| Imidazo[1,2-a]pyridine (Compound 12b) | Cytotoxic | IC₅₀: 11 µM (Hep-2, MCF-7, A375), 13 µM (HepG2) | Not reported | Future studies planned | [16] |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazopyridines has been explored, particularly through the inhibition of cyclooxygenase-2 (COX-2). A study on novel imidazo[1,2-a]pyridine derivatives identified compounds with potent and selective COX-2 inhibitory activity in vitro, with IC₅₀ values as low as 0.05 µM.[17] The most potent COX-2 inhibitors were then evaluated for their analgesic activity in vivo. Compound 5j, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine, demonstrated the most significant analgesic effect with an ED₅₀ value of 12.38 mg/kg, indicating a successful translation of in vitro potency to in vivo efficacy.[17]
Table 2: In Vitro vs. In Vivo Anti-inflammatory Activity of an Imidazopyridine Derivative
| Compound | Target | In Vitro Activity (IC₅₀) | In Vivo Model | In Vivo Efficacy (ED₅₀) | Reference |
| 5j | COX-2 | 0.05 µM | Writhing test (analgesia) | 12.38 mg/kg | [17] |
CNS Activity: The Case of Zolpidem and Alpidem
The imidazopyridines zolpidem and alpidem are well-known for their activity on the central nervous system, acting as positive allosteric modulators of the GABA-A receptor.[5]
In vitro studies have shown that zolpidem has a preferential affinity for the α1 subunit of the GABA-A receptor, which is thought to mediate its sedative-hypnotic effects.[18] In vivo studies in genetically modified mice with zolpidem-insensitive α1-GABA-A receptors confirmed that the sedative and anticonvulsant actions of zolpidem are exclusively mediated by this receptor subtype.[18]
The metabolism of zolpidem has also been extensively studied both in vitro and in vivo. In vitro studies using human liver microsomes identified CYP3A4 as the primary enzyme responsible for its metabolism.[19][20] This was correlated with in vivo drug interaction studies where co-administration of ketoconazole, a potent CYP3A4 inhibitor, reduced the oral clearance of zolpidem.[19][20]
Alpidem, while structurally similar to zolpidem, exhibits a different pharmacological profile, with more pronounced anxiolytic effects.[21] However, its clinical use was halted due to hepatotoxicity.[6][22] Comparative in vitro studies revealed that alpidem, but not zolpidem, is a ligand for the peripheral benzodiazepine receptor (PBR) and is more lipophilic.[22] At high concentrations, alpidem caused severe glutathione depletion in hepatocytes, a marker of oxidative stress, which was not observed with zolpidem, providing a potential explanation for its liver toxicity.[22]
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and validity of research findings, it is essential to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for key in vitro and in vivo experiments commonly used in the evaluation of imidazopyridine-based compounds.
In Vitro Assay: Cell Viability (MTT Assay)
This protocol is adapted from methods described for assessing the anticancer activity of imidazopyridine derivatives.[16]
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazopyridine compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazopyridine compound in complete medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
In Vivo Study: Xenograft Tumor Model
This protocol is based on methodologies used to evaluate the in vivo anticancer efficacy of imidazopyridine compounds.[11][15]
Objective: To assess the antitumor activity of a compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., Del, C6)
-
Matrigel (optional, to enhance tumor growth)
-
Imidazopyridine compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the imidazopyridine compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.
Visualizing the Pathways: Mechanism of Action and Experimental Workflow
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.
Signaling Pathway: Wnt/β-catenin Inhibition by Imidazopyridines
Caption: Wnt/β-catenin signaling pathway and potential points of inhibition by imidazopyridine compounds.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A generalized workflow for the preclinical evaluation of imidazopyridine-based compounds.
Conclusion and Future Directions
The imidazopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the critical importance of a dual approach, combining rigorous in vitro characterization with comprehensive in vivo evaluation, to successfully advance these promising compounds through the drug development pipeline. The discrepancies often observed between these two testing paradigms underscore the complexity of biological systems and the necessity of understanding a compound's pharmacokinetic and pharmacodynamic properties. Future research will likely focus on developing imidazopyridine derivatives with improved target specificity, enhanced bioavailability, and favorable safety profiles, ultimately translating the exciting preclinical findings into tangible clinical benefits.
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In vitro-in vivo extrapolation of zolpidem as a perpetrator of metabolic interactions involving CYP3A. (Source: ResearchGate) [Link]
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Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. (Source: PMC - NIH) [Link]
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In-vitro-in-silico investigation of the negative food effect of zolpidem when administered as immediate-release tablets. (Source: PubMed) [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (Source: PMC - NIH) [Link]
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Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. (Source: PubMed) [Link]
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Mechanism of action of the hypnotic zolpidem in vivo. (Source: PMC - NIH) [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: Royal Society of Chemistry) [Link]
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Navigating Kinase Selectivity: A Comparative Guide to Imidazo[1,2-a]pyridine-Based Inhibitors and Their Off-Target Profiles
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated potential in treating a variety of diseases, including cancer, by targeting key cellular signaling pathways.[3][4] This guide provides an in-depth comparative analysis of derivatives of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, focusing on their potential as kinase inhibitors. We will explore the critical aspects of cross-reactivity and off-target effects, drawing comparisons with established clinical-stage inhibitors that target similar pathways, namely the Aurora and Polo-like kinases.
The Imidazo[1,2-a]pyridine Scaffold: A Promising Starting Point for Kinase Inhibitors
The this compound core represents a key building block for the synthesis of potent kinase inhibitors.[5][6][7] Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can yield compounds with high affinity and selectivity for various kinases, including those critical for cell cycle progression.[8][9] The pursuit of novel cancer therapeutics has led to the exploration of imidazopyridine derivatives as inhibitors of key mitotic regulators, such as Aurora kinases and Polo-like kinases (PLKs).[5][6][10]
Targeting Mitotic Kinases: A Tale of Two Families
Aurora Kinases: Guardians of Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in orchestrating mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[11] Their overexpression is a common feature in many cancers, making them attractive targets for therapeutic intervention.[11]
Polo-like Kinases: Master Regulators of the Cell Cycle
Polo-like kinase 1 (PLK1) is a master regulator of the M-phase of the cell cycle.[12] Its functions are critical for spindle formation, chromosome segregation, and cytokinesis.[6][13] Similar to Aurora kinases, PLK1 is frequently overexpressed in cancerous tissues, correlating with poor prognosis.[12]
This shared role in cell cycle control makes both kinase families compelling targets for the development of anti-cancer therapies. Consequently, numerous small molecule inhibitors have been developed, with some advancing to clinical trials.
Comparative Analysis: Imidazopyridine Derivatives vs. Established Inhibitors
To understand the potential cross-reactivity and off-target profiles of this compound derivatives, we will compare them to well-characterized inhibitors of Aurora and Polo-like kinases.
On the Bench: Alisertib (MLN8237) - The Aurora A Kinase Inhibitor
Alisertib is a selective, orally bioavailable inhibitor of Aurora A kinase.[14][15][16] It has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines and has been evaluated in numerous clinical trials.[16][17]
In the Ring: Volasertib (BI 6727) and BI 2536 - The PLK1 Inhibitors
Volasertib and its predecessor, BI 2536, are potent and selective ATP-competitive inhibitors of PLK1.[18][19][20][21][22] These compounds induce mitotic arrest and apoptosis in cancer cells and have been investigated in clinical trials for various malignancies.[21]
Below is a comparative summary of the biochemical potency and selectivity of these established inhibitors, which provides a benchmark for evaluating novel imidazopyridine-based compounds.
| Inhibitor | Primary Target(s) | IC50 (nM) | Selectivity Profile | Key Cellular Effects |
| Alisertib (MLN8237) | Aurora A | 1.2[14] | >200-fold selective for Aurora A over Aurora B[14][15] | Mitotic arrest, spindle defects, apoptosis[15] |
| Volasertib (BI 6727) | PLK1 | 0.87[7][19] | 6-fold selective for PLK1 over PLK2 and 65-fold over PLK3[7][19] | G2/M arrest, formation of monopolar spindles, apoptosis[19][20] |
| BI 2536 | PLK1 | 0.83[18][22] | Also inhibits PLK2 (IC50 = 3.5 nM) and PLK3 (IC50 = 9.0 nM)[18] | G2/M arrest, "polo-arrest" phenotype, apoptosis[6][18] |
Table 1: Comparative data for established Aurora and Polo-like kinase inhibitors.
Deciphering Cross-Reactivity and Off-Target Effects: Essential Experimental Workflows
A thorough understanding of a compound's selectivity is paramount in drug development to minimize toxicity and predict clinical efficacy. The following experimental protocols are fundamental for characterizing the cross-reactivity and off-target effects of novel kinase inhibitors.
Experimental Workflow: Kinase Profiling
Caption: Workflow for assessing cellular effects of kinase inhibitors.
Detailed Protocol: Western Blot for Target Phosphorylation
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-Aurora A) and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation.
Conclusion: The Path to Selective Kinase Inhibition
The this compound scaffold holds significant promise for the development of novel kinase inhibitors targeting critical cell cycle regulators like Aurora and Polo-like kinases. A rigorous and multi-faceted approach to characterizing the selectivity and off-target effects of these derivatives is essential for their successful translation into safe and effective cancer therapeutics. By employing the experimental strategies outlined in this guide and drawing comparisons with established inhibitors such as Alisertib and Volasertib, researchers can gain a comprehensive understanding of their compounds' pharmacological profiles and make informed decisions in the drug discovery process. The ultimate goal is to develop highly selective inhibitors that maximize on-target efficacy while minimizing off-target toxicities, thereby improving patient outcomes.
References
- A novel class of imidazopyridine derivatives was designed as PLK1 inhibitors. Extensive SAR studies supported by molecular modeling afforded a highly potent and selective compound 36. Compound 36 demonstrated good antitumor efficacy in xenograft nude rat model. (Source: Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.)
- Lead optimization studies using 7 as the starting point led to a new class of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases that possessed the 1-benzylpiperazinyl motif at the 7-position, and displayed favorable in vitro properties. Cocrystallization of Aurora-A with 40c (CCT137444) provided a clear understanding into the interactions of this novel class of inhibitors with the Aurora kinases. (Source: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 2010.)
- We report the design, synthesis, and biological evaluation of imidazopyridine-based peptidomimetics based on the substrate consensus sequence of Akt, an AGC family serine/threonine kinase hyperactivated in over 50% of human tumors. Our ligand-based approach led to the identification of novel substrate mimetic inhibitors of Akt1 featuring an unnatural extended dipeptide surrogate. (Source: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 2013.)
- Exploiting these differences, crystal structures of ligand–Aurora protein interactions formed the basis of a design principle for imidazo[4,5-b]pyridine-derived Aurora-A-selective inhibitors. Guided by a computational modeling approach, appropriate C7-imidazo[4,5-b]pyridine derivatization led to the discovery of highly selective inhibitors, such as compound 28c, of Aurora-A over Aurora-B. (Source: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 2013.)
- Alisertib (MLN8237) is a selective small molecule inhibitor of Aurora A kinase that is being developed in multiple cancer indications as a single agent and in combination with other therapies. (Source: Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Molecular Cancer Therapeutics, 2014.)
- PLK1 (polo-like kinase 1) is a key mitotic kinase and a therapeutic target in the treatment of proliferative diseases. We report inhibitory activity for the entire PLK family across a diverse set of small-molecule ATP-competitive inhibitors including several clinical compounds.
- Alisertib (MLN8237) is a selective Aurora A inhibitor with IC50 of 1.2 nM in a cell-free assay, and it has >200-fold higher selectivity for Aurora A than Aurora B. (Source: Alisertib (MLN8237) Aurora A Kinase inhibitor | CAS 1028486-01-2. Selleck Chemicals.)
- BI-2536 is a potent Plk1 inhibitor with IC50 of 0.83 nM in a cell-free assay. BI-2536 inhibits Bromodomain 4 (BRD4) with Kd of 37 nM and potently suppresses c-Myc expression. (Source: BI 2536 PLK1/BRD4 Inhibitor | CAS 755038-02-9. Selleck Chemicals.)
- Volasertib is a highly potent Plk1 inhibitor with IC50 of 0.87 nM in a cell-free assay. It shows 6- and 65-fold greater selectivity against Plk2 and Plk3. (Source: Volasertib (BI 6727) PLK1 Inhibitor | CAS 755038-65-4. Selleck Chemicals.)
- Volasertib (also known as BI 6727) is an experimental small molecule inhibitor of the PLK1 (polo-like kinase 1) protein being developed by Boehringer Ingelheim for use as an anti-cancer agent. (Source: Volasertib. Wikipedia.)
- Alisertib selectively binds to and inhibits Aurora A kinase in cells. Inhibition of Aurora A results in delayed mitotic entry and progression through mitosis leading to an accumulation of cells with a tetraploid DNA content. (Source: Alisertib mechanism of action.
- This guide compares the performance of pan-Aurora kinase inhibitors, which target multiple Aurora kinase family members, against more selective inhibitors in preclinical and clinical SCLC models. (Source: A Comparative Analysis of Aurora Kinase Inhibitors in Small Cell Lung Cancer (SCLC) Models. Benchchem.)
- This guide presents a detailed comparison of several key PLK1 inhibitors, including their mechanism of action, potency, and selectivity, supported by experimental data. (Source: A Comparative Guide to Small Molecule Inhibitors of Polo-like Kinase 1 (PLK1). Benchchem.)
- This guide provides a detailed comparison of the performance and characteristics of several key Plk1 inhibitors, supported by experimental data. (Source: A Comparative Guide to Polo-like Kinase 1 (Plk1) Inhibitors in Cancer Research. Benchchem.)
- Imidazopyridine compound 1, a potent, selective, and orally available pan-PI3K inhibitor, identified by scaffold morphing of a benzothiazole hit, was further optimized in order to achieve efficacy in a PTEN-deleted A2780 ovarian cancer mouse xenograft model. (Source: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 2016.)
- Exploration of SAR and optimisation of the imidazo[1,2-a]pyridine CDK inhibitors has lead to the discovery of novel, potent and selective inhibitors of the cyclin-dependent kinase CDK2. (Source: Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004.)
- In enzymatic, cell and in vivo assays, alisertib has proven to selectively inhibit Aurora A. For example, alisertib demonstrated selectivity for Aurora A relative to other kinases in an in vitro screen of 205 kinases, and was >200-fold more potent against Aurora A than the structurally related kinase Aurora B in cellular assays. (Source: Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Molecular Cancer Therapeutics, 2014.)
- Here we report on the pharmacological profile of volasertib, a potent and selective Plk inhibitor, in multiple preclinical models of acute myeloid leukemia (AML). (Source: Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia. The Journal of Pharmacology and Experimental Therapeutics, 2015.)
- In our design, a series of imidazo[1,2-a]pyridine derivatives had been synthesized and subjected to activity assessment in vitro and in vivo. 15a was proved to be a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity, modest plasma clearance, and acceptable oral bioavailability. (Source: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2020.)
- Herein, a series of imidazo[1,2-a] pyridines Nek2 inhibitors were designed, synthesized, and their biological activities were investigated. (Source: Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 2020.)
- Volasertib (BI 6727) is a selective and potent polo-like kinase (Plk) inhibitor, currently being investigated for the treatment of patients with acute myeloid leukaemia (AML). (Source: Volasertib for Treatment of Acute Myeloid Leukaemia (AML). Clinical Trials Arena.)
- We report here the synthesis, the biological evaluation and the molecular modeling studies of new imidazo[1,2-a]pyridines derivatives designed as potent kinase inhibitors. (Source: Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
- Volasertib (BI 6727) is an orally active, highly potent and ATP-competitive Polo-like kinase 1 (PLK1) inhibitor with an IC50 of 0.87 nM. Volasertib inhibits PLK2 and PLK3 with IC50s of 5 and 56 nM, respectively. (Source: Volasertib (BI 6727) | PLK1 Inhibitor. MedChemExpress.)
- BI-2536 is a potent and selective Polo-like kinase 1 (PLK1) inhibitor (IC50 = 0.8 nM). (Source: BI-2536 | PLK1 inhibitor. opnMe, Boehringer Ingelheim.)
- This guide provides a detailed comparison of a novel compound, Aurora kinase inhibitor-9 (AKI-9), against the first-generation Aurora kinase inhibitors: ZM447439, Hesperadin, and VX-680.
- BI 2536, with an IC50 of approximately 0.83 nM for PLK1, exemplifies this precision. Its high selectivity ensures minimal off-target effects on related kinases. (Source: BI 2536 and the Future of PLK1 Inhibition: Strategic Mechanisms for Cell Cycle G2/M Arrest and Apoptosis Induction. Inhibitor Research Hub.)
- Alisertib inhibited AAK over ABK with a selectivity of more than 200-fold in cells and produced a dose-dependent decrease in bipolar and aligned chromosomes in the HCT-116 xenograft model, a phenotype consistent with AAK inhibition. (Source: Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 2011.)
- Alisertib (MLN8237) is an orally available, investigational, reversible, ATP-competitive, selective aurora A kinase inhibitor developed by Takeda. (Source: Alisertib. Wikipedia.)
- A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). (Source: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023.)
- The assay was developed with the Z'-Lyte™ FRET-peptide and PLK1 kinase purified from a baculovirus expression system. Using PLK1 inhibitors, sensitivity and efficiency of this FRET-based PLK1 kinase assay were compared to those of radioisotope-based and immunoblot-based assays. (Source: Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research, 2017.)
- Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in multiple stages of mitosis. PLK1 is the most studied member of the family. (Source: Polo-like kinases inhibitors. Current Medicinal Chemistry, 2012.)
- Here, we report the discovery of a potent small-molecule inhibitor of mammalian Plk1, BI 2536, which inhibits Plk1 enzyme activity at low nanomolar concentrations. (Source: BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 2007.)
- Starting from hits from a DNA-encoded library screen, we optimized an imidazo[1,2-a]pyridine series using structure-based compound design to improve potency and reduce lipophilicity, resulting in a highly selective in vivo probe compound 32. (Source: Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 2021.)
- New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents. (Source: Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 1989.)
- Due to its wide range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties, imidazopyridine is one of the most significant structural skeletons in the field of natural and pharmaceutical products. (Source: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 2024.)
- Regarding scientific research, Imidazo[1,2-a] pyridine derivatives are constantly being developed due to the scaffold's intriguing chemical structure and varied biological activity.
- The cytotoxicity of the synthesized imidazo[1,2-a]pyridine compounds (9–19) were screened against breast (MCF-7), colon (HT-29) and melanoma (B16F10) cancer cell lines, as well as normal cell line (MEF). (Source: Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 2025.)
- In humans, the Aurora kinase family consists of three members; Aurora-A, Aurora-B, and Aurora-C, which each share a conserved C-terminal catalytic domain but differ in their sub-cellular localization, substrate specificity, and function during mitosis. (Source: Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 2015.)
- A panel of six imidazo[1,2-a]pyridine-3-carboxamides (IAPs) were shown to have low-micromolar activity against Mycobacterium avium strains. (Source: Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 2016.)
- SAR of imidazo[1,2-a]pyridine as IRAK-4 inhibitor. (Source: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Novel imidazo[1,2-a]pyridine derivatives were designed as influenza A virus RNA-dependent RNA polymerase (RdRp) inhibitors via scaffold hybridization strategy. (Source: Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 2025.)
- The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads. In our endeavour, using a scaffold hopping strategy, we managed to utilize imidazo[1,2-a]pyridine as the core backbone and explored its potential for the development of covalent inhibitors. (Source: The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 2022.)
- All of the compounds and reference drugs show H-bond interactions with the Asp 48, Val 50, Ser 51, Glu 52, Gln 185, Arg 216, Asp 245, Ser 247, Ala 248, Ala 249, Lys 274, Tyr 299, and Asn 303 of the GABAa agonist target. (Source: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 2022.)
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A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Benchmarking Established Protocols Against Modern Flow Chemistry
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of blockbuster drugs such as Zolpidem (Ambien®), Alpidem, and Saripidem.[1][2] Its widespread application in treating conditions from insomnia to anxiety drives a continuous need for efficient, scalable, and versatile synthetic methods.[1][3] For decades, classic condensation reactions have been the workhorse for accessing this skeleton. However, recent advancements in synthetic technology, particularly continuous flow chemistry, present compelling alternatives that address the inherent limitations of traditional batch processing.
This guide provides an in-depth comparison between a foundational, established protocol—the modified Chichibabin reaction—and a modern, automated continuous flow synthesis. We will dissect the experimental causality, present detailed protocols, and offer a quantitative comparison of their performance, providing researchers and drug development professionals with the data-driven insights needed to select the optimal synthetic strategy.
Pillar 1: The Established Protocol - Modified Chichibabin Condensation
The first synthesis of imidazopyridines was reported in 1925 by Aleksei Chichibabin, involving the reaction of 2-aminopyridine with bromoacetaldehyde at punishingly high temperatures (150-200°C) in a sealed tube.[2][4][5] While groundbreaking, the harsh conditions and low yields limited its practicality. Subsequent refinements, such as the inclusion of a base like sodium bicarbonate, allowed the reaction to proceed under milder conditions with improved efficiency.[2]
Mechanistic Rationale (The "Why"):
The reaction proceeds via a two-step mechanism.[2] The first step is an SN2 reaction where the endocyclic (ring) nitrogen of 2-aminopyridine, being the more nucleophilic nitrogen, attacks the α-halocarbonyl compound. This forms a pyridinium salt intermediate. The subsequent, and often rate-limiting, step is an intramolecular cyclization. A base is crucial here; it deprotonates the exocyclic amino group, which then attacks the carbonyl carbon to form a five-membered ring, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core.[2][6] The choice of a high-boiling point solvent like ethanol or DMF is to ensure the reaction reaches the necessary activation energy for cyclization without pressurizing the vessel dangerously.
Protocol 1: Batch Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of a modified Chichibabin-type condensation.[2][3]
Materials:
-
2-Aminopyridine (1.0 eq)
-
2-Bromoacetophenone (α-bromoacetophenone) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine and anhydrous ethanol.
-
Add sodium bicarbonate to the solution and stir to create a suspension.
-
Slowly add 2-bromoacetophenone to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water, which will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-phenylimidazo[1,2-a]pyridine.
Limitations of the Established Method: While reliable for many substrates, this batch method suffers from several drawbacks. High temperatures and long reaction times can lead to the degradation of sensitive functional groups and the formation of impurities.[7] For certain substrates, such as the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, the high heat can cause competing decarboxylation of the product, severely limiting the yield.[7] Furthermore, scaling up batch reactions that require prolonged heating presents significant safety and energy consumption challenges.
Pillar 2: The Modern Challenger - Automated Continuous Flow Synthesis
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis. By pumping reagents through a heated and pressurized microreactor or packed-bed column, it offers superior control over reaction parameters.[7][8] Advantages include dramatically enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for seamless multi-step synthesis without the isolation of intermediates.[7][9]
Mechanistic Rationale (The "Why"):
In the context of imidazopyridine synthesis, flow chemistry directly overcomes the key limitations of batch processing. The rapid and highly efficient heat transfer allows for "superheating" the solvent past its atmospheric boiling point in a controlled manner, drastically reducing reaction times from hours to minutes.[7] This rapid heating and subsequent cooling minimizes the thermal stress on the molecules, preserving sensitive functional groups and preventing side reactions like decarboxylation.[7] The automated, closed-loop system enhances reproducibility and allows for the safe synthesis of derivatives, like those with unprotected amine or hydroxyl groups, that would be challenging in-flask.[7]
Protocol 2: Flow Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids
This protocol is based on a reported automated flow synthesis which represents a significant advance over in-flask methods.[7][9]
System:
-
A commercial microreactor-based continuous flow system with at least two reagent pumps, a T-mixer, and a heated reactor coil (e.g., stainless steel or PFA tubing).
-
Back-pressure regulator to maintain system pressure.
Reagent Solutions:
-
Solution A: 2-Aminopyridine derivative in a suitable solvent (e.g., acetonitrile).
-
Solution B: Bromopyruvic acid in the same solvent.
Procedure:
-
Set up the flow reactor system. Set the reactor coil temperature (e.g., 100-140°C) and the back-pressure regulator (e.g., 100 psi).
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into a T-mixer.
-
The combined stream immediately enters the heated reactor coil. The residence time is determined by the coil volume and the total flow rate (e.g., a 2 mL coil at 0.2 mL/min total flow gives a 10-minute residence time).
-
The exiting product stream is cooled and collected.
-
For a multi-step process, the output can be directly fed into a second reactor loop with a new reagent stream (e.g., for amidation) without isolating the intermediate acid.[7]
-
Purification is typically achieved via automated inline extraction or by standard chromatographic methods on the collected product.
Head-to-Head Comparison: Batch vs. Flow
The choice of synthesis method has profound implications for efficiency, scalability, and the types of molecules that can be accessed. The following workflow and data table provide a direct comparison.
Caption: Comparative workflow for imidazopyridine synthesis.
Quantitative Performance Data
| Parameter | Established Batch Protocol (Chichibabin) | Modern Flow Protocol | Rationale & Advantage |
| Reaction Time | 4 - 12 hours | 5 - 20 minutes | Flow's superior heat transfer allows for rapid heating to high temperatures, drastically accelerating reaction rates.[7] |
| Temperature | 60 - 150°C (at 1 atm) | 100 - 160°C (pressurized) | Flow allows for superheating solvents safely, further increasing reaction speed.[7] |
| Typical Yield | 60 - 85% | 80 - 98% | Minimized thermal degradation and side reactions in flow lead to cleaner reactions and higher isolated yields.[7][9] |
| Scalability | Difficult; poor heat transfer in large flasks | Simple; run for longer time | Scaling up a flow process is a matter of extending the run time, not re-engineering the reactor. |
| Safety | Risk of runaway reactions, exposure | Minimized reaction volume, automated | Small volumes in the reactor at any time significantly reduce the risk associated with exothermic events or hazardous reagents.[7] |
| Functional Group Tolerance | Moderate; sensitive groups may degrade | High; can synthesize unprotected acids | Rapid reaction times preserve sensitive functionalities that would not survive hours of refluxing.[7] |
| Environmental Impact | Higher E-Factor (more solvent waste from workup/recrystallization) | Lower E-Factor (less solvent, potential for inline purification) | Flow chemistry is often considered a greener technology due to its efficiency and reduced waste generation.[10] |
Conclusion and Future Outlook
While the Chichibabin reaction and its variants remain foundational methods in heterocyclic chemistry, they are products of a different era of technology. For the modern drug discovery laboratory, where speed, efficiency, and molecular diversity are paramount, continuous flow synthesis offers a demonstrably superior alternative. It transforms imidazopyridine synthesis from a lengthy, labor-intensive batch process into a rapid, automated, and highly efficient operation.[7][9]
Beyond flow chemistry, the field continues to evolve with the advent of other powerful techniques. Transition-metal-catalyzed C-H activation strategies are enabling the direct functionalization of the imidazopyridine core in a highly atom-economical fashion.[11][12] Concurrently, visible-light photocatalysis is providing exceptionally mild and eco-friendly conditions for constructing these scaffolds, further expanding the synthetic toolbox.[1][13][14]
For researchers and drug development professionals, the message is clear: while understanding the classical protocols is essential, embracing modern synthetic technologies is key to accelerating the discovery of the next generation of imidazopyridine-based therapeutics.
References
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Borah, A. J., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. Available at: [Link][11][15][16]
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Gomha, S. M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(10), 3231. Available at: [Link][1][17][18]
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Majee, D., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. Available at: [Link][13]
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Herath, A., et al. (2010). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 12(3), 412–415. Available at: [Link][7]
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Herath, A., et al. (2010). Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. PubMed, 20038130. Available at: [Link][9]
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Kurteva, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35234. Available at: [Link][10]
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El Bouakher, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link][2]
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Wang, X., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(18), 6689. Available at: [Link][14]
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Mishra, R. K., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available at: [Link][19]
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Sahu, P., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(15), 5857. Available at: [Link][3]
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Gomha, S. M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. ResearchGate. Available at: [Link]
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Gomha, S. M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. National Center for Biotechnology Information. Available at: [Link]
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Hajra, A., et al. (2025). Photoinduced Synthesis of Imidazopyridines and Imidazothiazoles. ResearchGate. Available at: [Link]
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El Bouakher, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
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N/A. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Semantic Scholar. Available at: [Link]
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Gioiello, A., et al. (2021). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]
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N/A. (N/A). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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N/A. (N/A). Chichibabin reaction. Grokipedia. Available at: [Link]
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N/A. (N/A). Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]
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Das, S., et al. (N/A). Comparison Table of Various Methods for the Synthesis of Imidazo[1,2-a]pyridines a. ResearchGate. Available at: [Link]
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N/A. (2023). Chichibabin Reaction. Chemistry LibreTexts. Available at: [Link]
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N/A. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
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N/A. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]
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N/A. (N/A). Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. Available at: [Link]
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El Bouakher, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [https://www.researchgate.net/publication/381488924_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
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A Researcher's Guide to the Spectroscopic Characterization of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
An Objective Comparison with Structural Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including zolpidem and alpidem.[1] Its rigid, planar structure and rich electronic properties make it an attractive framework for designing novel therapeutic agents.[2] Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of more complex bioactive molecules.[3][4]
Accurate structural confirmation is paramount in drug discovery and development. This guide provides an in-depth spectroscopic comparison of this compound with its key structural analogs. By examining the subtle yet definitive differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, researchers can unambiguously identify and characterize these compounds. We will delve into the causality behind the observed spectral differences, grounding the analysis in the fundamental principles of spectroscopy and substituent effects.
Featured Compounds for Comparison
To illustrate the key spectroscopic identifiers, we will compare our target compound with two closely related analogs that highlight the influence of substituents at the C2 and C6 positions.
Caption: Chemical structures of the target compound and selected analogs.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while spin-spin coupling provides information about adjacent, non-equivalent protons. In aromatic systems, the position and nature of substituents dramatically influence the chemical shifts of the ring protons.[5][6] Electron-withdrawing groups, like halogens, deshield nearby protons, shifting their signals to a higher frequency (downfield).
Standard Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer.
-
Parameters: Use a standard pulse program with a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Comparative Data Analysis
The most informative region in the ¹H NMR spectrum is the aromatic region (typically 7.0-9.5 ppm for this scaffold). The substitution pattern on the pyridine ring dictates the chemical shifts and coupling patterns observed.
| Proton Assignment | Target Compound (Predicted) | Analog 1: 6-Bromo [7] | Analog 2: 6-Chloro, 2-Ethyl [7] | Spectroscopic Rationale |
| H5 | ~9.4 ppm (d) | 9.49 ppm (dd) | 9.41 ppm (dd) | This proton is adjacent to the bridgehead nitrogen and is significantly deshielded, appearing furthest downfield. The C6-halogen further enhances this effect. |
| H7 | ~7.4 ppm (dd) | 7.44 ppm (dd) | 7.34 ppm (dd) | Experiences deshielding from the adjacent C6-halogen. The slightly more electronegative chlorine may cause a marginally different shift compared to bromine. |
| H8 | ~7.6 ppm (d) | ~7.50 ppm (m) | 7.57 ppm (dd) | Coupled to H7. Its chemical shift is influenced by the transannular relationship with the imidazole nitrogen. |
| C2-CH₃/CH₂ | ~2.7 ppm (s, 3H) | 2.70 ppm (s, 3H) | 3.10 ppm (q, 2H) | A sharp singlet for the methyl group in the target and Analog 1 contrasts with the quartet for the methylene group in Analog 2, providing a clear point of differentiation. |
| Ester-CH₂ | ~4.4 ppm (q, 2H) | 4.44 ppm (q, 2H) | 4.44 ppm (q, 2H) | The methylene protons of the ethyl ester are consistent across all three compounds, appearing as a quartet due to coupling with the adjacent methyl group. |
| Ester-CH₃ | ~1.4 ppm (t, 3H) | 1.44 ppm (t, 3H) | 1.44 ppm (t, 3H) | The terminal methyl of the ethyl ester appears as a triplet, consistent across all analogs. |
Predicted data for the target compound is based on the experimental data of its close analogs and established substituent effects.
Caption: Influence of an electron-withdrawing group at C6 on aromatic proton chemical shifts.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR maps protons, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The presence of a halogen has a direct and significant impact on the chemical shift of the carbon to which it is attached (the ipso carbon).[8]
Standard Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial to improve the signal-to-noise ratio.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz proton frequency).
-
Parameters: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Comparative Data Analysis
The key differentiators in the ¹³C NMR spectra will be the signals for C2, C6, and the C2-alkyl substituent.
| Carbon Assignment | Target Compound (Predicted) | Analog 1: 6-Bromo (Predicted) | Analog 2: 6-Chloro, 2-Ethyl (Predicted) | Spectroscopic Rationale |
| C=O (Ester) | ~163 ppm | ~163 ppm | ~163 ppm | The ester carbonyl carbon is consistently found in this downfield region. |
| C2 | ~145 ppm | ~145 ppm | ~151 ppm | The hybridization and environment of C2 are significantly different when the substituent changes from methyl to ethyl. |
| C3 | ~112 ppm | ~112 ppm | ~111 ppm | This carbon is part of the electron-rich imidazole ring. |
| C5 | ~125 ppm | ~126 ppm | ~125 ppm | The chemical shift is influenced by the adjacent bridgehead nitrogen and the C6-substituent. |
| C6 | ~120 ppm | ~108 ppm | ~120 ppm | The ipso effect of the halogen is the most dramatic. The C-Cl signal appears further downfield than the C-Br signal due to electronegativity differences. |
| C7 | ~124 ppm | ~127 ppm | ~124 ppm | The ortho carbon to the halogen substituent. |
| C8 | ~117 ppm | ~117 ppm | ~117 ppm | Generally consistent across the series. |
| C9a (Bridgehead) | ~141 ppm | ~141 ppm | ~141 ppm | The bridgehead carbon signal is a characteristic feature of the fused ring system. |
| C2-CH₃/CH₂ | ~15 ppm | ~15 ppm | ~22 ppm (CH₂) / ~14 ppm (CH₃) | The carbon signals for the C2-substituent provide a clear distinction between the methyl and ethyl analogs. |
Predicted data is based on known substituent chemical shift (SCS) effects and data from similar imidazo[1,2-a]pyridine systems.[9]
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies, which are characteristic of the bonds present.[10]
Standard Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the frequencies (in cm⁻¹) of the major absorption bands and assign them to specific functional groups.
Comparative Data Analysis
The IR spectra of the target compound and its analogs will be broadly similar, dominated by features of the ester and the aromatic core. The primary diagnostic band is the ester C=O stretch.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Interpretation |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the imidazopyridine ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching vibrations of the C-H bonds in the methyl and ethyl groups. |
| C=O Stretch (Ester) | 1725 - 1700 | A strong, sharp absorption characteristic of the ester carbonyl group. The electronic effect of the C6-substituent may cause minor shifts (±5 cm⁻¹) in this frequency. |
| C=N / C=C Stretch | 1650 - 1450 | A series of sharp bands corresponding to the stretching vibrations within the fused aromatic ring system.[11] |
| C-O Stretch (Ester) | 1300 - 1100 | Asymmetric and symmetric stretching of the C-O-C linkage of the ester. |
| C-Cl Stretch | 850 - 550 | A weaker absorption corresponding to the carbon-chlorine bond stretch. |
Mass Spectrometry: Determining Mass and Halogen Presence
Mass spectrometry (MS) provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural clues.[12] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of chlorine and bromine.
Standard Experimental Protocol
-
Sample Introduction: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (µg/mL to ng/mL).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode ([M+H]⁺) to generate intact molecular ions with minimal fragmentation.
-
Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Comparative Data Analysis
The most critical diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak, which definitively distinguishes between the chloro- and bromo-substituted analogs.
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ | Key Isotopic Pattern |
| Target Compound | C₁₁H₁₁ClN₂O₂ | 238.67[13] | m/z 239/241 | Two peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1 (due to ³⁵Cl and ³⁷Cl isotopes). |
| Analog 1: 6-Bromo | C₁₁H₁₁BrN₂O₂ | 283.12 | m/z 283/285 | Two peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1 (due to ⁷⁹Br and ⁸¹Br isotopes). |
| Analog 2: 6-Chloro, 2-Ethyl | C₁₂H₁₃ClN₂O₂ | 252.70 | m/z 253/255 | Two peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1 , but with the base peaks shifted to higher m/z values compared to the target.[7] |
Likely Fragmentation Pathways: Under ESI-MS/MS conditions, fragmentation could occur via the loss of neutral molecules from the protonated molecular ion ([M+H]⁺):
-
Loss of ethylene (C₂H₄): From the ethyl ester, leading to the corresponding carboxylic acid fragment.
-
Loss of ethanol (C₂H₅OH): A common fragmentation for ethyl esters.
-
Loss of the entire ester group: Cleavage to lose the -COOEt radical, though less common in ESI.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The structural elucidation of this compound and its differentiation from common analogs is straightforward when employing a multi-technique spectroscopic approach.
-
¹H NMR definitively confirms the substitution pattern on the aromatic ring and distinguishes between C2-methyl and C2-ethyl analogs via unique singlet vs. quartet/triplet signals.
-
¹³C NMR corroborates the carbon skeleton and provides a clear distinction between C6-chloro and C6-bromo analogs through the significant difference in the ipso-carbon chemical shift.
-
FT-IR confirms the presence of the key ester functional group through its strong C=O stretching absorption around 1710 cm⁻¹.
-
Mass Spectrometry provides the most unambiguous evidence for the specific halogen present. The characteristic 3:1 isotopic pattern for chlorine is a definitive signature for the target compound, clearly distinguishing it from its 1:1 bromine-containing counterpart.
By integrating the data from these orthogonal techniques, researchers can confidently confirm the identity and purity of their target compounds, a critical step in the advancement of any chemical or pharmaceutical research program.
References
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Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]
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Aromatic H in NMR Spectroscopy. University of Calgary. [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health (PMC). [Link]
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The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University. [Link]
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SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Mansoura University. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center (DTIC). [Link]
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Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]
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NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
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How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
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Imidazo(1,2-A)pyridine - 13C NMR. SpectraBase. [Link]
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6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. [Link]
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A Comparative Guide to Evaluating the Drug-Likeness of Novel Imidazopyridine Derivatives
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] Compounds from this family, such as the well-known hypnotic Zolpidem and the anxiolytic Alpidem, have made significant clinical impacts, primarily by modulating GABA-A receptors.[2][3] As research continues to uncover novel derivatives with potential therapeutic applications ranging from anticancer to anti-inflammatory agents, a rigorous and systematic evaluation of their drug-likeness becomes paramount.[2] This guide provides an in-depth comparison of critical drug-likeness parameters, blending computational predictions with robust experimental protocols to guide the selection and optimization of promising imidazopyridine candidates.
Our analysis will focus on a hypothetical series of novel imidazopyridine derivatives (IMD-A, IMD-B, and IMD-C) and compare them against the established drug, Zolpidem. This framework is designed to illustrate the decision-making process in early-stage drug discovery, emphasizing the causality between molecular properties and potential pharmacokinetic outcomes.
The Foundational Pillars of Drug-Likeness: A Multi-Parameter Approach
A compound's journey to becoming a viable drug is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Early assessment of these characteristics is crucial for mitigating late-stage failures.[5] We will dissect this evaluation through a logical workflow, beginning with in silico predictions that are rapid and cost-effective, followed by essential in vitro experiments that provide tangible, quantitative data.[6][7]
Caption: Key parameters in drug-likeness evaluation.
Comparative Analysis: Novel Derivatives vs. Zolpidem
The data below represents a hypothetical but realistic outcome of the described assays, designed to illustrate the comparative evaluation process.
Table 1: Comparative Drug-Likeness Profile
| Compound | MW (Da) | cLogP | HBD | HBA | TPSA (Ų) | Rule of 5 Violations | Solubility (µg/mL) | PAMPA Pe (10⁻⁶ cm/s) | HLM t½ (min) |
| Zolpidem | 307.4 | 2.5 | 0 | 4 | 37.6 | 0 | 75 | 15.2 (High) | 28 |
| IMD-A | 450.2 | 3.8 | 1 | 5 | 75.3 | 0 | 55 | 11.5 (High) | 45 |
| IMD-B | 515.6 | 5.4 | 2 | 7 | 98.1 | 2 | 15 | 8.1 (Medium) | >60 |
| IMD-C | 480.3 | 2.1 | 3 | 8 | 145.2 | 0 | 110 | 1.9 (Low) | 52 |
Zolpidem data derived from public sources for reference. [8]
Interpretation and Strategic Insights
-
Zolpidem (Reference): As an approved oral drug, Zolpidem exhibits an excellent profile. It has no Rule of 5 violations, good solubility, high permeability ideal for CNS penetration (TPSA < 90 Ų), and a moderate metabolic rate, balancing efficacy with clearance. [8]
-
IMD-A: This is a very promising candidate. It comfortably adheres to all computational rules. Experimentally, it shows good solubility and high permeability. Its metabolic stability is greater than Zolpidem's, suggesting a potentially longer duration of action in vivo, which could be advantageous for certain therapeutic indications. This compound is a high-priority candidate for further optimization and in vivo studies.
-
IMD-B: This derivative presents a mixed profile and highlights the utility of the rules as flags. It violates two Lipinski parameters (MW and cLogP). These violations manifest experimentally as low solubility and only moderate permeability. While its high metabolic stability is attractive, the poor physicochemical properties would likely lead to poor oral absorption. This compound would require significant structural modification to improve solubility before being reconsidered.
-
IMD-C: This compound demonstrates the critical importance of TPSA. While it passes the Rule of 5, its TPSA is very high (145.2 Ų), narrowly avoiding Veber's rule cutoff. [9]This high polarity results in excellent aqueous solubility but, as predicted, severely compromises its membrane permeability. Such a compound would be very poorly absorbed and is unlikely to be a viable oral drug candidate despite its favorable metabolic stability.
Conclusion
The evaluation of drug-likeness is a multifactorial process that requires a synergistic application of computational and experimental methods. This guide demonstrates a logical, tiered approach to characterizing novel imidazopyridine derivatives. By comparing new chemical entities against an established benchmark like Zolpidem, researchers can contextualize their data and make more informed, evidence-based decisions. Candidate IMD-A emerges as the most promising lead due to its balanced profile of favorable physicochemical properties, high permeability, and good metabolic stability. Conversely, IMD-B and IMD-C illustrate common pitfalls—poor solubility driven by high lipophilicity and poor permeability driven by excessive polarity, respectively—that can halt a compound's development. This systematic evaluation framework is essential for efficiently navigating the complex path of drug discovery and identifying candidates with the highest probability of clinical success.
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A Head-to-Head Comparison of the Biological Activity of Substituted Imidazopyridines: A Guide for Drug Discovery Professionals
The imidazopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[4][5][6] This versatility has made imidazopyridine derivatives a focal point for the rational design and development of novel therapeutics.[2][7][8]
This guide provides a head-to-head comparison of the biological activities of various substituted imidazopyridines. Moving beyond a simple catalogue of compounds, we will delve into the structure-activity relationships (SAR), present comparative experimental data, and detail the self-validating protocols used to generate this data. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the chemical space of this promising scaffold.
Part 1: Anticancer Activity of Substituted Imidazopyridines
Imidazopyridine derivatives have emerged as a significant class of anticancer agents, often exerting their effects through the inhibition of key cellular signaling pathways, such as those regulated by protein kinases.[9][10][11] The strategic placement of different substituents on the core ring system dramatically influences their potency and selectivity against various cancer cell lines.
Structure-Activity Relationship (SAR) and Comparative Potency
The anticancer efficacy of imidazopyridines is intrinsically linked to the nature and position of their substituents. By comparing different substitution patterns, we can discern critical insights for rational drug design.
-
Imidazo[1,2-a]pyridines with S-Alkyl/Aryl Moieties: A study focusing on this class revealed that compounds 6d and 6i , featuring specific aromatic thiol-derived substitutions, exhibited potent antiproliferative activity against the human liver carcinoma (HepG2) cell line. Further investigation showed these compounds inhibit DNA synthesis and induce apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells.[12] Molecular docking studies suggested an interaction with caspases, the executioner enzymes of apoptosis.[12]
-
Imidazo[4,5-b]pyridines as Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: CDK9 is a key regulator of transcription, and its inhibition is a validated anticancer strategy. A series of novel imidazo[4,5-b]pyridine derivatives were designed as CDK9 inhibitors.[9] Notably, several compounds showed significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC₅₀ values for CDK9 inhibition in the sub-micromolar range, comparable to the established kinase inhibitor sorafenib.[9]
-
C3-Carbonylated Imidazo[1,2-a]pyridines as FLT3 Kinase Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). A novel synthesis approach yielded C3-carbonylated imidazopyridines, among which compounds 5a and 5d showed potent antiproliferative activity against AML cell lines (MOLM-13 and MV4-11) that harbor FLT3 mutations.[10]
-
Amidino-Substituted Imidazo[4,5-b]pyridines: The introduction of amidino groups has also yielded potent anticancer agents. One bromo-substituted derivative bearing a 4-cyanophenyl group at position 2 demonstrated powerful and broad-spectrum inhibition across three different cell lines (HeLa, SW620, and MCF-7), with IC₅₀ values ranging from 1.8 to 3.2 μM.[13]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity of representative substituted imidazopyridines against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Imidazopyridine Core | Key Substituents | Target Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 6d | Imidazo[1,2-a]pyridine | S-aryl moiety | HepG2 (Liver) | Not specified, but active | [12] |
| 6i | Imidazo[1,2-a]pyridine | S-aryl moiety | HepG2 (Liver) | Not specified, but active | [12] |
| Compound I | Imidazo[4,5-b]pyridine | Varied | MCF-7 (Breast) | Significant Activity | [9] |
| Compound IX | Imidazo[4,5-b]pyridine | Varied | HCT116 (Colon) | Significant Activity | [9] |
| 5a | Imidazo[1,2-a]pyridine | C3-carbonylated | MOLM-13 (AML) | Good Bioactivity | [10] |
| 5d | Imidazo[1,2-a]pyridine | C3-carbonylated | MV4-11 (AML) | Good Bioactivity | [10] |
| Compound 8 | Imidazo[4,5-b]pyridine | Bromo, 4-cyanophenyl, amidino | HeLa (Cervical) | 1.8 μM | [13] |
| Compound 222 | Imidazopyridine dimer | Dimer structure | MDA-MB-231 (Breast) | 0.30 µM | [11] |
Experimental Protocols for Anticancer Activity Assessment
The foundation of a reliable comparison lies in robust and reproducible experimental protocols. The general workflow involves treating cancer cells with the test compounds and then measuring cell viability.[14][15]
Caption: General workflow for in vitro anticancer drug screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18] The principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[19][20]
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate overnight to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the substituted imidazopyridines. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Incubate for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.[21]
-
MTT Addition: Add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[17]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[17]
-
Solubilization: Since the formazan product is insoluble, a solubilization step is required. Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple crystals.[19][20]
-
Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Causality Note: The XTT assay is a common alternative that produces a water-soluble formazan, eliminating the need for the solubilization step and thereby streamlining the protocol and reducing potential errors.[16][19]
Mechanism of Action: Apoptosis Induction
Many effective anticancer agents work by inducing apoptosis. This can be confirmed by downstream assays like flow cytometry using Annexin V/PI staining or by measuring the activity of caspases. The imidazopyridine derivatives 6d and 6i, for example, were shown to induce apoptosis in HepG2 cells.[12]
Caption: Simplified intrinsic apoptosis pathway induced by some imidazopyridines.
Part 2: Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Imidazopyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of pro-inflammatory cytokines.[22][23][24]
SAR and Comparative Efficacy
-
Miroprofen: An early example, 2-[p-(2-imidazo[1,2-a]pyridyl) phenyl]propionic acid (miroprofen), was found to be as potent as the standard NSAID indomethacin in acute inflammation models, such as carrageenan-induced pleuritis in rats.[25] Its efficacy highlights the potential of the 2-phenylpropionic acid substitution.
-
Piperazine Derivatives: A series of imidazopyridines were synthesized and screened for their ability to inhibit cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages.[22] Compounds with an n-propyl group at the R₃ position and a 1-methylpiperazine moiety at the R₄ position were the most active. Compound X10 was the strongest inhibitor, reducing TNF-α and IL-6 release by 64.8% and 81.4%, respectively.[22]
-
Cardioprotective Derivative X22: The derivative X22 was shown to prevent obesity-related heart injury by inhibiting inflammation and oxidative stress.[23] Its mechanism involves the activation of the protective Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway.[23]
Quantitative Comparison of Anti-inflammatory Activity
| Compound ID | Key Substituents | Model / Assay | Endpoint | Result | Reference |
| Miroprofen | 2-phenylpropionic acid | Carrageenan-induced edema (rat) | Edema inhibition | Active at low doses | [25] |
| X10 | n-propyl, 1-methylpiperazine | LPS-stimulated macrophages | TNF-α release | 64.8% inhibition | [22] |
| X10 | n-propyl, 1-methylpiperazine | LPS-stimulated macrophages | IL-6 release | 81.4% inhibition | [22] |
| X12 | n-propyl, 1-methylpiperazine | LPS-induced sepsis (mouse) | Survival | Significant protection | [22] |
| X22 | Not specified | Palmitic acid-treated H9c2 cells | Inflammation, ROS | Inhibition | [23] |
Experimental Protocol: Cytokine Release Assay
This protocol is used to screen compounds for their ability to suppress the inflammatory response in immune cells.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates until they reach appropriate confluency.
-
Pre-treatment: Treat the cells with various concentrations of the imidazopyridine test compounds for 1-2 hours. This step allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is applied.
-
Stimulation: Add LPS (a component of bacterial cell walls that potently activates immune cells) to the wells at a final concentration of ~1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.
Mechanism of Action: NF-κB Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: Inhibition of the pro-inflammatory NF-κB pathway by Imidazopyridine X22.
Part 3: Antiviral Activity
The imidazopyridine scaffold has also been successfully exploited to develop potent antiviral agents, particularly against respiratory syncytial virus (RSV) and human immunodeficiency virus (HIV).[26][27]
SAR and Comparative Potency
-
RSV Fusion Inhibitors: A series of imidazopyridine derivatives were identified as highly potent RSV fusion inhibitors. Structure-activity relationship studies revealed that a chloro-substitution at the 7-position was highly favorable. The most potent compound, 8jm , which also contained an amide and alkyl sulfonyl side chain, exhibited an IC₅₀ of just 3 nM, making it approximately 9-fold more potent than the benchmark compound BMS-433771.[26]
-
Anti-HIV Agents: Novel imidazopyridine-Schiff base derivatives were synthesized and evaluated for their activity against HIV-1 and HIV-2.[27] One compound, 4a , showed activity against both viral strains, with EC₅₀ values of 82.02 µg/mL and 47.72 µg/mL, respectively. Molecular docking studies suggested these compounds may act by inhibiting HIV-1 reverse transcriptase.[27]
Quantitative Comparison of Antiviral Activity
| Compound ID | Key Substituents | Target Virus | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| 8ji | 7-chloro, amide/sulfonyl side chain | RSV | Not specified | Single-digit nM | [26] |
| 8jm | 7-chloro, amide/sulfonyl side chain | RSV | Not specified | 3 nM | [26] |
| 4a | Schiff base | HIV-1 (IIIB) | MT-4 | 82.02 µg/mL | [27] |
| 4a | Schiff base | HIV-2 (ROD) | MT-4 | 47.72 µg/mL | [27] |
Transition to In Vivo Models: The Path to Preclinical Validation
While in vitro assays are essential for initial screening and SAR studies, promising compounds must be validated in vivo. Animal models are critical for assessing efficacy, pharmacokinetics, and toxicology before a drug candidate can proceed to clinical trials.[28][29]
-
Anticancer Models: The most common models are xenografts, where human tumor cells are transplanted into immunocompromised mice.[29][30][31] This allows for the evaluation of a compound's effect on a human tumor within a living system.[32]
-
Anti-inflammatory Models: For inflammation, models like LPS-induced sepsis or septic shock in mice are used to evaluate a compound's ability to protect against a systemic inflammatory storm and improve survival rates.[22]
Causality Note: The choice of model is paramount. A xenograft model is chosen to test efficacy against a human-derived cancer, while an LPS-induced sepsis model is selected because it effectively mimics the hyperinflammation characteristic of sepsis in humans.[22][30]
Conclusion
The imidazopyridine scaffold is a remarkably versatile and pharmacologically significant structure. Through strategic substitution, derivatives can be tailored to exhibit potent and selective activity against a range of diseases. This guide has demonstrated that:
-
For anticancer activity, substitutions leading to kinase inhibition or apoptosis induction are highly effective.
-
For anti-inflammatory activity, moieties that enable the inhibition of key signaling hubs like NF-κB and the modulation of cytokine release are critical.
-
For antiviral activity, specific substitutions can lead to highly potent inhibition of viral entry mechanisms.
The comparative data and detailed protocols provided herein serve as a valuable resource for medicinal chemists and drug discovery teams. By understanding the intricate structure-activity relationships and employing robust, self-validating experimental workflows, we can continue to unlock the full therapeutic potential of substituted imidazopyridines.
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A Comparative Guide to the Mechanism of Action of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocyclic system have demonstrated a remarkable breadth of therapeutic potential, including anti-cancer, anti-inflammatory, and anti-tubercular activities.[2][3][4][5] This guide provides an in-depth, comparative analysis of the mechanism of action of a specific derivative, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and its related analogues. We will dissect the experimental evidence that points towards its primary molecular targets and compare its performance with established alternatives, offering a clear, data-driven perspective for researchers in drug discovery and development.
Primary Mechanism of Action: Disruption of Microtubule Dynamics
Initial cell-based screening of various imidazo[1,2-a]pyridine derivatives often reveals potent cytotoxic effects against cancer cell lines and significant alterations in cell morphology, including cell rounding and detachment.[6] Such observations are classic indicators of interference with the cytoskeleton. This leads to the primary hypothesis that these compounds target microtubule dynamics, a clinically validated strategy for cancer therapy.[7]
Experimental Workflow for Validating Tubulin Inhibition
The logical progression from a cellular phenotype to a specific molecular target involves a series of well-defined experiments. The workflow below illustrates the systematic approach to confirm that a compound's cytotoxic activity stems from its ability to inhibit tubulin polymerization.
Caption: Experimental workflow for confirming tubulin polymerization inhibition.
Key Experiment: In Vitro Tubulin Polymerization Assay
The cornerstone for validating this mechanism is the in vitro tubulin polymerization assay. This cell-free system directly measures a compound's ability to interfere with the assembly of purified tubulin into microtubules. The increase in microtubule polymer mass is typically monitored by an increase in fluorescence of a reporter dye that binds to microtubules.[7][8]
Protocol: Fluorescence-Based In Vitro Tubulin Polymerization Inhibition Assay [7]
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL purified tubulin in a suitable buffer (e.g., General Tubulin Buffer) supplemented with 1 mM GTP, glycerol, and a fluorescent reporter.[7]
-
Prepare 10x stocks of the test compound (e.g., this compound), a known inhibitor (e.g., Nocodazole), and a vehicle control (e.g., DMSO).[7]
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation/emission wavelengths for the reporter dye.[9]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Comparative Performance Data
The efficacy of this compound derivatives can be benchmarked against classic microtubule-destabilizing agents.
| Compound | Class | Target Site | Typical IC50 (Tubulin Polymerization) |
| Imidazo[1,2-a]pyridine Derivative | Experimental | Colchicine-binding site (Predicted) | 1 - 10 µM |
| Colchicine | Natural Product | Colchicine-binding site | ~1 - 5 µM |
| Nocodazole | Synthetic | Colchicine-binding site | ~0.5 - 2 µM |
| Vincristine | Vinca Alkaloid | Vinca-binding site | ~1 - 3 µM |
Note: IC50 values are approximate and can vary based on assay conditions. Data is synthesized from typical ranges found in the literature.
Secondary Mechanism of Action: COX-2 Inhibition
The imidazo[1,2-a]pyridine scaffold is also found in compounds with anti-inflammatory properties. This suggests a potential secondary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[10] Investigating this off-target activity is crucial for understanding the compound's full pharmacological profile and potential for drug repositioning or side effects.
Key Experiment: COX Fluorescent Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This assay uses a sensitive probe that reacts with PGG2 to produce a highly fluorescent product, resorufin.[10][11] A reduction in fluorescence in the presence of the test compound indicates inhibition of COX activity.
Protocol: COX Fluorescent Inhibitor Screening Assay [10][12]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dilute ovine COX-1 or human recombinant COX-2 enzyme and Hemin in assay buffer.[10]
-
Prepare the fluorescent substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[12]
-
Prepare 10x stocks of the test compound and known inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Assay Setup (in a 96-well plate):
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the test inhibitor.[10]
-
100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme, and 10 µL of the solvent used for the inhibitor.[10]
-
Background Wells: Add 160 µL Assay Buffer, 10 µL Hemin, and 10 µL of solvent.[12]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for the test compound relative to the 100% activity control.
-
Calculate IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
-
Comparative Performance Data
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Imidazo[1,2-a]pyridine Derivative | 5 - 20 µM | > 100 µM | > 5 - 20 |
| Celecoxib (COX-2 Selective) | ~0.04 µM | ~15 µM | ~375 |
| Indomethacin (Non-selective) | ~0.9 µM | ~0.1 µM | ~0.11 |
Note: IC50 values are approximate and can vary. Data is synthesized from typical ranges found in the literature.
The data indicates that while some imidazo[1,2-a]pyridine derivatives may exhibit moderate, selective inhibition of COX-2, it is unlikely to be their primary mechanism of anticancer action, which occurs at lower concentrations via tubulin disruption.
Cellular Confirmation: Cell Cycle Arrest
To confirm that the primary biochemical mechanism (tubulin inhibition) is responsible for the observed cytotoxicity, cell-based assays are essential. Disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to cell cycle arrest, typically in the G2/M phase.[15] This arrest can ultimately trigger apoptosis.[3][6]
Signaling Pathway: From Tubulin Disruption to Apoptosis
The following diagram illustrates the cellular consequences of inhibiting tubulin polymerization.
Caption: Cellular pathway from tubulin inhibition to apoptosis.
Key Experiment: Cell Cycle Analysis by Flow Cytometry
Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) is the gold standard for analyzing cell cycle distribution.[15][16] Cells in the G2 or M phase have twice the DNA content of cells in the G0/G1 phase, and this is reflected in their fluorescence intensity.
Protocol: Cell Cycle Analysis with Propidium Iodide (PI) Staining [17][18][19]
-
Cell Preparation:
-
Fixation:
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL-2).[16]
-
Gate on the single-cell population to exclude debris and aggregates.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control is indicative of mitotic arrest.
-
Conclusion
References
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A Comparative Guide to the Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: An Evaluation of Reproducibility and Protocol Efficiency
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] A key intermediate in the development of novel pharmaceuticals is Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a molecule whose efficient and reproducible synthesis is of paramount importance to researchers in drug discovery and development.
This technical guide provides a comparative analysis of published synthesis protocols for this compound. By delving into the nuances of different synthetic strategies, we aim to equip researchers with the critical insights necessary to select and implement the most suitable protocol for their specific needs, with a strong emphasis on reproducibility and practical laboratory execution.
Synthetic Pathways: A Comparative Overview
The most prevalent and direct route to this compound involves the cyclocondensation of 5-chloro-2-aminopyridine with a suitable three-carbon electrophile. The primary and most frequently cited method utilizes ethyl 2-chloroacetoacetate as this key reagent.[1]
Below is a comparative summary of the prevalent synthetic approaches:
| Protocol | Starting Materials | Key Reagents/Solvent | Reported Yield | Key Advantages | Potential Challenges |
| Protocol A: Classical Cyclocondensation | 5-chloro-2-aminopyridine, Ethyl 2-chloroacetoacetate | Ethanol (EtOH) | ~28%[2] | Readily available starting materials, straightforward procedure. | Moderate yields, potential for side product formation. |
| Protocol B: Alternative Solvent System | 5-chloro-2-aminopyridine, Ethyl 2-chloroacetoacetate | Acetonitrile (MeCN) | Not explicitly reported for this specific product, but used for similar syntheses. | May offer improved solubility for reactants, potentially affecting reaction kinetics. | Requires careful optimization of reaction time and temperature. |
In-Depth Protocol Analysis and Experimental Causality
Protocol A: The Classical Ethanol-Mediated Cyclocondensation
This method stands as the most frequently referenced procedure for the synthesis of this compound. The reaction proceeds via a nucleophilic attack of the endocyclic nitrogen of 5-chloro-2-aminopyridine on the α-carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine ring system.
Experimental Workflow: Protocol A
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A Practical Guide to Assessing the Novelty of Newly Synthesized Imidazopyridine Compounds for Drug Discovery
Introduction
The imidazopyridine scaffold has cemented its importance in medicinal chemistry, serving as the core structure for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][3] Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic agent), and Olprinone (for acute heart failure) underscore the therapeutic success of this versatile heterocycle.[2][4]
For researchers in drug discovery, the synthesis of a new imidazopyridine derivative is merely the first step. The critical challenge lies in rigorously assessing its novelty. A truly novel compound offers more than just a unique structure; it should ideally present a superior profile in terms of biological activity, selectivity, or physicochemical properties compared to existing alternatives. This guide provides a systematic, in-depth framework for researchers, scientists, and drug development professionals to comprehensively evaluate the novelty of their synthesized imidazopyridine compounds, integrating structural analysis, experimental validation, and comparative biological profiling.
Section 1: The Novelty Assessment Workflow: A Strategic Overview
Assessing the novelty of a new chemical entity (NCE) is a multi-faceted process that requires a logical and systematic approach. It begins with theoretical and in silico analysis to establish structural uniqueness and predict drug-like properties, and progresses through rigorous experimental validation of its synthesis, structure, and biological function. Each stage serves as a critical filter, allowing researchers to build a comprehensive data package that substantiates the compound's novelty and potential for further development. The following workflow provides a strategic roadmap for this assessment process.
Caption: A strategic workflow for assessing the novelty of new imidazopyridine compounds.
Section 2: Foundational Analysis: Structural Novelty and In Silico Profiling
The initial assessment of novelty begins in silico. Before significant resources are committed to experimental work, it's crucial to establish that the synthesized compound is, at a minimum, structurally distinct from the vast number of known molecules.
Chemical Space Analysis
The first step is a thorough search of chemical databases such as SciFinder, Reaxys, and PubChem. The objective is to determine if the exact structure or a closely related analog has been previously reported. Novelty can be claimed based on:
-
New Substitution Patterns: Introduction of functional groups at previously unsubstituted positions of the imidazopyridine core.
-
Novel Ring Fusions: Creation of a new polycyclic system by fusing another ring to the imidazopyridine scaffold.[4]
-
Unique Side Chains or Linkers: Incorporation of novel chemical moieties that differ significantly from those in known compounds.
Table 1: Comparison of a Hypothetical New Compound vs. Known Imidazopyridines
| Feature | Hypothetical Compound (XYZ-123) | Zolpidem (Sedative) | Alpidem (Anxiolytic) |
| Core Scaffold | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine |
| Substitution at C2 | p-Trifluoromethylphenyl | p-Methylphenyl | p-Chlorophenyl |
| Substitution at C3 | Cyclopropyl-amide | N,N-Dimethylacetamide | N,N-Dipropylacetamide |
| Substitution on Pyridine Ring | 6-Methyl | 6-Methyl | 6-Chloro |
| Claimed Novelty | Novel C3-cyclopropyl-amide moiety and C2-trifluoromethylphenyl substitution. | - | - |
In Silico Prediction of Physicochemical and ADMET Properties
Once structural novelty is confirmed, computational tools can predict the compound's "drug-likeness." These predictions are vital for early-stage filtering, as they highlight potential liabilities in absorption, distribution, metabolism, and excretion (ADME).[5][6] Understanding these properties is crucial for designing effective and safe medications.[7]
Key physicochemical properties influence a drug's behavior in the body, including its absorption and bioavailability.[5] Properties such as lipophilicity, solubility, and ionization are critical for a drug's journey to its target.[7][8] Computational models provide an early assessment of these parameters.[9]
Table 2: Predicted Physicochemical Properties of Novel vs. Reference Compounds
| Property | XYZ-123 (Hypothetical) | Zolpidem | Alpidem | Ideal Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 387.38 | 307.39 | 353.85 | < 500 |
| LogP (Lipophilicity) | 3.5 | 2.9 | 3.8 | 1 - 4 |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | 41.9 Ų | 32.7 Ų | < 140 Ų |
| H-Bond Donors | 1 | 0 | 0 | < 5 |
| H-Bond Acceptors | 4 | 4 | 3 | < 10 |
| Lipinski's Rule of 5 Violations | 0 | 0 | 0 | 0 |
Data for reference compounds obtained from PubChem. XYZ-123 data is hypothetical. Predictions can be generated using tools like SwissADME.
Section 3: Experimental Validation: Synthesis and Structural Elucidation
Theoretical novelty must be substantiated with robust experimental data. This involves a well-documented synthetic procedure and unambiguous structural characterization using modern analytical techniques.[10]
Rationale for Synthetic Route Selection
The choice of synthetic strategy is critical. Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are particularly powerful for generating libraries of imidazopyridines.[11][12] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide, offering a highly efficient route to diverse derivatives.[12] Choosing a route that is efficient, scalable, and allows for easy diversification is a key strategic decision.
Detailed Experimental Protocol: A Representative Synthesis via GBB Reaction
This protocol outlines the synthesis of a substituted imidazo[1,2-a]pyridine.
Protocol 1: Synthesis of 2-Aryl-3-amido-imidazo[1,2-a]pyridine
-
Reactant Preparation: To a 25 mL round-bottom flask, add 2-amino-6-methylpyridine (1.0 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the starting material in 10 mL of methanol.
-
Aldehyde Addition: Add 4-(trifluoromethyl)benzaldehyde (1.1 mmol, 1.1 eq) to the solution.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Catalyst Introduction: Add scandium(III) triflate (0.1 mmol, 10 mol%) as the Lewis acid catalyst.
-
Reaction Execution: Stir the mixture at 60 °C for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
Spectroscopic and Crystallographic Analysis
Unambiguous characterization is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides the necessary evidence for the compound's structure, molecular weight, and elemental composition.[10] For definitive proof of 3D structure and stereochemistry, Single Crystal X-ray Crystallography is the gold standard.
Protocol 2: Sample Preparation for NMR and HRMS
-
NMR Sample Prep: Accurately weigh 5-10 mg of the purified compound. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
NMR Analysis: Acquire ¹H NMR, ¹³C NMR, and, if applicable, ¹⁹F NMR spectra. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are essential for assigning all signals correctly.[10]
-
HRMS Sample Prep: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
HRMS Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Obtain the high-resolution mass spectrum and compare the measured m/z value with the calculated value for the proposed molecular formula. The mass error should be less than 5 ppm.
Section 4: Biological Activity Profiling: Establishing a Functional Fingerprint
Structural novelty is necessary but not sufficient. The ultimate value of a new compound lies in its biological activity. The goal is to demonstrate a superior functional profile compared to existing compounds, which could manifest as higher potency, greater selectivity, or a novel mechanism of action.
Choosing the Right Assays
The selection of biological assays should be hypothesis-driven. Given that imidazopyridine derivatives are known to exhibit potent anticancer activity, an initial screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[1][13] A wide range of in vitro assays can be used to evaluate the hallmarks of cancer.[14][15]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is a common first-pass screen for anticancer activity.[15]
Caption: Decision tree for the final novelty assessment of a synthesized compound.
A compound with a novel structure, predicted drug-like properties, and biological activity superior to or on par with standard agents has high potential. Even a compound with moderate activity might be valuable if it displays a unique mechanism of action or improved safety profile. This comprehensive assessment allows for an informed decision on whether to advance the compound into more complex studies, such as mechanism of action elucidation and in vivo efficacy models.
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Khatun, S., Singh, A., Bader, G. N., & Sofi, F. A. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(24), 13235-13269. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Imidazopyridine Derivatives Against Key Therapeutic Targets
Abstract
The imidazopyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile synthetic accessibility and ability to interact with a wide array of biological targets make it a focal point of drug discovery efforts.[3][4] This guide provides a comparative analysis of molecular docking studies for imidazopyridine derivatives against several critical enzyme families, including cyclooxygenases (COX), phosphodiesterases (PDEs), and protein kinases. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind the computational choices that lead to actionable insights. We will explore a robust, self-validating docking protocol designed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico tools to accelerate the identification and optimization of novel imidazopyridine-based therapeutics, while underscoring the indispensability of experimental validation to confirm computational predictions.[5][6]
The Imidazopyridine Scaffold: A Master Key for Diverse Biological Locks
The unique bicyclic heteroaromatic structure of imidazopyridine allows for three-dimensional diversity through substitution, enabling it to fit into various enzymatic active sites and receptor pockets.[4] This structural versatility has led to its successful application in developing agents with a wide spectrum of pharmacological activities.[2][7] This guide will focus on a few well-documented and therapeutically relevant target classes to illustrate the power of comparative docking.
-
Cyclooxygenase (COX) Enzymes: As key mediators of inflammation, COX-1 and COX-2 are prime targets for non-steroidal anti-inflammatory drugs (NSAIDs). Imidazopyridine derivatives have been explored as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[8][9]
-
Phosphodiesterases (PDEs): This enzyme superfamily regulates intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). Selective inhibition of PDE isoforms, such as PDE4, PDE7, and PDE10A, by imidazopyridine-based compounds has shown therapeutic promise in treating inflammatory, autoimmune, and fibrotic diseases.[10][11]
-
Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer. The imidazopyridine core is present in numerous kinase inhibitors targeting enzymes like PI3Kα, GSK-3β, and c-Met, which are crucial nodes in oncogenic signaling pathways.[4][12][13]
-
GABA-A Receptors: In the central nervous system, imidazopyridine derivatives like Zolpidem act as positive allosteric modulators of GABA-A receptors, producing sedative-hypnotic effects.[3][14] Docking studies are instrumental in understanding their binding at the benzodiazepine site and predicting selectivity for different receptor subtypes.[14][15]
The Logic of Comparative Molecular Docking
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[16] For a comparative study to be meaningful, a rigorously consistent and validated protocol is paramount. It is a common pitfall to compare docking scores generated from different software or protocols, as variations in scoring functions and algorithms can lead to incongruent results.[12] The core principle is to establish a controlled computational environment where the only significant variable is the chemical structure of the ligands being compared.
A well-designed comparative study should always include a reference compound —typically the co-crystallized ligand or a known potent inhibitor—to benchmark the performance of the novel derivatives. This provides a crucial internal control for the docking experiment.
Caption: General workflow for a comparative molecular docking study.
A Self-Validating Protocol for Docking Imidazopyridine Derivatives
To ensure trustworthiness, any described protocol must be a self-validating system. The following step-by-step methodology incorporates a crucial validation step to confirm the protocol's ability to reproduce experimentally observed binding modes. We will use the c-Met kinase as an example target, as it is frequently studied with imidazopyridine inhibitors.[13][17]
Experimental Protocol: Molecular Docking
Objective: To predict the binding affinity and interaction patterns of a series of imidazopyridine derivatives against a target protein.
Step 1: Target Protein Preparation
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB), for instance, c-Met kinase (e.g., PDB ID: 3U9W).[18] Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand.
-
Cleaning: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), remove all non-essential components: water molecules, co-solvents, and any ligands except the one in the primary active site.[19]
-
Protonation & Repair: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues (especially Histidine) at a physiological pH of 7.4. Correct any missing side chains or atoms.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of your imidazopyridine derivatives and the reference compound.
-
3D Conversion & Protonation: Convert the 2D structures to 3D. Add hydrogens and generate a low-energy conformation.
-
Charge Assignment: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges for AutoDock).
Step 3: Protocol Validation via Redocking Causality: This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your chosen docking parameters can accurately reproduce the known, experimentally determined binding pose of the co-crystallized ligand.
-
Extract Ligand: Save the co-crystallized ligand from the prepared protein structure.
-
Define Binding Site: Define the docking search space (the "grid box") as a cube centered on the position of the extracted ligand, ensuring it is large enough to encompass the entire binding pocket.
-
Redock: Dock the extracted ligand back into the receptor using your intended docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[20]
-
Validate: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). A protocol is considered validated if the RMSD is less than 2.0 Å. [20] If the RMSD is higher, the docking parameters (grid size, exhaustiveness, scoring function) must be adjusted and this step repeated.
Step 4: Docking Simulation of Derivatives
-
Once the protocol is validated, use the exact same parameters to dock your library of imidazopyridine derivatives and the reference compound.
Step 5: Pose Analysis and Scoring
-
Analyze Docking Scores: Rank the compounds based on their predicted binding free energy (e.g., kcal/mol). Lower, more negative values indicate tighter predicted binding.
-
Visualize Interactions: For the top-ranked pose of each compound, visualize the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues. This analysis is often more insightful than the score alone.
Caption: A detailed, self-validating molecular docking workflow.
Comparative Docking Analysis: Case Studies
This section presents synthesized data from published studies in a clear, tabular format to facilitate objective comparison.
Case Study 1: Imidazo[4,5-b]pyridines as Selective COX-2 Inhibitors
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory activity through selective COX-2 inhibition.[8] Docking studies revealed that these compounds adopt a binding mode similar to the known selective inhibitor Celecoxib.
| Compound ID | Key Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM)[8] |
| Celecoxib (Ref.) | - | -10.5 | Arg513, His90, Tyr385 | 0.04 |
| 3c | 4-Fluorophenyl | -9.8 | Arg513, His90 | 18.2 |
| 3f | 4-Methoxyphenyl | -10.2 | Arg513, His90, Ser530 | 9.2 |
| 3h | 4-Chlorophenyl | -9.9 | Arg513, His90 | 15.5 |
Data synthesized for illustrative purposes based on findings in cited literature.[8]
Insight: The docking study correctly predicted that compound 3f , with its 4-methoxyphenyl group, would have a favorable binding energy. This substituent is positioned to form a key hydrogen bond with Ser530 in the COX-2 active site, an interaction that likely contributes to its superior potency compared to compounds 3c and 3h.[8]
Case Study 2: Imidazo[1,2-a]pyridines as PI3Kα/GSK-3β Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a versatile core for developing inhibitors against multiple kinases involved in cancer signaling pathways.[12]
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (nM)[12] |
| Compound 35 | PI3Kα | -8.9 | Val851 (Hinge) | 150 |
| Compound 9d | PI3Kα (in MCF-7) | -8.5 | Val851 (Hinge) | 2350 |
| GSK260 (Ref.) | GSK-3β | -9.5 | Val135 (Hinge) | ~100 |
| Derivative A | GSK-3β | -9.2 | Val135 (Hinge) | 2600 |
Data synthesized for illustrative purposes based on findings in cited literature.[12]
Insight: In kinase docking, a critical interaction is the formation of one or more hydrogen bonds with the "hinge region" of the kinase domain. The docking scores for these compounds correlate with their ability to form this canonical interaction (with Val851 in PI3Kα and Val135 in GSK-3β). The significant difference in experimental potency between compounds with similar docking scores (e.g., GSK260 vs. Derivative A) highlights why docking is a predictive, not quantitative, tool and must be paired with experimental data. Factors not perfectly captured by scoring functions, such as solvation effects or subtle conformational changes, can influence actual binding affinity.[5]
Closing the Loop: From In Silico to In Vitro
The ultimate test of a computational hypothesis is experimental validation.[5][16] Molecular docking is a powerful tool for prioritizing compounds and generating testable hypotheses about structure-activity relationships, but it is not a substitute for laboratory work.
The insights gained from a comparative docking study should directly inform the next steps in the drug discovery pipeline:
-
Prioritized Synthesis: Synthesize the top-ranked virtual hits that are synthetically accessible.
-
Biochemical Assays: Test the compounds in enzyme inhibition assays (e.g., for COX, PDEs, kinases) to determine their IC₅₀ values.
-
Cell-Based Assays: Evaluate the most potent compounds in relevant cell-based models to confirm their activity in a biological context (e.g., anti-proliferative assays for kinase inhibitors).
-
Iterative Refinement: Feed the experimental results back into the model. This iterative cycle of design, docking, synthesis, and testing is the cornerstone of modern, computationally-driven drug discovery.
Caption: The iterative cycle of computationally-guided drug discovery.
Conclusion
Comparative molecular docking, when executed with a rigorous and self-validating methodology, is an invaluable asset in the exploration of imidazopyridine derivatives. It provides a rational framework for understanding structure-activity relationships, prioritizing synthetic efforts, and ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent. By integrating these powerful predictive capabilities with essential experimental validation, we can more effectively unlock the full potential of the versatile imidazopyridine nucleus in addressing a multitude of human diseases.
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Safety Operating Guide
Navigating the Safe Handling of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the meticulous handling of novel compounds is paramount to both personal safety and experimental integrity. This guide provides a comprehensive operational framework for the safe use, management, and disposal of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound that, like many of its chlorinated pyridine relatives, necessitates a high degree of caution. In the absence of exhaustive safety data for this specific molecule, this document synthesizes established protocols for structurally analogous chemicals to provide a robust and precautionary safety paradigm.
Hazard Assessment and Triage: Understanding the Risks
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Due to its chemical structure as a chlorinated pyridine derivative, it should be handled with the assumption that it may carry hazards similar to related compounds, which can be harmful if inhaled, swallowed, or absorbed through the skin.[2]
Anticipated Hazard Profile:
| Hazard Classification | Potential Effects | Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact, ingestion, and inhalation by using appropriate Personal Protective Equipment (PPE) and engineering controls. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear chemically resistant gloves and a fully buttoned lab coat. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Wear chemical safety goggles and, where splash risks are high, a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Handle exclusively in a certified chemical fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk-reduction strategy.
Eye and Face Protection:
-
Mandatory: Chemical safety goggles with side shields are required at all times when handling the compound.
-
Recommended for High-Risk Operations: A full-face shield should be worn over safety goggles during procedures with a significant risk of splashing or aerosol generation, such as when transferring large volumes or heating the substance.
Hand Protection:
Due to the lack of specific glove permeation data for this compound, glove selection must be based on data for structurally similar compounds, such as pyridine. Nitrile gloves are a common choice in laboratory settings; however, their resistance to pyridine is limited, with breakthrough times often being very short.[3] Therefore, for anything other than incidental contact, more robust hand protection is warranted.
| Glove Material | Breakthrough Time for Pyridine | Recommendation |
| Nitrile (disposable) | < 1 minute[3] | Suitable for incidental contact only. Double-gloving is recommended. Gloves must be changed immediately upon contamination. |
| Neoprene | Good to Excellent | Recommended for operations involving more than incidental contact. |
| Butyl Rubber | Excellent | Recommended for handling larger quantities or for prolonged exposure scenarios. |
Glove Use Protocol:
-
Inspection: Always inspect gloves for any signs of degradation or puncture before use.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Doffing: Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Disposal: Dispose of used gloves in a designated hazardous waste container. Never reuse disposable gloves.
Body Protection:
A flame-retardant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory in the laboratory.
Respiratory Protection:
All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Protocols: From Benchtop to Disposal
A systematic workflow is critical to ensure safety and prevent contamination. The following diagram outlines the key stages of handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Decontamination Procedures:
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.
Surface Decontamination:
-
Initial Wipe: In the event of a small spill or at the end of a procedure, wipe down the contaminated surface with an absorbent pad.
-
Decontaminating Solution: Wash the area with a solution of soap and water. For pyridine-like compounds, a subsequent wipe with a 10% alcohol solution can be effective.[4]
-
Final Rinse: Rinse the area with water.
-
Waste Disposal: All materials used for decontamination should be disposed of as hazardous waste.
Glassware Decontamination:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. This rinse solvent must be collected as hazardous waste.
-
Soaking: Soak the glassware in a base bath or a suitable laboratory detergent.
-
Final Rinse: Thoroughly rinse with tap water, followed by a final rinse with deionized water.
Emergency Procedures: Preparedness and Response
First Aid:
Immediate and appropriate first aid is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while under the safety shower. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontaminate: Decontaminate the spill area as described in the decontamination procedures.
-
Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety department.
Disposal Plan: A Lifecycle Approach to Waste Management
The disposal of this compound and all associated materials must be conducted in accordance with local, state, and federal regulations. As a chlorinated organic compound, it is likely to be classified as a hazardous waste.[7]
Caption: Waste stream management for this compound.
Waste Streams:
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste (Halogenated): Unused compound, reaction residues, and organic rinse solvents should be collected in a dedicated, labeled container for halogenated organic waste.[7] Never mix incompatible waste streams.
-
Aqueous Waste: Aqueous layers from extractions may contain dissolved product and should be treated as hazardous waste. These should be collected in a separate, labeled container.
-
Sharps Waste: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[8]
All waste containers must be kept closed except when adding waste, properly labeled with the full chemical name of the contents, and stored in a designated satellite accumulation area until collection by a licensed hazardous waste disposal contractor.[8][9]
Storage and Handling
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]
-
Handling: When handling the solid, take care to avoid generating dust. For solutions, use appropriate secondary containment to prevent spills.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
